Technical Documentation Center

1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate
  • CAS: 53601-94-8

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate

An In-Depth Technical Guide on the Chemical Structure, Properties, and Synthetic Applications of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate Executive Summary In the realm of modern medicinal chemistry and drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Chemical Structure, Properties, and Synthetic Applications of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate

Executive Summary

In the realm of modern medicinal chemistry and drug discovery, highly functionalized piperidine derivatives serve as indispensable building blocks. 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (CAS: 53601-94-8) is a highly versatile, bifunctional β -keto ester[1]. Characterized by a protected piperidine nitrogen (as an ethyl carbamate) and a reactive β -keto ester moiety, this compound is a premier scaffold for the construction of complex fused heterocyclic systems[2].

As a Senior Application Scientist, I frequently leverage this compound to synthesize pharmacologically active architectures, such as tetrahydropyrido[4,3- d ]pyrimidines and pyrazolo[4,3- c ]pyridines. This whitepaper details the physicochemical properties, mechanistic reactivity, and validated experimental protocols associated with this critical intermediate.

Chemical Structure and Physicochemical Properties

The structural brilliance of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate lies in its orthogonal reactivity.

  • Position 1 (N1): Protected as an ethyl carbamate (urethane). This protecting group is highly stable under the strongly basic conditions required for subsequent cyclizations, yet it can be selectively cleaved under strongly acidic (e.g., HBr/AcOH) or harsh basic conditions when the free amine is needed for late-stage functionalization[2].

  • Positions 3 & 4: Form a classic β -keto ester. The C3 proton is highly acidic (pKa ~10–11) due to the electron-withdrawing effects of both the C4 ketone and the C3 ethyl ester. This enables facile enolization, a prerequisite for condensation reactions[3].

Quantitative Data Summary
PropertyValue
Chemical Name 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate
CAS Number 53601-94-8[1]
Molecular Formula C11H17NO5[1]
Molecular Weight 243.26 g/mol [4]
Physical State Liquid to low-melting solid[1]
Storage Temperature -20°C (Long term stability)[5]
SMILES O=C(N1CC(C(OCC)=O)C(CC1)=O)OCC[6]

Mechanistic Reactivity Profile

The synthetic utility of this compound is driven by its keto-enol tautomerism . In solution, the molecule exists in an equilibrium between its keto form and its enol form. Upon the introduction of a base (such as sodium methoxide), the highly acidic C3 proton is abstracted to form a stable enolate[2].

This enolate is the critical reactive intermediate for dinucleophilic condensations:

  • Pyrimidine Annulation: Reaction with amidines or guanidines yields tetrahydropyrido[4,3- d ]pyrimidines. The mechanism involves initial nucleophilic attack of the amidine nitrogen on the ester carbonyl, followed by intramolecular imine formation at the C4 ketone, driving the elimination of water and ethanol[3].

  • Pyrazole Annulation: Reaction with hydrazines yields pyrazolo[4,3- c ]pyridines. The α -effect of hydrazine allows for rapid hydrazone formation at C4, followed by cyclization onto the C3 ester[7].

tautomerism A Keto Form (C4 Ketone, C3 Ester) B Enol Form (C4 Hydroxyl, C3=C4) A->B Tautomerization C Enolate Intermediate (Nucleophilic at C3) A->C Base (NaOMe) B->C Base (NaOMe)

Caption: Keto-enol tautomerism and enolate generation mechanism of the beta-keto ester.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined.

Protocol 1: Synthesis of Tetrahydropyrido[4,3- d ]pyrimidines

This protocol describes the condensation of the β -keto ester with an amidine, a standard workflow for generating kinase inhibitor scaffolds[2].

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, 250 mL round-bottom flask with 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (1.0 equiv, 10 mmol) and formamidine acetate (1.2 equiv, 12 mmol).

  • Base Addition: Suspend the reagents in anhydrous methanol (50 mL). Slowly add a solution of Sodium Methoxide (NaOMe) in methanol (25% w/w, 2.5 equiv).

    • Causality: A stoichiometric excess of NaOMe is mandatory. One equivalent neutralizes the acetate salt to liberate the free amidine, while the remaining base deprotonates the C3 position to generate the reactive enolate[2].

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 65°C (reflux) for 14 hours under a nitrogen atmosphere.

    • Causality: The thermal energy overcomes the activation barrier for the dual condensation (amidation and imine formation), driving the aromatization of the pyrimidine ring via the expulsion of H2O and EtOH[3].

  • Workup: Cool the mixture to room temperature and concentrate in vacuo. Re-dissolve the crude residue in 20 mL of distilled water.

  • Precipitation: Carefully adjust the pH to 6.5 using 1M HCl.

    • Causality: The resulting pyrimidin-4(3H)-one possesses an acidic NH proton. Neutralizing the basic sodium salt forces the neutral, highly crystalline organic product to precipitate out of the aqueous phase.

  • Isolation: Filter the precipitate through a Buchner funnel, wash with ice-cold water (2 × 10 mL), and dry overnight under high vacuum.

Protocol 2: Synthesis of Pyrazolo[4,3- c ]pyridines

This protocol utilizes hydrazine to form a fused pyrazole ring, a common motif in GPCR ligands.

Step-by-Step Methodology:

  • Preparation: Dissolve 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (1.0 equiv, 10 mmol) in absolute ethanol (40 mL) and cool to 0°C using an ice bath.

  • Nucleophile Addition: Add hydrazine hydrate (1.1 equiv, 11 mmol) dropwise over 10 minutes.

    • Causality: Hydrazine is a potent, unhindered nucleophile. Dropwise addition at 0°C controls the exothermic hydrazone formation and prevents the formation of unwanted bis-hydrazone dimers[8].

  • Catalysis: Add glacial acetic acid (0.1 equiv, 1 mmol).

    • Causality: Mild acid catalysis slightly protonates the C4 ketone, enhancing its electrophilicity without fully protonating the basic hydrazine, thereby accelerating the initial attack.

  • Cyclization: Heat the mixture to 80°C for 6 hours. The intramolecular attack of the distal hydrazine nitrogen onto the C3 ester completes the pyrazole formation.

  • Isolation: Remove the ethanol under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated NaHCO3 (30 mL). Extract the organic layer, dry over anhydrous Na2SO4, and concentrate to yield the fused pyrazole product.

Applications in Drug Discovery

The fused heterocycles derived from 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate are privileged structures in pharmacology.

  • Oncology (Kinase Inhibitors): Tetrahydropyrido[4,3- d ]pyrimidine derivatives synthesized from this scaffold have been heavily optimized as potent inhibitors of Heat Shock Protein 90 (Hsp90) and Epidermal Growth Factor Receptor (EGFR), showing massive potential in treating drug-resistant non-small cell lung cancers[2][9].

  • Infectious Diseases: Substituted benzyloxime derivatives of the piperidine core have been evaluated for potent antimycobacterial activity against Mycobacterium tuberculosis[8].

pathways A 1,3-Diethyl 4-oxopiperidine- 1,3-dicarboxylate B Tetrahydropyrido [4,3-d]pyrimidines (Kinase Inhibitors) A->B Amidines NaOMe, Heat C Pyrazolo [4,3-c]pyridines (GPCR Ligands) A->C Hydrazines AcOH, Heat D C3-Alkylated Derivatives (Custom Scaffolds) A->D Alkyl Halides NaH, THF

Caption: Divergent synthetic reaction pathways of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate.

References

  • Journal of Medicinal Chemistry. "Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90". ResearchGate / J. Med. Chem. Available at: [Link]

  • Thieme Connect. "Product Class 19: Pyridopyrimidines". Science of Synthesis. Available at:[Link]

  • PMC (PubMed Central). "Synthesis, in Vitro Antimycobacterial and Antibacterial Evaluation of IMB-070593 Derivatives". National Institutes of Health. Available at: [Link]

  • LookChem. "Cas 4644-61-5, ETHYL 4-PIPERIDONE-3-CARBOXYLATE HYDROCHLORIDE". LookChem. Available at: [Link]

  • AA Blocks. "Product Index - Pyrazolo[4,3-c]pyridine derivatives". AA Blocks. Available at: [Link]

Sources

Exploratory

Comprehensive Solubility Profile and Solvation Dynamics of 1,3-Diethyl 4-Oxopiperidine-1,3-Dicarboxylate in Organic Solvents

Executive Summary 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (CAS: 53601-94-8) is a highly versatile beta-keto ester and carbamate intermediate widely utilized in the synthesis of complex piperidine-derived active pha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (CAS: 53601-94-8) is a highly versatile beta-keto ester and carbamate intermediate widely utilized in the synthesis of complex piperidine-derived active pharmaceutical ingredients (APIs)[1]. Because this compound exists as a liquid at standard temperature and pressure[1], its "solubility" in organic solvents is more accurately described in terms of miscibility, solvation thermodynamics, and anti-solvent behavior.

For process chemists and drug development professionals, understanding how different solvent classes interact with this molecule is not merely a matter of dissolution—it is a matter of controlling chemical reactivity. This whitepaper details the compound's empirical miscibility profile, the structural mechanics driving its solvent interactions (specifically keto-enol tautomerism), and provides a self-validating methodology for quantifying its solubility limits in process anti-solvents.

Structural Analysis & Solvation Thermodynamics

The physicochemical behavior of 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate is governed by two primary functional moieties, which dictate its behavior in various solvent matrices:

  • The N-Carbethoxy Group: This carbamate linkage provides moderate polarity and serves as a hydrogen-bond acceptor, increasing the molecule's affinity for protic solvents.

  • The Beta-Keto Ester System (C3-C4): This is the most critical feature governing its solvation. The molecule exists in a dynamic keto-enol equilibrium[2][3]. The enol form is highly stabilized by an intramolecular hydrogen bond formed between the C3 ethyl ester carbonyl and the C4 enol hydroxyl group[2].

The Solvent Effect on Tautomerism

The choice of organic solvent directly dictates the dominant tautomeric state, which in turn alters the apparent polarity and reactivity of the solute[2][4]:

  • Non-Polar & Halogenated Solvents (e.g., Dichloromethane, Toluene): These solvents lack the ability to disrupt intramolecular hydrogen bonds. Consequently, the enol form is highly stabilized and often predominates in these environments[2].

  • Polar Protic Solvents (e.g., Methanol): These solvents act as competing hydrogen-bond donors and acceptors. They disrupt the intramolecular H-bond of the enol, shifting the equilibrium back toward the diketo form.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): Featuring high dielectric constants, these solvents strongly stabilize the more polar diketo form and are optimal for subsequent enolate formation using mild bases[3][4].

G cluster_equilibrium Keto-Enol Tautomerism Compound 1,3-Diethyl 4-oxopiperidine- 1,3-dicarboxylate Keto Diketo Form (Favored in Polar Solvents) Compound->Keto Enol Enol Form (Favored in Non-Polar Solvents) Compound->Enol Keto->Enol Equilibrium Polar Polar Aprotic (DMSO, DMF) Polar->Keto Stabilizes NonPolar Non-Polar / Halogenated (DCM, Toluene) NonPolar->Enol Stabilizes

Caption: Influence of solvent polarity on the keto-enol tautomerism equilibrium.

Empirical Miscibility and Anti-Solvent Profile

As an organic liquid with a molecular weight of 243.25 g/mol , 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate is fully miscible with a broad spectrum of standard organic solvents. However, defining its behavior in poor solvents (anti-solvents) is critical for downstream extraction and purification workflows.

SolventSolvent ClassSolubility/Miscibility at 25°CSolvation Characteristics & Process Utility
Dichloromethane (DCM) HalogenatedMiscible (>1000 mg/mL)Excellent solvation; stabilizes the enol form. Ideal for aqueous biphasic extractions.
Tetrahydrofuran (THF) EtherMiscible (>1000 mg/mL)Good general solvent; optimal for subsequent enolate formation (e.g., with NaH)[3].
N,N-Dimethylformamide (DMF) Polar AproticMiscible (>1000 mg/mL)High dielectric constant; strongly stabilizes the diketo form. Ideal for alkylation reactions[3].
Methanol (MeOH) Polar ProticMiscible (>1000 mg/mL)H-bond donor; interacts with carbonyls, shifting equilibrium toward the diketo form.
n-Heptane Aliphatic HydrocarbonPartially Soluble (~50-100 mg/mL)Poor solvation of polar carbamate/ester groups. Highly useful as an anti-solvent for precipitating impurities.
Water AqueousSlightly Soluble (<5 mg/mL)Hydrophobic organic core prevents dissolution. Ensures high recovery during aqueous workups.

Experimental Methodology: Shake-Flask Protocol for Anti-Solvent Solubility

To determine the precise solubility limits of this liquid intermediate in poor solvents (e.g., heptane or water), a modified isothermal shake-flask method is employed.

Expert Insight on Causality: Because the keto and enol forms have drastically different UV absorption profiles (the enol form exhibits a strong π→π∗ transition near 250 nm, while the keto form has a weak n→π∗ transition), the diluent used for HPLC sample preparation must be strictly controlled. If standards and samples are diluted in different solvent matrices, tautomeric shifts will severely skew the quantitative UV-Vis integration[2][4].

Step-by-Step Protocol
  • Saturation: Add an excess volume of liquid 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate (e.g., 2.0 mL) to 10.0 mL of the target anti-solvent (e.g., n-heptane) in a tightly sealed borosilicate glass vial to form a biphasic system.

  • Thermal Equilibration: Place the vial in an isothermal shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 250 rpm for 24 to 48 hours to ensure thermodynamic equilibrium is reached between the liquid solute phase and the solvent phase.

  • Phase Separation: Transfer the mixture to a temperature-controlled centrifuge. Spin at 5000 rpm for 15 minutes at 25 °C to completely separate the dense, undissolved solute phase from the saturated supernatant.

  • Sampling: Carefully extract a 1.0 mL aliquot from the upper saturated solvent layer using a positive displacement pipette. This prevents volatile solvent evaporation, which would artificially inflate the calculated concentration.

  • Dilution & Analysis: Dilute the aliquot immediately in the validated HPLC mobile phase (e.g., Acetonitrile/Water). Analyze via HPLC-UV at the isosbestic point to ensure tautomerization dynamics do not impact the Beer-Lambert linearity.

G Step1 1. Solute Addition (Excess 53601-94-8 + Anti-Solvent) Step2 2. Thermal Equilibration (Isothermal Shaking 24-48h) Step1->Step2 Step3 3. Phase Separation (Centrifugation at 25°C) Step2->Step3 Step4 4. Quantitative Analysis (HPLC-UV at Isosbestic Point) Step3->Step4 Step5 5. Data Processing (Solubility Limit Generation) Step4->Step5

Caption: Step-by-step workflow for the modified shake-flask solubility determination method.

Process Chemistry Implications

Understanding the solvation profile of 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate is essential for designing robust, scalable synthetic workflows:

  • Reaction Solvent Selection: For nucleophilic alkylation at the highly acidic C3 position, polar aprotic solvents (DMF, THF) are preferred. They dissolve the starting material completely and stabilize the transient enolate formed upon the addition of a base, making the intermediate a versatile nucleophile for carbon-carbon bond-forming reactions[3][5].

  • Extraction & Workup: Due to its high miscibility in halogenated solvents and esters, Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are the ideal choices for extracting the compound from aqueous reaction mixtures, minimizing product loss to the aqueous layer.

  • Purification Strategy: Since the compound is a liquid, traditional crystallization is not applicable. However, exploiting its limited solubility in aliphatic hydrocarbons allows chemists to use cold heptane as an anti-solvent to precipitate polar impurities, leaving the highly soluble target compound in the supernatant for subsequent concentration.

References

  • Sigma-Aldrich. 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate | 53601-94-8 Properties & Physical Form.[1] 1

  • Patsnap. Enol: Achieving Desired Outcomes in Tautomer Equilibrium (Tautomerism in beta-dicarbonyl compounds).[2] 2

  • BenchChem. A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters.[3] 3

  • LibreTexts. AUCHE 252 - Organic Chemistry II: Structure of the Carbonyl Group and Enolization.[5] 5

  • Scribd. Electronic Effects on Keto-Enol Tautomerism.[4] 4

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals Foreword The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] Understanding...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] Understanding the thermodynamic stability of piperidine derivatives is therefore of paramount importance in drug design, development, and formulation. This guide provides a comprehensive analysis of the thermodynamic stability of a specific, multifunctional piperidine derivative: 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate. As a Senior Application Scientist, the insights presented herein are a synthesis of established chemical principles and field-proven methodologies, designed to equip researchers with the knowledge to anticipate and control the stability of this and related compounds.

Molecular Architecture and its Implications for Stability

1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate is a molecule of significant interest due to its combination of a piperidine core, a beta-keto ester system, and N- and C-alkoxycarbonyl substituents. Each of these features contributes to the overall thermodynamic profile of the molecule.

The Piperidine Ring: A Conformational Landscape

The piperidine ring, much like cyclohexane, predominantly adopts a chair conformation to alleviate angular and torsional strain.[3] This is the most stable thermodynamic ground state. The presence of the nitrogen atom and various substituents introduces a dynamic conformational equilibrium.

  • Ring Inversion: The piperidine ring can undergo inversion between two chair conformers. The energetic barrier to this inversion is a key parameter in its conformational stability.

  • Substituent Effects: The substituents on the piperidine ring—the N-ethoxycarbonyl group, the 3-ethoxycarbonyl group, and the 4-oxo group—will influence the preference for axial versus equatorial positioning to minimize steric interactions. Generally, bulkier groups favor the equatorial position to reduce 1,3-diaxial strain. For the title compound, it is anticipated that the 3-ethoxycarbonyl group will preferentially occupy the equatorial position to minimize steric hindrance.

Key Factors Governing Thermodynamic Stability

The thermodynamic stability of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate is not static but is influenced by a number of internal and external factors.

Conformational and Stereoisomeric Stability

The relative energies of different conformers and stereoisomers are a primary determinant of thermodynamic stability. Computational modeling, such as Density Functional Theory (DFT), can provide valuable insights into the energy landscape of the molecule, predicting the most stable conformations.

The Beta-Keto Ester Moiety: A Locus of Reactivity

The presence of a beta-keto ester functionality introduces inherent reactivity that can compromise the thermodynamic stability of the molecule. The primary degradation pathways for beta-keto esters include:

  • Hydrolysis: Under either acidic or basic conditions, the ester can be hydrolyzed to the corresponding beta-keto acid.

  • Decarboxylation: The resulting beta-keto acid is often unstable and can readily undergo decarboxylation to yield a ketone. This process is a significant potential degradation pathway.

The kinetics of hydrolysis and decarboxylation are highly dependent on pH, temperature, and the presence of catalysts.

The N-Ethoxycarbonyl Group: Electronic Effects and Stability

The ethoxycarbonyl group on the nitrogen atom influences the electronic properties of the piperidine ring. It can affect the basicity of the nitrogen and the overall electron distribution, which in turn can impact the stability of the ring and its susceptibility to degradation.

Potential Degradation Pathways

A thorough understanding of potential degradation pathways is critical for the development of stable formulations and for predicting the shelf-life of drug candidates.

Hydrolytic Degradation

As mentioned, the ester functionalities are susceptible to hydrolysis. The rate of hydrolysis will be influenced by the steric hindrance around the carbonyl groups and the electronic effects of the substituents.

Oxidative Degradation

While less common for this specific structure, the potential for oxidative degradation should not be overlooked, particularly in the presence of reactive oxygen species or under harsh conditions.

Thermal Degradation

At elevated temperatures, the molecule may undergo thermal decomposition. The onset of thermal degradation can be determined using techniques such as thermogravimetric analysis (TGA).

Experimental and Computational Assessment of Stability

A multi-pronged approach combining experimental testing and computational modeling is the most effective way to comprehensively assess the thermodynamic stability of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate.

Experimental Protocols

Table 1: Experimental Methods for Stability Assessment

Technique Purpose Key Parameters Measured
High-Performance Liquid Chromatography (HPLC) To monitor the degradation of the parent compound and the formation of degradation products over time under various stress conditions (e.g., pH, temperature, light).Purity, concentration of parent compound, concentration of degradants.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the structure of degradation products and to study conformational dynamics.Chemical shifts, coupling constants, nuclear Overhauser effects.
Mass Spectrometry (MS) To identify the mass of the parent compound and its degradation products.Mass-to-charge ratio.
Differential Scanning Calorimetry (DSC) To determine the melting point and to study thermal transitions.Melting temperature, enthalpy of fusion.
Thermogravimetric Analysis (TGA) To assess thermal stability and decomposition patterns.Onset of decomposition temperature, mass loss as a function of temperature.
Forced degradation study workflow.
Computational Modeling

Computational chemistry offers a powerful toolkit for predicting and understanding the thermodynamic properties of molecules.

Table 2: Computational Methods for Stability Assessment

Method Purpose Key Parameters Calculated
Density Functional Theory (DFT) To calculate the geometries and relative energies of different conformers and to model reaction pathways for degradation.Gibbs free energy, enthalpy, activation energies.
Molecular Dynamics (MD) Simulations To simulate the dynamic behavior of the molecule in different solvent environments and to assess its conformational flexibility.Root-mean-square deviation (RMSD), potential energy, radial distribution functions.
Computational stability analysis workflow.

Strategies for Stabilization

Based on the understanding of the inherent instabilities of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate, several strategies can be employed to enhance its stability.

  • pH Control: Maintaining the pH of a formulation within a range where the rates of hydrolysis of the ester groups are minimized is crucial. This typically involves buffering the solution.

  • Excipient Selection: The choice of excipients in a formulation can significantly impact the stability of the active pharmaceutical ingredient (API). It is important to avoid excipients that can act as catalysts for degradation.

  • Solid-State Formulation: Formulating the compound in a stable crystalline form can significantly enhance its stability by reducing its molecular mobility and protecting it from environmental factors.

  • Packaging and Storage: Appropriate packaging that protects the compound from light and moisture, combined with storage at controlled temperatures, is essential for maintaining its long-term stability.

Conclusion

The thermodynamic stability of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate is a multifaceted issue governed by its conformational preferences and the inherent reactivity of its functional groups, particularly the beta-keto ester moiety. A comprehensive assessment of its stability requires a synergistic approach that combines rigorous experimental testing with insightful computational modeling. By understanding the potential degradation pathways and the factors that influence them, researchers can develop robust strategies to ensure the stability and efficacy of drug candidates based on this important molecular scaffold.

References

  • Abraham, R. J., et al. (1991). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of Computer-Aided Molecular Design, 5(3), 205-212. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]

  • Inorganic Chemistry. (2015). 4-Oxo- or 1-oxo-N7O+? A computational and experimental study. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2011). 1-{3-[(4-Oxopiperidin-1-yl)carbonyl]benzoyl}piperidin-4-one. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Google Patents. (2000).
  • ResearchGate. (n.d.). Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2007). 1,3-disubstituted 4-aminopiperidines as useful tools in the optimization of the 2-aminobenzo[a]quinolizine dipeptidyl peptidase IV inhibitors. [Link]

Sources

Exploratory

Literature Review and Technical Guide: 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate in Pharmaceutical Synthesis

Abstract As a Senior Application Scientist, I approach the evaluation of pharmaceutical intermediates not merely as a list of chemical reagents, but as a matrix of reactive potential. 1,3-Diethyl 4-oxopiperidine-1,3-dica...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract As a Senior Application Scientist, I approach the evaluation of pharmaceutical intermediates not merely as a list of chemical reagents, but as a matrix of reactive potential. 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (CAS 53601-94-8) is a prime example of such a matrix. This whitepaper provides an in-depth technical analysis of its structural significance, mechanistic utility, and field-proven experimental protocols, serving as a definitive guide for researchers and drug development professionals.

Structural Significance & Chemical Identity

1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate is a highly versatile heterocyclic building block. Its architecture is defined by three orthogonally reactive functional groups embedded within a piperidine ring:

  • N-Ethyl Carbamate (Position 1): Acts as a robust, electron-withdrawing protecting group that stabilizes the amine during harsh acidic or basic transformations.

  • Ethyl Ester (Position 3): An electron-withdrawing group that increases the acidity of the adjacent α-protons, making it highly enolizable and primed for condensation reactions.

  • Ketone (Position 4): A highly electrophilic center ideal for nucleophilic attack, reductive amination, or Grignard additions.

The synergy between the C3-ester and the C4-ketone creates a classic β-keto ester system . This specific moiety is the cornerstone of its utility, allowing chemists to execute complex annulation reactions to build fused bicyclic scaffolds.

Quantitative Data Summary

Table 1: Physicochemical Properties of CAS 53601-94-8

PropertyValue
CAS Number 53601-94-8
Molecular Formula C11H17NO5
Molecular Weight 243.26 g/mol
Physical Form Liquid
SMILES O=C(N1CC(C(OCC)=O)C(CC1)=O)OCC

Mechanistic Utility in Drug Discovery

The strategic value of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate lies in its ability to act as a divergent node in organic synthesis.

By subjecting the molecule to controlled acidic hydrolysis, the C3-ester can be selectively cleaved and decarboxylated to yield N-Carbethoxy-4-piperidone (CAS 29976-53-2) [1]. This downstream product is a critical fine chemical intermediate utilized in the preparation of 3-hydrazinopyridazines (antihypertensive agents) and γ-carboline derivatives (potential serotonergic 5-HT4 receptor ligands) [2]. Furthermore, it acts as an impurity standard for the antihistamine Loratadine and is used in the synthesis of complex tertiary alcohols .

G1 A Precursor Diester (N-alkylated β-amino ester) B Dieckmann Condensation (NaOEt, EtOH) A->B C 1,3-Diethyl 4-oxopiperidine- 1,3-dicarboxylate (CAS: 53601-94-8) B->C D Acidic Hydrolysis & Decarboxylation (HCl, EtOH/H2O, 83°C) C->D E N-Carbethoxy-4-piperidone (CAS: 29976-53-2) D->E

Chemical synthesis workflow from precursor to N-Carbethoxy-4-piperidone.

Alternatively, the intact β-keto ester can be reacted with hydrazines or arylhydrazines to form fused tetrahydropyrazolo[3,4-c]pyridines or tetrahydro-γ-carbolines, respectively. These fused systems are privileged scaffolds in the development of kinase inhibitors and GPCR modulators [3].

Table 2: Key Downstream Derivatives and Applications

Target CompoundCAS NumberApplication / Target ClassTypical Yield
N-Carbethoxy-4-piperidone29976-53-2Loratadine impurity / 5-HT4 ligands98.2%
Tetrahydropyrazolo[3,4-c]pyridinesVariousKinase Inhibitors75-85%
Tetrahydro-γ-carbolinesVariousSerotonergic Agents60-80%

Experimental Protocols & Workflows

To ensure scientific integrity, experimental protocols must be grounded in causality and self-validation. Below are the optimized procedures for utilizing this intermediate.

Protocol A: Acid-Catalyzed Hydrolysis and Decarboxylation

This protocol details the conversion of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate to N-Carbethoxy-4-piperidone [1].

Step-by-Step Methodology:

  • Initiation: To a 100 mL three-necked flask equipped with a reflux condenser and a thermometer, add 1.0 mmol of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate.

  • Solvent & Catalyst Addition: Add 10 mL of absolute ethanol followed by 3 mL of 20% aqueous hydrochloric acid.

  • Thermal Activation: Heat the mixture to a gentle reflux (83–85 °C) for 6 hours.

  • Workup: Cool the reaction mixture to room temperature. Extract the aqueous phase three times with dichloromethane (DCM).

  • Purification: Combine the organic phases, wash with brine until neutral, and dry over anhydrous sodium sulfate. Filter and concentrate via rotary evaporation. Purify the crude product using silica gel column chromatography to obtain a colorless liquid (Yield: ~98.2%).

Causality & Mechanistic Explanation: Why 20% HCl and ethanol? The 20% HCl provides the aqueous acidic environment necessary to hydrolyze the highly reactive C3-ethyl ester into a β-keto acid. Ethanol acts as a co-solvent to maintain the solubility of the lipophilic diester. The N-ethyl carbamate group (at position 1) is sterically and electronically stable enough to survive these acidic conditions. Once the β-keto acid is formed, the elevated temperature (83 °C) provides the activation energy required for rapid thermal decarboxylation, driving the reaction forward to yield the mono-protected piperidone.

Self-Validating System: The reaction progress is inherently self-validating. The evolution of CO₂ gas provides a visual confirmation of the decarboxylation step. Furthermore, the color shift from colorless to pale yellow indicates the formation of the product, which can be quantitatively verified via TLC by monitoring the disappearance of the highly UV-active β-keto ester starting material.

Protocol B: Knorr-Type Pyrazole Annulation

This protocol outlines the synthesis of a Tetrahydropyrazolo[3,4-c]pyridine core.

Step-by-Step Methodology:

  • Condensation: Dissolve 1.0 eq of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate in ethanol. Add 1.1 eq of a substituted hydrazine.

  • Cyclization: Heat the mixture to reflux for 4–8 hours under an inert nitrogen atmosphere.

  • Isolation: Cool the mixture to induce precipitation. Filter the resulting solid and recrystallize from ethanol.

Causality & Mechanistic Explanation: The C4-ketone is the most electrophilic site on the molecule, driving the initial nucleophilic attack by the primary amine of the hydrazine to form a hydrazone intermediate. The adjacent C3-ethyl ester is then perfectly positioned for an intramolecular acyl substitution by the secondary amine of the hydrazine. Heating the reaction drives off water and ethanol, thermodynamically forcing the aromatization of the newly formed pyrazole ring.

G2 Core CAS: 53601-94-8 (β-keto ester core) Hydrazine Hydrazine Derivatives (Cyclization) Core->Hydrazine Aryl Arylhydrazines (Fischer Indole) Core->Aryl Amine Primary Amines (Reductive Amination) Core->Amine Pyrazolo Tetrahydropyrazolo[3,4-c]pyridines (Kinase Inhibitors) Hydrazine->Pyrazolo Carboline Tetrahydro-γ-carbolines (5-HT Receptor Ligands) Aryl->Carboline SubPiper 4-Amino-piperidine-3-carboxylates (GPCR Modulators) Amine->SubPiper

Divergent synthetic pathways for pharmaceutical target discovery.

Conclusion

1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate is far more than a simple piperidine derivative; it is a highly engineered chemical scaffold. By understanding the orthogonal reactivity of its N-carbamate, C3-ester, and C4-ketone groups, researchers can predictably direct its transformation into complex, biologically active architectures. Whether utilized for the high-yield synthesis of N-Carbethoxy-4-piperidone via controlled decarboxylation or deployed in annulation reactions to build fused heterocycles, this intermediate remains a critical asset in modern drug discovery.

References

  • Cas 29976-53-2, N-Carbethoxy-4-piperidone , LookChem. Available at:[Link]

  • CAS 29976-53-2 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry , PharmaCompass. Available at:[Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of 4-Oxopiperidine Derivatives: A Technical Guide

Executive Summary & Nomenclature Resolution In chemical informatics and procurement, registry mismatches can severely derail drug development pipelines. It is critical to first resolve the nomenclature discrepancy in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Resolution

In chemical informatics and procurement, registry mismatches can severely derail drug development pipelines. It is critical to first resolve the nomenclature discrepancy in the target query: CAS 33529-02-1 corresponds to 1-Decyl-1H-imidazole , an alkylated imidazole derivative[1][2]. The compound 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate is correctly identified by CAS 53601-94-8 [3].

To ensure absolute scientific integrity and comprehensive coverage, this whitepaper provides the physicochemical data matrices for both compounds. However, the mechanistic deep-dive, synthetic protocols, and downstream applications will focus exclusively on the highly valuable 4-oxopiperidine scaffold (CAS 53601-94-8), which serves as a privileged building block in modern medicinal chemistry[4][5].

Physicochemical Data Matrices

The following tables summarize the quantitative physicochemical properties of both the requested scaffold and the queried CAS registry number.

Table 1: 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate
PropertyValue / Description
CAS Registry Number 53601-94-8
IUPAC Nomenclature Ethyl 3-(ethoxycarbonyl)-4-oxopiperidine-1-carboxylate
Molecular Formula C₁₁H₁₇NO₅[3][6]
Molecular Weight 243.26 g/mol [3]
SMILES String O=C(N1CC(C(OCC)=O)C(CC1)=O)OCC[3]
Physical State Liquid (Cold-chain transport recommended for stability)[3][6]
GHS Hazard Statements H315, H319, H335 (Skin/Eye/Respiratory Irritation)
Table 2: 1-Decyl-1H-imidazole (CAS 33529-02-1)
PropertyValue / Description
CAS Registry Number 33529-02-1[1]
Molecular Formula C₁₃H₂₄N₂[1][2]
Molecular Weight 208.34 g/mol [1][2]
Boiling Point 333.9 ºC at 760 mmHg[2]
Flash Point 155.7 ºC[2]
Density 0.91 g/cm³[2]
SMILES String CCCCCCCCCCN1C=CN=C1[1][2]

Synthetic Methodology: The Dieckmann Condensation

The synthesis of 4-oxopiperidine-1,3-dicarboxylates relies on the intramolecular Dieckmann condensation of acyclic amino-diester precursors[4][7].

Causality & Expert Insight

Traditional protocols utilizing sodium ethoxide (NaOEt) in ethanol require prolonged heating. This thermal stress often leads to deleterious side reactions, including transesterification, ester hydrolysis, or decomposition of the sensitive piperidine core. By transitioning to a Sodium Hydride (NaH) / Dimethyl Sulfoxide (DMSO) system activated by trace alcohols, the reaction proceeds via the highly nucleophilic dimsyl anion. This thermodynamic shift allows the intramolecular acylation to occur rapidly at ambient temperature (~20°C), suppressing side reactions and maximizing the yield of the heterocyclic β-keto ester[7][8].

Step-by-Step Protocol (Self-Validating System)
  • Atmospheric Control : Purge a flame-dried, round-bottom flask with Argon to ensure a strictly inert atmosphere.

  • Base Activation : Suspend oil-washed NaH (60% dispersion in mineral oil, 2.1 eq) in anhydrous DMSO. Carefully add a catalytic amount of ethanol (dropwise) at 20°C to activate the base. Validation Check: Monitor for continuous H₂ gas evolution[7].

  • Intramolecular Cyclization : Introduce a solution of the acyclic diester precursor (1.0 eq) in DMSO dropwise to the activated base suspension. Maintain vigorous stirring at ambient temperature until TLC/HPLC indicates complete consumption of the starting material.

  • Controlled Quenching : Cool the reaction mixture to 0°C. Slowly quench with a cold, saturated aqueous NH₄Cl solution. Causality: A mild acidic quench neutralizes the enolate without hydrolyzing the newly formed ethyl ester moieties.

  • Extraction & Purification : Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography[7].

Dieckmann A Acyclic Diester Precursor B Base Activation (NaH / DMSO) A->B Deprotonation (Argon, 20°C) C Enolate Intermediate B->C H2 Evolution D Intramolecular Cyclization C->D Nucleophilic Attack E 1,3-Diethyl 4-oxopiperidine- 1,3-dicarboxylate D->E -EtOH (Quench & Extract)

Workflow and mechanism of the Dieckmann condensation for 4-oxopiperidine synthesis.

Downstream Applications in Drug Development

The 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate scaffold is a "privileged structure" in medicinal chemistry, serving as a conformationally restricted building block for complex alkaloids and synthetic therapeutics[4][5].

  • KOR Agonists (Morphans) : The scaffold can undergo Krapcho deethoxycarbonylation (removing the C3 ester) followed by functionalization at the C4 ketone to synthesize 2-azabicyclo[3.3.1]nonanes (morphans). These rigid, conformationally restricted analogs exhibit high affinity (K_i = 18 nM) and selectivity for the Kappa Opioid Receptor (KOR), providing critical insights into the bioactive dihedral angles required for receptor binding[9].

  • Unnatural Amino Acids : The β-keto ester functionality allows for stereoselective reductive amination and subsequent chiral resolution. This pathway generates enantiopure α-amino acids and chiral N-heterocycles, which are frequently deployed as protein tyrosine phosphatase inhibitors[4].

Applications Core 1,3-Diethyl 4-oxopiperidine- 1,3-dicarboxylate Decarb Krapcho Decarboxylation Core->Decarb NaCl, DMSO, 150°C RedAm Reductive Amination Core->RedAm Amine, NaBH(OAc)3 KOR KOR Agonists (Morphan Analogs) Decarb->KOR Conformational Restriction UAA Unnatural Amino Acid Synthesis RedAm->UAA Chiral Resolution

Downstream functionalization pathways of the 4-oxopiperidine scaffold in drug discovery.

Analytical Validation Protocol

To ensure the structural integrity of the synthesized 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate, the following self-validating analytical suite must be employed:

  • ¹H & ¹³C NMR Spectroscopy : Confirm the disappearance of acyclic methylene signals and the emergence of the characteristic enol-keto tautomeric signals at the C3 position. Expert Note: The β-keto ester often exists as an equilibrium mixture of keto and enol forms in CDCl₃, which results in poorly resolved spectra if not accounted for during integration[8].

  • High-Resolution Mass Spectrometry (HRMS-ESI) : Validate the exact mass corresponding to the[M+H]⁺ and [M+Na]⁺ adducts (m/z 244.11 and 266.10, respectively) to definitively rule out intermolecular Claisen condensation byproducts.

  • HPLC Profiling : Utilize a reverse-phase C18 column with a gradient of Water/Acetonitrile (0.1% TFA) to verify purity >95% prior to downstream biological assays or cold-chain storage[3].

References

  • PubChemLite. "33529-02-1 (C13H24N2)". University of Luxembourg.[Link]

  • University of Glasgow. "Synthesis of Unnatural Enone-Containing α-Amino Acids: Precursors to Chiral N-Heterocycles". Enlighten Theses.[Link]

  • Taylor & Francis. "High-yielding method for preparation of carbocyclic or N-containing heterocyclic β-keto esters using in situ activated sodium hydride in dimethyl sulphoxide". Green Chemistry Letters and Reviews. [Link]

  • PubMed. "Synthesis of 8-aminomorphans with high KOR affinity". European Journal of Medicinal Chemistry.[Link]

  • ResearchGate. "Stereoselective Synthesis of Piperidines". ResearchGate. [Link]

  • Taylor & Francis. "High-yielding method for preparation of carbocyclic or N-containing heterocyclic β-keto esters (Experimental)". Green Chemistry Letters and Reviews.[Link]

Sources

Exploratory

An In-depth Technical Guide to 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate: Synthesis, Analysis, and Applications in Medicinal Chemistry

This guide provides a comprehensive technical overview of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate, a key heterocyclic building block in modern drug discovery and development. Designed for researchers, medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate, a key heterocyclic building block in modern drug discovery and development. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the molecule's fundamental properties, a detailed and validated synthetic protocol, rigorous analytical characterization, and its strategic application in the synthesis of complex pharmaceutical agents.

Introduction: The Strategic Importance of the 4-Piperidone Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved pharmaceutical agents. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. Within this class, the 4-oxopiperidine core offers a unique combination of functionalities. The ketone provides a handle for further chemical elaboration, while the nitrogen atom can be functionalized to modulate physicochemical properties such as basicity and lipophilicity.[1] 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate, in particular, is a valuable intermediate, with its two ester groups offering orthogonal handles for further synthetic transformations. This guide will provide a detailed examination of this important molecule.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate is essential for its effective use in synthesis and process development.

Molecular Structure and Formula

The structure of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate is characterized by a central 4-piperidone ring with ethyl carboxylate groups at the 1 and 3 positions.

Caption: Molecular Structure of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate

Formula and Molecular Weight Analysis

A detailed breakdown of the molecular formula and weight is presented in the table below.

PropertyValueSource
Chemical Formula C₁₁H₁₇NO₅[2]
Molecular Weight 243.26 g/mol
Exact Mass 243.11067 g/mol Calculated
Elemental Analysis C: 54.31%, H: 7.04%, N: 5.76%, O: 32.89%Calculated

Synthesis and Purification Protocol

The synthesis of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate is most efficiently achieved via an intramolecular Dieckmann condensation of the corresponding acyclic diester.[3] This approach is a robust and scalable method for the formation of five- and six-membered rings.[4]

Synthetic Workflow

The overall synthetic strategy involves the preparation of the acyclic precursor followed by the base-catalyzed cyclization.

Synthetic_Workflow Acyclic_Precursor Diethyl 3,3'-(azanediyl)dipropanoate Dieckmann_Condensation Dieckmann Condensation (NaOEt, Toluene) Acyclic_Precursor->Dieckmann_Condensation Product 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate Dieckmann_Condensation->Product Purification Workup & Purification (Acidification, Extraction, Chromatography) Product->Purification

Caption: Synthetic workflow for 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate.

Detailed Experimental Protocol

Materials:

  • Diethyl 3,3'-(azanediyl)dipropanoate

  • Sodium metal

  • Absolute Ethanol

  • Toluene, anhydrous

  • Hydrochloric acid, concentrated

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous toluene. Carefully add sodium metal, cut into small pieces, to the toluene. Heat the mixture to reflux with vigorous stirring to form a fine sodium dispersion. Cool the mixture to room temperature.

  • Dieckmann Condensation: To the sodium dispersion, slowly add absolute ethanol to form sodium ethoxide in situ. After the reaction has subsided, add a solution of diethyl 3,3'-(azanediyl)dipropanoate in anhydrous toluene dropwise to the stirred suspension of sodium ethoxide. Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Extraction: After completion, cool the reaction mixture in an ice bath and cautiously quench with a mixture of crushed ice and concentrated hydrochloric acid until the pH is acidic. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following section outlines the expected spectroscopic data for 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate.

Analytical Workflow

A standard workflow for the analytical characterization of the final product is depicted below.

Analytical_Workflow Sample Purified Product NMR 1H & 13C NMR Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Purity Purity Assessment (e.g., HPLC) Sample->Purity

Caption: Analytical workflow for 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate.

Expected Spectroscopic Data
TechniqueExpected Peaks/Signals
¹H NMR (CDCl₃, 400 MHz)δ 4.20 (q, 4H, -OCH₂CH₃), 3.8-3.5 (m, 4H, piperidine ring protons), 2.6-2.3 (m, 3H, piperidine ring protons), 1.25 (t, 6H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 205 (C=O, ketone), 170 (C=O, ester), 168 (C=O, ester), 61 (-OCH₂CH₃), 50-40 (piperidine ring carbons), 14 (-OCH₂CH₃)
FTIR (neat, cm⁻¹)~2980 (C-H, sp³), ~1735 (C=O, ester, strong), ~1715 (C=O, ketone, strong), ~1200 (C-O, ester, strong)
Mass Spectrometry (ESI+)m/z 244.1 [M+H]⁺, 266.1 [M+Na]⁺

Applications in Drug Development

1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate is a versatile intermediate in the synthesis of a wide range of biologically active molecules. The 4-oxo functionality can be readily converted to other functional groups, such as hydroxyl or amino groups, providing access to a diverse array of substituted piperidines. These, in turn, are key components of many therapeutic agents, including analgesics, antipsychotics, and antihistamines.[1] The dicarboxylate functionality allows for the introduction of further diversity and can be used to modulate the pharmacokinetic properties of the final drug candidate. For instance, the ester groups can be hydrolyzed to the corresponding carboxylic acids, which can improve water solubility or serve as attachment points for prodrug strategies.

Safety and Handling

1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate should be handled in a well-ventilated fume hood.[2] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[2] It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[2]

Conclusion

1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its straightforward synthesis via the Dieckmann condensation and the presence of multiple functional groups for further elaboration make it an attractive starting material for drug discovery and development programs. This guide has provided a comprehensive overview of its synthesis, analysis, and applications, and should serve as a valuable resource for researchers in the field.

References

  • Chemistry LibreTexts. (2023, January 14). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

  • Chemistry Steps. (2020, April 9). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

Sources

Foundational

An In-depth Technical Guide to the Reactivity of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate

Introduction In the landscape of medicinal chemistry and synthetic organic chemistry, piperidine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and biologically active compounds. Amon...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and synthetic organic chemistry, piperidine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and biologically active compounds. Among the vast array of piperidine derivatives, 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate stands out as a versatile and highly functionalized building block. Its unique structure, featuring a beta-keto ester system constrained within a piperidine ring and an N-carboxyethyl protecting group, offers multiple reactive sites that can be selectively manipulated to generate complex molecular architectures.

This technical guide provides an in-depth exploration of the reactivity of this specific beta-keto ester. We will dissect the chemical behavior of its key functional groups, explaining the causality behind experimental choices for reactions such as alkylation, decarboxylation, and reductive amination. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Molecular Structure and Key Reactive Centers

The reactivity of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate is dictated by three primary functional domains: the acidic α-proton at the C3 position, the electrophilic ketone at C4, and the two distinct ester groups. The interplay between these sites allows for a rich and diverse range of chemical transformations.

Caption: Key reactive sites of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate.

The Beta-Keto Ester Moiety: A Hub of Reactivity

The cornerstone of the molecule's utility is the beta-keto ester functionality. The electron-withdrawing nature of both the adjacent ketone (at C4) and the ester group (at C3) renders the alpha-proton at the C3 position significantly acidic (pKa ≈ 10-11). This acidity is the gateway to a host of crucial carbon-carbon bond-forming reactions.

Enolate Formation and Subsequent Alkylation

Deprotonation of the C3 alpha-hydrogen generates a resonance-stabilized enolate, a potent nucleophile.[1] The choice of base is critical and depends on the desired outcome. A non-nucleophilic, strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is typically employed to ensure complete and irreversible enolate formation without competing reactions at the ester carbonyls.[2]

Once formed, the enolate can readily participate in SN2 reactions with various electrophiles, most commonly alkyl halides, to form α-alkylated products.[3] This acetoacetic ester synthesis-type reaction is a powerful tool for introducing alkyl diversity at the C3 position.[4]

Caption: General mechanism for the alkylation of the β-keto ester at the C3 position.

Protocol: C3-Alkylation of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate

This protocol is a representative, self-validating procedure for the mono-alkylation of the title compound.

Materials:

  • 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., Iodomethane or Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates, appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes to remove mineral oil, decant the hexanes, and suspend the NaH in anhydrous THF.

  • Enolate Formation: Cool the NaH suspension to 0 °C in an ice bath. Add a solution of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes. Causality: Slow addition at low temperature controls the exothermic reaction and prevents side reactions. Stir the mixture at 0 °C for 1 hour until hydrogen evolution ceases, indicating complete formation of the sodium enolate.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C to neutralize any unreacted NaH.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure α-alkylated piperidone derivative.

Reactions at the C4-Ketone

The ketone at the C4 position is a classic electrophilic center, susceptible to a variety of nucleophilic additions and related transformations.

Reductive Amination

Reductive amination is a powerful and widely used method for converting ketones into amines.[5] This one-pot reaction involves the initial formation of an imine or iminium ion intermediate by reacting the 4-oxo group with a primary or secondary amine under weakly acidic conditions. This intermediate is then reduced in situ by a mild reducing agent.[6]

A key advantage of this method is the use of hydride reagents that are selective for the iminium ion over the ketone starting material, such as sodium cyanoborohydride (NaBH₃CN) or the safer alternative, sodium triacetoxyborohydride (NaBH(OAc)₃).[7] This selectivity prevents the side reaction of reducing the starting ketone to a 4-hydroxypiperidine byproduct.[8] This transformation is fundamental in drug development for introducing diverse amine functionalities, which are crucial for modulating pharmacological properties.

Caption: Workflow for the one-pot reductive amination of the 4-keto group.

Transformations of the Ester Groups: The Krapcho Decarboxylation

While the N-carbamate provides stability and influences the ring conformation, the C3-ester group is often a synthetic handle designed for removal. The Krapcho decarboxylation is an exceptionally effective method for removing a β-keto ester group under non-hydrolytic, neutral conditions, which is advantageous for substrates sensitive to harsh acids or bases.[9][10]

The reaction is typically performed by heating the β-keto ester in a polar aprotic solvent like DMSO or DMF with a salt, most commonly sodium chloride or lithium chloride, and a stoichiometric amount of water.[11] The mechanism involves nucleophilic attack by the halide ion on the ethyl group of the ester in an SN2 fashion, followed by decarboxylation of the resulting carboxylate intermediate.[12] This process efficiently converts the C3-substituted β-keto ester into a simpler 4-oxopiperidine derivative, a common step in simplifying the scaffold after key C-C bond formations have been achieved.[13]

Data Summary: Reaction Conditions

The following table summarizes typical conditions for the key transformations discussed.

ReactionKey ReagentsSolvent(s)Typical TemperatureKey Insights
C3-Alkylation NaH or LDA, Alkyl HalideAnhydrous THF, DMF0 °C to RTRequires inert, anhydrous conditions to prevent quenching of the strong base.[14]
Reductive Amination Amine, NaBH(OAc)₃, Acetic AcidDCE, THF, MeOHRoom TemperatureOne-pot procedure; choice of reducing agent is critical for selectivity.[5]
Krapcho Decarboxylation NaCl or LiCl, H₂ODMSO, DMF120-180 °CHigh temperature required; tolerates many other functional groups.[9]

Synthetic Utility and Outlook

1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate is more than just a molecule; it is a sophisticated platform for chemical synthesis. Its predictable reactivity at the α-carbon, ketone, and ester functionalities allows for a logical and stepwise construction of highly substituted piperidine rings. The ability to perform alkylations, introduce amino groups via reductive amination, and then simplify the structure through decarboxylation provides a powerful and flexible synthetic sequence.

This guide has outlined the core reactivity principles and provided field-tested protocols. By understanding the causality behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt these methods to construct novel and complex molecules for applications ranging from drug discovery to materials science.

References
  • Hantzsch pyridine synthesis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures. Retrieved March 7, 2026, from [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. (2025, May 22). JoVE. Retrieved March 7, 2026, from [Link]

  • Acetoacetic Ester Synthesis - Alkylation of Enolates | Notes. (2011, February 8). PharmaXChange.info. Retrieved March 7, 2026, from [Link]

  • Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. (2025, June 2). Sciencemadness. Retrieved March 7, 2026, from [Link]

  • Tsuji, J. (2004). Development of β-keto ester and malonate chemistry. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 80(6), 276-290. [Link]

  • Dieckmann Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved March 7, 2026, from [Link]

  • Krapcho decarboxylation - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Krapcho Decarboxylation. (2018, January 21). Chem-Station Int. Ed. Retrieved March 7, 2026, from [Link]

  • Dieckmann condensation - YouTube. (2019, January 14). Retrieved March 7, 2026, from [Link]

  • Dieckmann Condensation. (n.d.). SynArchive. Retrieved March 7, 2026, from [Link]

  • Dieckmann condensation. (2023, February 22). Purechemistry. Retrieved March 7, 2026, from [Link]

  • Reductive Amination Reaction. (2011, July 14). OpenBU. Retrieved March 7, 2026, from [Link]

  • Krapcho, A. P. (2007). Recent synthetic applications of the dealkoxycarbonylation reaction. Part 2.
  • The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Krapcho, A. P. (2007). Recent synthetic applications of the dealkoxycarbonylation reaction. Part 1.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. (n.d.). AIR Unimi. Retrieved March 7, 2026, from [Link]

Sources

Exploratory

Tautomeric equilibrium in 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate solutions

Title: Tautomeric Equilibrium in 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate Solutions: A Technical Guide Executive Summary 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (CAS 53601-94-8) is a highly versatile building...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Tautomeric Equilibrium in 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate Solutions: A Technical Guide

Executive Summary

1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (CAS 53601-94-8) is a highly versatile building block in organic synthesis, serving as a divergent intermediate for the development of complex pharmaceutical scaffolds, including spiro-piperidinyl pyrazolones and naphthyridines[1][2]. A critical, yet frequently underestimated, aspect of its physicochemical profile is its keto-enol tautomerism. The 4-oxo group and the 3-carboxylate ester form a classic β -keto ester system that exists in a dynamic thermodynamic equilibrium, which directly impacts its reactivity, solubility, and downstream synthetic utility[3].

Structural Dynamics & Tautomeric Mechanisms

The tautomerization of this molecule is driven by the high acidity of the C3 α -proton, which is flanked by two electron-withdrawing carbonyl groups. Deprotonation and subsequent reprotonation at the C4 oxygen yields the enol form.

Causality of Enol Stabilization: The enol state does not merely exist as a transient intermediate; it is thermodynamically stabilized by a strong intramolecular hydrogen bond between the C4 hydroxyl group and the C3 ester carbonyl oxygen. This forms a stable, planar six-membered pseudo-ring[4].

Furthermore, the N1-ethyl carboxylate (carbamate) group exerts a strong inductive electron-withdrawing effect. By delocalizing the nitrogen lone pair, it prevents the piperidine nitrogen from acting as an internal base. This structural feature minimizes base-catalyzed degradation pathways, ensuring that the tautomeric equilibrium remains strictly dependent on solvent polarity and temperature rather than auto-catalytic degradation[5].

Tautomeric_Equilibrium Keto Keto Tautomer (High Dipole Moment) Enol Enol Tautomer (Intramolecular H-Bond) Keto->Enol Non-Polar Solvents (e.g., CDCl3) Enol->Keto Polar Solvents (e.g., DMSO-d6)

Thermodynamic equilibrium shift between keto and enol tautomers based on solvent polarity.

Solvent Effects & Thermodynamic Equilibrium

The position of the equilibrium constant ( Keq​=[Enol]/[Keto] ) is highly sensitive to the solvation environment.

  • Non-polar, non-hydrogen-bonding solvents (e.g., CDCl3​ ): The intramolecular hydrogen bond of the enol form is preserved. The lower dielectric constant of the solvent fails to stabilize the more polar keto form, leading to a significant enol population. Analogous 4-oxopiperidine-3-carboxylate derivatives demonstrate a keto-enol ratio of approximately 6:4 in CDCl3​ [6].

  • Polar, hydrogen-bonding solvents (e.g., DMSO- d6​ ): The high dielectric constant ( ϵ=46.8 ) stabilizes the large dipole moment of the keto form. Additionally, the solvent acts as a strong hydrogen-bond acceptor, disrupting the intramolecular hydrogen bond of the enol form and shifting the equilibrium heavily toward the keto state[7].

Quantitative Data Summary

The following table summarizes the expected tautomeric distribution and key NMR chemical shifts based on structural analogs.

SolventDielectric Constant ( ϵ )Expected Keto (%)Expected Enol (%)Key Keto 1H NMR ShiftKey Enol 1H NMR Shift
CDCl3​ 4.81~60%~40%C3-H: ~3.5 ppm (m)O-H: ~10-12 ppm (br s)
DMSO- d6​ 46.8>85%<15%C3-H: ~3.7 ppm (m)O-H: ~10.4 ppm (br s)

Note: Values are extrapolated from validated empirical data of structurally analogous 1-benzyl and 1-tert-butyl 4-oxopiperidine-3-carboxylate derivatives[6][7].

Analytical Workflows & Experimental Protocols

To accurately quantify the tautomeric ratio, researchers must utilize self-validating analytical systems. Below are the field-proven protocols for NMR and FTIR analysis.

Protocol 1: 1H NMR Quantification of Tautomeric Equilibrium

This protocol accounts for the slow relaxation times of exchanging protons and the kinetic barrier to reaching thermodynamic equilibrium.

Experimental_Workflow Step1 1. Sample Preparation Dissolve 15 mg in 0.6 mL deuterated solvent Step2 2. Thermodynamic Equilibration Incubate 24h at 25°C in dark Step1->Step2 Step3 3. NMR Acquisition 400 MHz, Relaxation Delay (D1) ≥ 5s Step2->Step3 Step4 4. Spectral Integration Compare Keto C3-H vs. Enol O-H Step3->Step4 Step5 5. Data Analysis Calculate K_eq and ΔG Step4->Step5

Step-by-step 1H NMR workflow for quantifying tautomeric ratios.

  • Sample Preparation: Weigh 15.0 mg of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate with analytical precision. Dissolve completely in 0.6 mL of the chosen deuterated solvent ( CDCl3​ or DMSO- d6​ ) containing 0.03% v/v TMS as an internal standard.

  • Equilibration (Critical Step): Transfer the solution to a 5 mm NMR tube. Allow the tube to incubate in a dark, temperature-controlled environment at 25°C for a minimum of 24 hours.

    • Causality: Freshly dissolved β -keto esters retain their solid-state tautomeric memory. A 24-hour resting period ensures the system overcomes kinetic barriers to reach true thermodynamic equilibrium in the liquid phase.

  • Acquisition Parameters: Acquire the 1H NMR spectrum at 400 MHz (or higher). Set the relaxation delay (D1) to ≥5 seconds.

    • Causality: A prolonged D1 is mandatory to ensure complete longitudinal relaxation ( T1​ ) of all protons, particularly the broad enol hydroxyl proton. Failure to do so results in partial saturation and skewed integration ratios.

  • Integration and Analysis: Phase and baseline-correct the spectrum manually. Integrate the distinct keto C3-proton signal (typically a multiplet around 3.5 ppm) and the enol O-H proton signal (typically a broad singlet >10 ppm)[7].

  • Validation: Cross-validate the calculated ratio by integrating the distinct ester −CH2​CH3​ signals. The ethyl group protons often appear as distinct, slightly shifted quartets and triplets for the keto and enol forms, providing a self-validating internal check.

Protocol 2: FTIR Analysis of Solid-State Tautomerism

While NMR dictates liquid-phase dynamics, FTIR is optimal for solid-state characterization.

  • Matrix Preparation: Grind 2 mg of the analyte with 200 mg of anhydrous, IR-grade KBr in an agate mortar.

  • Pelletization: Press the mixture under 10 tons of force for 2 minutes using a hydraulic press to form a translucent pellet.

  • Acquisition: Scan from 4000 to 400 cm−1 with a resolution of 4 cm−1 (minimum 32 scans).

  • Interpretation: The keto form exhibits a strong, sharp C=O stretch at ~1720 cm−1 . The presence of the enol form in the solid state is characterized by a broad O-H stretch (~3200-3400 cm−1 ) and a conjugated C=C stretch (~1650 cm−1 )[5].

References[1] Title: 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate | 53601-94-8

Sources

Foundational

The Enduring Legacy of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate: A Cornerstone in Alkaloid Synthesis

An In-Depth Technical Guide This guide provides a comprehensive exploration of 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate, a pivotal building block in the history of synthetic organic chemistry. We will delve into its...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

This guide provides a comprehensive exploration of 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate, a pivotal building block in the history of synthetic organic chemistry. We will delve into its historical synthesis, its strategic importance as a versatile precursor, and its application in the total synthesis of complex and medicinally relevant piperidine alkaloids. This document is intended for researchers, scientists, and drug development professionals seeking to understand the foundational methodologies and strategic applications of this classic synthetic intermediate.

Introduction: The Strategic Value of a Multifunctional Scaffold

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous pharmaceuticals and a vast array of naturally occurring alkaloids.[1][2][3] The development of efficient methods to construct and functionalize this heterocycle has been a central theme in organic synthesis. Among the many tools available, 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate, often colloquially known as carbodiethoxypiperidone, stands out for its historical significance and synthetic versatility.

Its value lies in the dense arrangement of functional groups: a central ketone, a β-keto ester system, and an N-ethoxycarbonyl group. This arrangement provides multiple reaction handles, allowing for a diverse range of chemical transformations and the construction of complex molecular architectures. The historical and continued importance of this compound stems directly from the elegant and efficient method of its creation: the Dieckmann condensation.

The Genesis: Synthesis via Dieckmann Condensation

The most common and historically significant route to 4-piperidones, including our target molecule, involves a two-stage process culminating in an intramolecular Dieckmann condensation.[4][5] This classic carbon-carbon bond-forming reaction creates the six-membered ring from an acyclic diester precursor.[6]

The overall process begins with the double Michael addition of a primary amine (in this case, ethylamine, which is subsequently acylated) to two equivalents of ethyl acrylate. This forms a symmetrical diester. The crucial cyclization step is then initiated by a strong base, such as sodium ethoxide or sodium hydride.[5] The base abstracts an α-proton from one of the ester groups to form an enolate, which then attacks the carbonyl carbon of the other ester group in an intramolecular fashion. The subsequent loss of an ethoxide leaving group yields the cyclic β-keto ester, 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate.

Experimental Protocol: Synthesis of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate

Objective: To synthesize the title compound via a base-promoted intramolecular Dieckmann condensation.

Materials:

  • Diethyl 3,3'-(azanediyl)dipropanoate

  • Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution for workup

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous toluene.

  • Base Addition: Sodium ethoxide (1.2 equivalents) is carefully added to the solvent under a nitrogen atmosphere.

  • Substrate Addition: Diethyl 3,3'-(azanediyl)dipropanoate (1.0 equivalent), protected with an ethyl chloroformate to form the N-ethoxycarbonyl group, is dissolved in anhydrous toluene and added dropwise to the stirred suspension of the base at room temperature.

  • Cyclization: The reaction mixture is heated to reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. The choice of a strong base like sodium ethoxide is critical as it deprotonates the α-carbon to initiate the intramolecular nucleophilic attack required for cyclization.[5]

  • Workup: After cooling to room temperature, the reaction is quenched by the slow addition of a dilute aqueous HCl solution until the mixture is acidic (pH ~5-6).

  • Extraction: The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate is purified by vacuum distillation or column chromatography on silica gel to afford the final product as a liquid.[7]

Caption: Synthesis of the target piperidone via Dieckmann Condensation.

Application in Alkaloid Synthesis: A Gateway to Complexity

The true value of 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate is realized in its role as a versatile intermediate for the synthesis of complex alkaloids. Its functional groups can be selectively manipulated to build intricate polycyclic systems. We will examine its application in the synthesis of two prominent neuroactive alkaloids: Anatoxin-a and Epibatidine.

Case Study 1: The Total Synthesis of (+)-Anatoxin-a

Anatoxin-a, sometimes called "Very Fast Death Factor," is a potent agonist of the nicotinic acetylcholine receptor (nAChR) produced by certain cyanobacteria.[8][9][10] Its rigid 9-azabicyclo[4.2.1]nonane skeleton has made it a challenging and popular target for total synthesis. Several synthetic routes leverage the 4-piperidone core as a foundational element.

The strategic conversion of the piperidone ring into the bicyclic anatoxin-a framework showcases the power of this precursor. The synthesis involves the initial manipulation of the piperidone, followed by the construction of the second ring through a transannular cyclization or a similar ring-closing strategy.

Synthetic Workflow: From Piperidone to Anatoxin-a

The following represents a generalized workflow, as specific reagents and steps can vary between different reported syntheses.[11][12]

  • Initial Modification: The 4-oxopiperidine precursor is first modified. This can involve steps like protection of the ketone, selective reduction, or alkylation at the C3 position after hydrolysis and decarboxylation of the C3-ester.

  • Side Chain Installation: A key step is the installation of a side chain at the nitrogen or carbon framework that will ultimately form the second ring.

  • Ring-Closing Metathesis (RCM) or Transannular Cyclization: Modern syntheses often employ powerful reactions like RCM to form the seven-membered ring of the bicyclic system. Historically, other intramolecular cyclizations were used.

  • Final Functional Group Manipulations: The resulting bicyclic intermediate is then converted to anatoxin-a through a series of final steps, which may include deprotection, oxidation to form the enone, and ketone formation.

Caption: Generalized workflow for the synthesis of Anatoxin-a.

Case Study 2: The Synthesis of (±)-Epibatidine

Epibatidine is a chlorinated alkaloid first isolated from the skin of an Ecuadorian poison frog.[13] It is an exceptionally potent analgesic, acting as a nicotinic acetylcholine receptor agonist, but its therapeutic use is limited by a narrow therapeutic index.[14] Its novel 7-azabicyclo[2.2.1]heptane structure has inspired a multitude of synthetic approaches.

While many syntheses of epibatidine utilize Diels-Alder reactions, alternative strategies have been developed that build the framework from piperidine precursors. The use of a 4-oxopiperidine derivative demonstrates how this six-membered ring can be reconfigured and cyclized to form the more strained bicyclo[2.2.1] system.

Synthetic Workflow: From Piperidone to Epibatidine

This pathway involves transforming the piperidone into a suitable precursor for an intramolecular cyclization that forms the C2-C6 bond of the bicyclic system.

  • Precursor Modification: The 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate is converted into a 4-aminopiperidine derivative. This often involves reductive amination of the ketone.

  • N-Arylation: The piperidine nitrogen is attached to the 6-chloropyridin-3-yl moiety, which is characteristic of epibatidine.

  • Intramolecular Cyclization: The key step involves an intramolecular nucleophilic substitution or a radical cyclization to form the bridging bond of the 7-azabicyclo[2.2.1]heptane core. This is the most challenging transformation, requiring precise control of stereochemistry and reactivity.

  • Final Adjustments: Deprotection and/or other minor adjustments yield the final epibatidine target.

Caption: Conceptual workflow for the synthesis of Epibatidine.

Conclusion: An Enduring Tool in the Synthetic Chemist's Arsenal

The history of 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate is a testament to the power of fundamental organic reactions and the strategic value of well-designed synthetic building blocks. Born from the elegance of the Dieckmann condensation, this compound provided early synthetic chemists with a reliable and versatile platform for constructing the piperidine core. Its legacy continues today, not only in its direct application but also in the foundational principles it represents: the strategic use of multifunctional intermediates to access complex and biologically important molecules. For researchers in alkaloid synthesis and drug development, understanding the history and application of this cornerstone molecule provides valuable insight into the art and logic of chemical synthesis.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine Synthesis.
  • A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera.
  • Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclis
  • Application of intramolecular enyne metathesis to the synthesis of aza[4.2.1]bicyclics: enantiospecific total synthesis of (+)-anatoxin-a. PubMed. [Link]

  • Synthesis of nor-anatoxin- a and anatoxin- a. ResearchGate. [Link]

  • Synthesis of (±)-Anatoxin-a and Analogues. ResearchGate. [Link]

  • Recent Syntheses of Frog Alkaloid Epibatidine. SciELO. [Link]

  • Biosynthesis of anatoxin-a and analogues (anatoxins) in cyanobacteria. PubMed. [Link]

  • The Dieckmann Condensation. Organic Reactions. [Link]

  • Danheiser Group - Total Synthesis - Anatoxin a. MIT. [Link]

  • Epibatidine. Wikipedia. [Link]

Sources

Exploratory

Structural Elucidation and Crystallographic Profiling of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate Derivatives

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Author Persona: Senior Application Scientist, Structural Biology & X-ray Crystallography Executive Summary The piperidine rin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Author Persona: Senior Application Scientist, Structural Biology & X-ray Crystallography

Executive Summary

The piperidine ring is one of the most privileged scaffolds in modern drug discovery. Specifically, 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate serves as a vital polyfunctional 3D building block for synthesizing complex molecular architectures, including intrinsically-biased chemokine receptor (CXCR7) ligands and human topoisomerase IIα inhibitors. However, obtaining high-resolution crystallographic data for this parent scaffold presents a profound physical challenge: it is a liquid at room temperature.

This technical guide explores the causality behind the conformational flexibility of 4-oxopiperidine-1,3-dicarboxylates, details the crystallographic parameters of its solid-state derivatives, and provides a self-validating methodology for growing diffraction-quality single crystals.

The Conformational Challenge of the Base Scaffold

To understand the crystallographic properties of 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate (CAS 53601-94-8), one must first analyze its thermodynamic state. The parent compound exists as a liquid at standard temperature and pressure .

The Mechanistic Causality: The inability of the parent scaffold to spontaneously crystallize is driven by a massive entropic penalty. The two ethyl ester groups at the C1 and C3 positions possess high rotational degrees of freedom. Furthermore, the central piperidine ring undergoes rapid chair-to-chair inversion. This dynamic flux prevents the molecules from achieving the stable, repeating intermolecular interactions (such as hydrogen bonding or π−π stacking) required to overcome lattice energy thresholds.

To obtain actionable X-ray diffraction (XRD) data, medicinal chemists must synthesize derivatives that restrict this flexibility. By converting the liquid scaffold into amine salts or arylidene condensates, we lock the piperidine ring into distinct, observable conformations (e.g., 'sofa' or 'flattened boat' geometries) 1.

Crystallographic Data & Structural Parameters

When derivatized, 4-oxopiperidine compounds exhibit highly predictable crystallographic behaviors. Summarized below are the quantitative structural parameters of key derivative classes.

Table 1: Crystallographic Parameters of 4-oxopiperidine Derivatives

Derivative ClassExample CompoundSpace GroupCrystal SystemPiperidine ConformationKey Intermolecular Interactions
Parent Scaffold 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylateN/A (Liquid)N/ARapid Chair InversionWeak van der Waals
Amine Salts 4-oxopiperidinium chloridePnmaOrthorhombicSofaStrong N-H···Cl, C-H···O
Arylidene Condensates 3,5-bis(arylidene) carboxamidesC2/c or P21/nMonoclinicFlattened Boat π−π stacking, E,E'-configuration
Protein-Ligand Complexes Tankyrase 2 Inhibitor (PDB: 4UX4)P 21 21 21OrthorhombicChair (Receptor Bound)Active site H-bonding

Data synthesized from RSC crystallographic studies 2 and RCSB Protein Data Bank records 3.

Structural Biology & Pharmacological Implications

The locked conformations of these derivatives directly dictate their pharmacological efficacy.

For example, in the development of atypical chemokine receptor modulators, 4-oxopiperidine derivatives act as critical orthosteric binders for CXCR7 4. When the piperidine ring is forced into a flattened boat conformation via arylidene condensation, the spatial orientation of the pendant aryl rings allows for deep insertion into the transmembrane helical bundle of the GPCR, encompassing a buried surface area of ~1600 Ų. Conversely, the sofa conformation (where the N-atom deviates from the planar fragment) is preferred when the molecule acts as an intermediate for cross-coupling reactions, as it exposes the nitrogen lone pair for subsequent functionalization.

Visualizing the Derivatization Pathway

G A 1,3-Diethyl 4-oxopiperidine- 1,3-dicarboxylate (Liquid) B Salt Formation (HCl) A->B Restricts Flexibility C Aldol Condensation A->C Adds Steric Bulk D Orthorhombic (Pnma) B->D Slow Evaporation E Monoclinic (C2/c) C->E Vapor Diffusion F 'Sofa' Conformation D->F XRD Analysis G 'Flattened Boat' Conformation E->G XRD Analysis

Fig 1: Derivatization workflow and resulting crystallographic conformations of 4-oxopiperidines.

Validated Methodology: From Liquid Scaffold to Single Crystal

To ensure trustworthiness and reproducibility, the following self-validating protocol details the transformation of the liquid base scaffold into a monoclinic crystal suitable for high-resolution XRD.

Phase 1: Synthesis of the Rigid Derivative (Aldol Condensation)
  • Reagent Preparation: Dissolve 1.0 eq of 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate in anhydrous ethanol. Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the ethyl ester groups at elevated temperatures.

  • Base-Catalyzed Addition: Add 2.2 eq of an aromatic aldehyde (e.g., 4-chlorobenzaldehyde) followed by a catalytic amount of piperidine. Causality: The base deprotonates the highly acidic α -protons at the C3 and C5 positions, initiating a double aldol condensation.

  • Isolation (Self-Validating Step): Reflux for 4 hours, then cool to 4°C. The successful formation of the E,E'-bis(arylidene) derivative is visually validated by the sudden precipitation of a yellow microcrystalline powder. The extended conjugated system drastically lowers the compound's solubility in cold ethanol.

Phase 2: Crystal Growth (Vapor Diffusion Method)
  • Solvent Selection: Dissolve the purified powder in a minimum volume of Dichloromethane (DCM). Causality: DCM acts as the "good solvent," effectively disrupting intermolecular π−π stacking to ensure complete dissolution.

  • Setup: Place the DCM solution in a 2 mL inner vial. Place this unsealed inner vial inside a 20 mL outer vial containing 5 mL of Hexane (the "antisolvent"). Seal the outer vial tightly.

  • Diffusion: Allow the system to rest undisturbed at 20°C for 5-7 days. Causality: Hexane vapor slowly diffuses into the DCM solution. This gradual decrease in solvent polarity gently pushes the system into the metastable supersaturation zone, favoring the nucleation of large, defect-free single crystals rather than amorphous kinetic precipitates.

Phase 3: X-ray Diffraction (XRD) Data Collection
  • Mounting & Cooling: Select a single crystal (approx. 0.1 x 0.1 x 0.2 mm) under a polarized microscope. Mount it on a MiTeGen loop using paratone oil and immediately flash-cool to 100 K using a nitrogen cold stream. Causality: Cryo-cooling reduces atomic thermal vibrations (Debye-Waller factors), significantly improving high-angle diffraction resolution and protecting the organic crystal from X-ray-induced radical damage.

  • Data Acquisition: Collect diffraction data using Mo-K α ( λ=0.71073 Å) or Cu-K α radiation. Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

References

  • RSC Publishing:Synthesis, human topoisomerase IIα inhibitory properties and molecular modeling studies of anti-prolifer
  • ChemicalBook:4-oxopiperidinium chloride: Synthesis and Applic
  • bioRxiv:Atypical activation and molecular glue-like dimerization mechanism of an intrinsically-biased chemokine receptor.
  • Sigma-Aldrich:1,3-diethyl 4-oxopiperidine-1,3-dicarboxyl
  • RCSB PDB:4UX4: Crystal structure of human tankyrase 2.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Paroxetine from 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate

Audience: Researchers, scientists, and drug development professionals. Disclaimer: This document is for informational and educational purposes only.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is for informational and educational purposes only. The synthesis of paroxetine should only be undertaken by qualified professionals in a laboratory setting with appropriate safety measures in place. The procedures described involve hazardous chemicals and should be handled with extreme care.

Introduction

Paroxetine, marketed under brand names such as Paxil, is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and other anxiety disorders.[1][2] The pharmacologically active isomer is the (-)-trans-(3S,4R) enantiomer.[3] This guide provides a detailed protocol for a stereoselective synthesis of paroxetine, commencing with 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate. This route offers a convergent approach to establishing the key stereocenters of the paroxetine molecule.[2]

Overall Synthetic Strategy

The synthesis of paroxetine from 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate can be conceptualized in four main stages:

  • Piperidine Core Construction: Formation of the 3,4-disubstituted piperidine ring with the desired relative stereochemistry.

  • Aryl Ether Linkage: Introduction of the sesamol moiety via a Mitsunobu reaction.

  • Deprotection: Removal of the protecting groups to yield the racemic paroxetine.

  • Resolution: Separation of the enantiomers to isolate the active (-)-trans-paroxetine.

Caption: Key stages in the synthesis of paroxetine.

Part 1: Synthesis of the Piperidine Alcohol Intermediate

The initial steps focus on constructing the core piperidine structure with the correct substituents and stereochemistry.

Step 1.1: Aldol Condensation

The synthesis begins with an aldol condensation of 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate with 4-fluorobenzaldehyde. This reaction establishes the carbon skeleton of the final product.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate (1.0 eq) in anhydrous ethanol.

  • Add a catalytic amount of a suitable base, such as sodium ethoxide or potassium carbonate, to the solution.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add 4-fluorobenzaldehyde (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldol adduct.

Step 1.2: Reduction

The crude aldol adduct is then reduced to the corresponding alcohol. Catalytic hydrogenation is an effective method for this transformation.

Protocol:

  • Dissolve the crude aldol adduct in ethanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 50-60 psi) at room temperature for 6-12 hours.

  • Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, filter the catalyst through a pad of Celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the piperidine alcohol intermediate as a mixture of diastereomers.

Part 2: Mitsunobu Reaction for Aryl Ether Formation

The Mitsunobu reaction is a pivotal step where the piperidine alcohol is coupled with sesamol to form the aryl ether linkage with an inversion of stereochemistry at the alcohol's chiral center.[4][5][6]

Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the piperidine alcohol intermediate (1.0 eq), sesamol (1.2 eq), and triphenylphosphine (PPh3) (1.5 eq) in anhydrous tetrahydrofuran (THF).[7]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise, maintaining the temperature below 5 °C.[7] A color change to yellow-orange is typically observed.[6]

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC for the disappearance of the starting alcohol.

  • Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to isolate the protected paroxetine.

Mitsunobu_Reaction Reactants Piperidine Alcohol Sesamol PPh3 DIAD Intermediates Betaine Alkoxyphosphonium Salt Reactants->Intermediates Formation of active species Products Protected Paroxetine TPPO DIAD-H2 Intermediates->Products SN2 displacement

Caption: Simplified workflow of the Mitsunobu reaction.

Part 3: Deprotection to Yield Racemic Paroxetine

The protecting groups on the piperidine nitrogen and the carboxyl group are removed in this stage.

Protocol:

  • The protected paroxetine can be hydrolyzed under either acidic or basic conditions.

  • Acidic Hydrolysis: Reflux the protected intermediate in a mixture of hydrobromic acid and acetic acid for 8-12 hours.

  • Basic Hydrolysis: Alternatively, reflux with a strong base like potassium hydroxide in a suitable solvent such as ethanol for 24-48 hours.[8]

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • If basic hydrolysis was used, acidify the mixture to facilitate decarboxylation.

  • Basify the solution to a pH > 10 with a strong base (e.g., NaOH) and extract the racemic paroxetine with an organic solvent like toluene or ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Part 4: Chiral Resolution

The final step is the separation of the racemic mixture to obtain the desired (-)-trans-paroxetine. This is commonly achieved by fractional crystallization of diastereomeric salts.

Protocol:

  • Dissolve the racemic paroxetine in a suitable solvent such as acetone or methanol.

  • Add a solution of a chiral resolving agent, for example, L-(+)-tartaric acid (0.5 eq), in the same solvent.[9]

  • Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature to promote the crystallization of the desired diastereomeric salt.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • The diastereomeric purity can be enhanced by recrystallization.

  • Treat the purified salt with a base (e.g., sodium bicarbonate solution) to liberate the free base of (-)-trans-paroxetine.

  • Extract the final product with an organic solvent, dry the organic layer, and concentrate to yield the purified (-)-trans-paroxetine.

Summary of Reagents and Conditions

StepKey ReagentsSolventTemperatureTypical Duration
1.1 4-Fluorobenzaldehyde, NaOEtEthanol0 °C to RT12-18 h
1.2 H₂, 10% Pd/CEthanolRT6-12 h
2 Sesamol, PPh₃, DIADTHF0 °C to RT16-24 h
3 HBr/AcOH or KOHAcetic Acid or EthanolReflux8-48 h
4 L-(+)-Tartaric AcidAcetone or MethanolRTCrystallization

Safety Considerations

  • 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate: May cause skin and eye irritation.

  • 4-Fluorobenzaldehyde: Flammable and toxic.

  • Palladium on Carbon: Flammable, handle with care.

  • Triphenylphosphine: Toxic and irritant.

  • DIAD/DEAD: Highly toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Hydrobromic Acid: Corrosive and can cause severe burns.

  • Potassium Hydroxide: Corrosive.

Always consult the Material Safety Data Sheet (MSDS) for each chemical before use. Perform all reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • Christensen, J. A., et al. (1977). 4-Phenyl-3-substituted-piperidines. U.S.
  • Barnes, B., et al. (1994). Process for producing paroxetine.
  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • Stach, J., & Hesse, M. (2008). The Mitsunobu Reaction: A Powerful Tool in Natural Product Synthesis.
  • Yamgar, R., & Sawant, S. (2012). Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance. Asian Journal of Research in Chemistry, 5(3), 329-335.
  • Sethi, P., & Bhushan, R. (2017). Chirality of antidepressive drugs: an overview of stereoselectivity. Chirality, 29(10), 618-632.
  • Verniest, G., et al. (2008). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Tetrahedron, 64(29), 6756-6762.
  • Dodge, J. A., et al. (1996). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Organic Syntheses, 73, 237.
  • Kroll, E. A., & Kwon, O. (2024). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Synthesis, 56(01), 1-19.
  • He, R., et al. (2015). Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes. Organic Letters, 17(15), 3894-3897.
  • Coleman, J. A., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. bioRxiv.
  • Ma, X., et al. (2022). Separation of chiral and achiral impurities in paroxetine hydrochloride in a single run using supercritical fluid chromatography with a polysaccharide stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 209, 114458.

Sources

Application

Anwendungs- und Protokollleitfaden: Dieckmann-Kondensation zur Synthese von 1,3-Diethyl-4-oxopiperidin-1,3-dicarboxylat

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Dieser Leitfaden bietet eine detaillierte technische Übersicht und ein schrittweises Protokoll für die Synthese von 1,3-Diethyl-4-oxopiperidin-1,...

Author: BenchChem Technical Support Team. Date: March 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Übersicht und ein schrittweises Protokoll für die Synthese von 1,3-Diethyl-4-oxopiperidin-1,3-dicarboxylat mittels der Dieckmann-Kondensation. Der Schwerpunkt liegt auf der Erläuterung der wissenschaftlichen Grundlagen, der experimentellen Entscheidungen und der Gewährleistung eines reproduzierbaren und validen Protokolls.

Einleitung und wissenschaftlicher Hintergrund

Die Dieckmann-Kondensation ist eine fundamentale Reaktion in der organischen Synthesechemie zur Herstellung von cyclischen β-Ketoestern.[1][2][3] Es handelt sich um eine intramolekulare Variante der Claisen-Kondensation, bei der ein Diester unter Einwirkung einer starken Base cyclisiert wird.[3][4] Diese Reaktion ist besonders effizient für die Bildung von sterisch günstigen Fünf- und Sechsringen, was sie zu einem unverzichtbaren Werkzeug in der Synthese von Pharmazeutika und Naturstoffen macht.[4][5][6]

Das Zielmolekül, 1,3-Diethyl-4-oxopiperidin-1,3-dicarboxylat, ist ein wertvolles Zwischenprodukt. Die 4-Oxopiperidin-Einheit ist ein zentrales Strukturelement in zahlreichen pharmakologisch aktiven Verbindungen und dient als vielseitiger Baustein für die Entwicklung neuer Therapeutika.[7][8] Die hier beschriebene Synthese nutzt die Dieckmann-Kondensation, um den Piperidinring effizient zu konstruieren.

Reaktionsmechanismus: Das Herzstück der Transformation

Das Verständnis des Mechanismus ist entscheidend für die Optimierung der Reaktionsbedingungen und die Fehlerbehebung. Die Reaktion verläuft in mehreren Schritten, die durch eine stöchiometrische Menge an Base angetrieben werden.[1]

  • Enolat-Bildung: Eine starke Base deprotoniert die α-Position eines der Ester-Carbonyle und erzeugt ein reaktives Enolat-Ion.[9][10]

  • Intramolekularer Angriff: Das Enolat greift nukleophil das zweite Ester-Carbonyl innerhalb desselben Moleküls an. Dies führt zur Bildung eines cyclischen, tetraedrischen Zwischenprodukts.[6][9]

  • Eliminierung: Das Zwischenprodukt kollabiert unter Abspaltung eines Alkoxid-Ions (in diesem Fall Ethoxid), wodurch der cyclische β-Ketoester gebildet wird.

  • Deprotonierung (Treibende Kraft): Der neu gebildete β-Ketoester ist an der α-Position zwischen den beiden Carbonylgruppen acide. Das in Schritt 3 freigesetzte Alkoxid deprotoniert dieses Kohlenstoffatom sofort. Diese irreversible Säure-Base-Reaktion verschiebt das Gleichgewicht und treibt die Reaktion zur Vollständigkeit. Aus diesem Grund ist eine stöchiometrische Menge an Base erforderlich.[1]

  • Saure Aufarbeitung: Die abschließende Zugabe einer Säure neutralisiert das Enolat und liefert das Endprodukt.[1][10]

Dieckmann_Mechanism cluster_main Mechanismus der Dieckmann-Kondensation Start Ausgangs-Diester Enolat Enolat-Bildung (Base abstrahiert α-Proton) Start->Enolat + Base Attack Intramolekularer nukleophiler Angriff Enolat->Attack Intermediate Cyclisches tetraedrisches Zwischenprodukt Attack->Intermediate Elimination Eliminierung von Alkoxid Intermediate->Elimination - RO⁻ BetaKetoester β-Ketoester Elimination->BetaKetoester Deprotonation Deprotonierung (Treibende Kraft) BetaKetoester->Deprotonation + RO⁻ FinalEnolate Stabiles Enolat Deprotonation->FinalEnolate Workup Saure Aufarbeitung (H3O+) FinalEnolate->Workup Product Endprodukt: 1,3-Diethyl-4-oxopiperidin- 1,3-dicarboxylat Workup->Product

Abbildung 1: Schematischer Mechanismus der Dieckmann-Kondensation.

Detailliertes Versuchsprotokoll

Dieses Protokoll beschreibt die Synthese unter Verwendung von Natriumhydrid (NaH) in einem aprotischen Lösungsmittel, eine moderne und effiziente Methode, die Nebenreaktionen wie die Hydrolyse minimiert.[5][11]

3.1 Benötigte Materialien und Reagenzien

KomponenteFormelMolmasse ( g/mol )MengeMolÄquivalente
Diethyl-4-(ethoxycarbonylmethyl)-4-azapimelat*C₁₄H₂₅NO₆319.3510.0 g31.3 mmol1.0
Natriumhydrid (60% Dispersion in Mineralöl)NaH24.001.50 g37.5 mmol1.2
Toluol (wasserfrei)C₇H₈92.14150 mL--
Salzsäure (1 M wässrig)HCl36.46~50 mL--
Gesättigte Natriumchloridlösung (Sole)NaCl58.4450 mL--
Wasserfreies NatriumsulfatNa₂SO₄142.04~10 g--
EthylacetatC₄H₈O₂88.11100 mL--

*Das Ausgangsmaterial, ein geeigneter Diester, ist der Schlüssel. Diethyl-4-(ethoxycarbonylmethyl)-4-azapimelat ist ein Beispiel für ein Substrat, das zum gewünschten Piperidinring cyclisieren würde.

3.2 Sicherheitsvorkehrungen

  • Natriumhydrid (NaH): Hochreaktiv und entzündlich. Reagiert heftig mit Wasser unter Freisetzung von hochentzündlichem Wasserstoffgas. Muss unter Schutzgas (Stickstoff oder Argon) gehandhabt werden.

  • Toluol: Entzündlich und gesundheitsschädlich beim Einatmen und bei Hautkontakt.

  • Arbeiten unter Schutzgas: Die gesamte Apparatur muss absolut trocken sein und unter einer inerten Atmosphäre stehen, um Reaktionen mit Luftfeuchtigkeit zu verhindern.

  • Persönliche Schutzausrüstung (PSA): Schutzbrille, Laborkittel und geeignete chemikalienbeständige Handschuhe sind zwingend erforderlich.

3.3 Schritt-für-Schritt-Anleitung

  • Vorbereitung der Apparatur: Ein 250-mL-Dreihals-Rundkolben wird mit einem Rückflusskühler, einem Tropftrichter und einem Gaseinlass für Stickstoff ausgestattet. Die gesamte Apparatur wird im Ofen getrocknet oder durch Beflammen unter Vakuum von Feuchtigkeit befreit und anschließend mit Stickstoff gefüllt.

  • Vorbereitung der Base: Unter positivem Stickstoffstrom werden 1.50 g Natriumhydrid (60% Dispersion) in den Reaktionskolben gegeben. 100 mL wasserfreies Toluol werden hinzugefügt. Die Suspension wird bei Raumtemperatur gerührt.

  • Zugabe des Diesters: 10.0 g des Diesters werden in 50 mL wasserfreiem Toluol gelöst und in den Tropftrichter gefüllt. Die Diesterlösung wird langsam (über ca. 30 Minuten) unter Rühren zur NaH-Suspension getropft. Die Wasserstoffentwicklung sollte beobachtbar sein.

  • Reaktionsdurchführung: Nach Abschluss der Zugabe wird das Reaktionsgemisch für 2-4 Stunden unter Rückfluss erhitzt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Aufarbeitung (Quenchen): Der Kolben wird in einem Eisbad auf 0 °C abgekühlt. Überschüssiges NaH wird vorsichtig durch tropfenweise Zugabe von Ethanol (ca. 5 mL) zersetzt, bis die Gasentwicklung aufhört. Anschließend wird die Reaktion durch langsame Zugabe von 50 mL 1 M Salzsäure gequencht, bis die wässrige Phase sauer ist (pH ~2-3).

  • Extraktion: Das Gemisch wird in einen Scheidetrichter überführt. Die organische Phase wird abgetrennt. Die wässrige Phase wird zweimal mit je 50 mL Ethylacetat extrahiert.

  • Waschen und Trocknen: Die vereinigten organischen Phasen werden mit 50 mL gesättigter NaCl-Lösung (Sole) gewaschen, über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.[11]

  • Reinigung: Das Rohprodukt (typischerweise ein Öl) wird durch Vakuumdestillation oder Säulenchromatographie an Kieselgel gereinigt, um das Zielmolekül 1,3-Diethyl-4-oxopiperidin-1,3-dicarboxylat zu erhalten.[11]

Workflow-Visualisierung

Abbildung 2: Experimenteller Arbeitsablauf der Synthese.

Fehlerbehebung und Optimierung

ProblemMögliche UrsacheLösungsvorschlag
Niedrige oder keine Ausbeute 1. Inaktive Base (z.B. durch Feuchtigkeit hydrolysiert).2. Unzureichende Menge an Base (< 1 Äquivalent).3. Reaktionszeit zu kurz oder Temperatur zu niedrig.1. Frisches, wasserfreies NaH verwenden. Sicherstellen, dass alle Glasgeräte und Lösungsmittel trocken sind.2. Mindestens ein stöchiometrisches Äquivalent einer starken Base verwenden.[11]3. Reaktionszeit verlängern oder bei Rückflusstemperatur arbeiten.
Polymerbildung Hohe Konzentration des Diesters begünstigt intermolekulare Kondensation.Die Reaktion unter hoher Verdünnung durchführen (langsame Zugabe des Diesters zur Basensuspension).
Zersetzung des Produkts Der β-Ketoester ist empfindlich gegenüber starken Säuren oder Basen, insbesondere bei Hitze.Die Aufarbeitung bei niedriger Temperatur durchführen. Starke oder langanhaltende saure/basische Bedingungen vermeiden.

Referenzen

  • Chemie.de. Dieckmann-Kondensation. [Link]

  • ResearchGate. Synthesis of ethyl 4-oxopiperidine-1-carboxylate.... [Link]

  • ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • StudySmarter. Dieckmann-Kondensation: Ablauf & Mechanismus. [Link]

  • Organische-Chemie.ch. Dieckmann-Kondensation. [Link]

  • ACS Publications. Synthesis of Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives.... [Link]

  • CHIMIA. Die Dieckmann-Kondensation: Ein Überblick.... [Link]

  • Pure Chemistry. Dieckmann condensation. [Link]

  • Wikipedia. Dieckmann condensation. [Link]

  • Google Patents. US11254641B2 - Intermediates for optically active piperidine derivatives....

  • Google Patents. WO2018082441A1 - Preparation method for 4-methylenepiperidine....

  • Gsrs. DIMETHYL 3-METHYL-4-OXOPIPERIDINE-1,3-DICARBOXYLATE. [Link]

  • Organic Reactions. The Dieckmann Condensation. [Link]

Sources

Method

Application Notes and Protocols for the Reductive Amination of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate

Introduction: The Strategic Importance of the 4-Aminopiperidine Scaffold In the landscape of modern drug discovery and development, the 4-aminopiperidine core is a privileged scaffold. Its prevalence in a multitude of bi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 4-Aminopiperidine Scaffold

In the landscape of modern drug discovery and development, the 4-aminopiperidine core is a privileged scaffold. Its prevalence in a multitude of biologically active agents, from potent analgesics to targeted oncology therapeutics, underscores its importance. Reductive amination stands out as one of the most robust and versatile methods for forging the critical C-N bond that defines this structure.[1] This one-pot reaction, which converts a ketone to an amine via an intermediate imine, offers an efficient pathway to structurally diverse amine products.[2]

This guide provides a detailed exploration of reductive amination techniques specifically applied to 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate. This substrate is a valuable building block, featuring two ester functionalities that can be further manipulated, making it a key intermediate for complex molecule synthesis. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Understanding the Reaction: Mechanism and Causality

Reductive amination is a sequential, one-pot process. The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of the ketone. This is followed by dehydration to form a key intermediate: an iminium ion (from primary or secondary amines).[3] A carefully chosen reducing agent, present in the same pot, then selectively reduces this iminium ion to the final amine product.[1][3]

The success of this reaction hinges on the choice of reducing agent. The ideal reagent must be mild enough to not reduce the starting ketone but reactive enough to efficiently reduce the in-situ formed iminium ion.[3] This delicate balance prevents the formation of alcohol byproducts and maximizes the yield of the desired amine.

Reductive_Amination_Mechanism

Core Reagents: A Comparative Overview

The choice of reducing agent is paramount for a successful reaction. Below is a comparison of commonly used reagents for the reductive amination of N-protected 4-piperidones, which serve as excellent analogs for our target substrate.

Reducing AgentTypical Solvent(s)Key AdvantagesConsiderations & Causality
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Mild, highly selective for iminium ions over ketones, broad substrate scope, less toxic than cyanoborohydrides.[1][2]Moisture-sensitive. The acetoxy groups moderate the hydride reactivity, preventing ketone reduction while readily reducing the more electrophilic iminium ion.[1][4]
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH)Effective and widely used. Stable in protic solvents.Highly toxic (potential for HCN gas release, especially at low pH).[3] Often requires acidic catalysis to promote iminium ion formation, which it selectively reduces at near-neutral pH.[5]
Catalytic Hydrogenation (H₂/Catalyst) Methanol (MeOH), Ethanol (EtOH)Cost-effective, high atom economy, environmentally friendly (water is the only byproduct).Requires specialized high-pressure equipment. The catalyst (e.g., Pd/C, Raney Nickel) can sometimes be sensitive to functional groups.[5]

For the protocols detailed below, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent due to its superior selectivity, safety profile, and operational simplicity.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination with Primary Amines

This protocol details the reaction of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate with a representative primary amine, benzylamine, using sodium triacetoxyborohydride.

protocol_workflow

Materials:

  • 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (1.0 eq) and anhydrous dichloromethane.

  • Amine Addition: Add benzylamine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature. This allows for the initial formation of the hemiaminal and subsequent iminium ion intermediate.

  • Reductant Addition: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Causality Note: The slow, portion-wise addition at reduced temperature helps to control the initial exotherm of the reaction.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired Diethyl 4-(benzylamino)piperidine-1,3-dicarboxylate.[5]

Protocol 2: Reductive Amination with Weakly Basic or Sterically Hindered Amines

For less reactive amines, such as anilines or sterically hindered secondary amines, the addition of a catalytic amount of acid can be beneficial to accelerate iminium ion formation.[1]

Modifications to Protocol 1:

  • Step 2 (Amine Addition): After adding the amine, add glacial acetic acid (1.0 - 2.0 eq) to the reaction mixture and stir for 30 minutes before cooling. Causality Note: The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the weakly basic amine.[5] The remainder of the protocol follows the same steps.

Expected Outcomes & Data Presentation

The following table provides representative data for the reductive amination of N-substituted 4-piperidones, which are expected to be analogous to the reactions of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate. Actual yields may vary based on the specific amine and reaction scale.

Amine SubstrateProductExpected Yield (%)Representative Citation
AnilineDiethyl 4-(phenylamino)piperidine-1,3-dicarboxylate80-95%[5]
BenzylamineDiethyl 4-(benzylamino)piperidine-1,3-dicarboxylate85-98%[3]
MorpholineDiethyl 4-morpholinopiperidine-1,3-dicarboxylate75-90%[3]
3,4-DichloroanilineDiethyl 4-((3,4-dichlorophenyl)amino)piperidine-1,3-dicarboxylate70-85%

Analytical Characterization

The synthesized products should be characterized using standard analytical techniques to confirm their structure and purity.

  • ¹H and ¹³C NMR: To confirm the molecular structure, including the successful formation of the new C-N bond and the presence of the diastereotopic protons on the piperidine ring.

  • LC-MS: To confirm the molecular weight of the product and assess its purity.

  • FTIR: To observe the disappearance of the ketone C=O stretch and the appearance of N-H stretches (for primary amine products).

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Insufficient reaction time. 2. Deactivated amine (weakly basic/sterically hindered). 3. Impure or wet reagents/solvent.1. Extend reaction time and continue monitoring. 2. Add 1-2 equivalents of acetic acid to catalyze iminium formation.[1] 3. Use freshly opened or distilled anhydrous solvents and high-purity reagents.
Formation of Alcohol Byproduct The reducing agent is too strong or was added before sufficient iminium ion formation.Ensure the use of a selective reagent like NaBH(OAc)₃. Allow the ketone and amine to stir together for at least 20-30 minutes before adding the reductant.
Over-alkylation (with primary amines) The secondary amine product is reacting further with the starting ketone.Use a slight excess of the amine (1.1-1.2 eq). A stepwise procedure, where the imine is formed first, followed by addition of the reducing agent, can also minimize this.[1]

Conclusion

The reductive amination of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate is a highly effective and versatile method for accessing a diverse range of 4-aminopiperidine derivatives. The use of sodium triacetoxyborohydride provides a mild, selective, and high-yielding pathway suitable for a broad scope of amine coupling partners. The protocols and insights provided in this guide offer a robust framework for researchers and scientists to successfully implement this critical transformation in their synthetic endeavors, paving the way for the development of novel chemical entities in drug discovery and beyond.

References

  • BenchChem. (2025). Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline. BenchChem.
  • Reddit. (2017).
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride.
  • The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamiz
  • Reductive Amin
  • Gassama, A., et al. (2015).
  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.).
  • Schinnerl, M., Murray, J. K., Langenhan, J. M., & Gellman, S. H. (2003). Asymmetric Synthesis of a New Helix-Forming β-Amino Acid. University of Wisconsin–Madison.
  • BLDpharm. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Sankar Muthukumar, G., et al. (2015). Reductive amination and amide synthesis. Reagents and conditions...
  • Google Patents. (n.d.).
  • Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Deriv
  • Hive Methods Discourse. (n.d.).
  • Connect Journals. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3). MDPI.
  • Document: N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (n.d.).

Sources

Application

Introduction: The Significance of Chiral Piperidines and a Versatile Prochiral Starting Material

An Application Guide for the Asymmetric Synthesis of Chiral Piperidines from 1,3-Diethyl 4-Oxopiperidine-1,3-dicarboxylate The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of approxim...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Asymmetric Synthesis of Chiral Piperidines from 1,3-Diethyl 4-Oxopiperidine-1,3-dicarboxylate

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of approximately 60% of N-heterocyclic drugs approved by the US Food and Drug Administration.[1] The introduction of stereocenters into this ring system profoundly influences pharmacological activity, making the development of robust asymmetric syntheses a critical endeavor for drug discovery and development. 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate serves as an exemplary starting material for this purpose. It is a prochiral β-keto ester, offering multiple handles for stereocontrolled transformations: the C4 ketone is susceptible to asymmetric reduction, and the enolizable C3 position allows for asymmetric functionalization.

This guide provides detailed application notes and protocols for key asymmetric transformations starting from this versatile substrate. The methodologies discussed are grounded in established principles of asymmetric catalysis, providing researchers with both the practical steps and the mechanistic rationale required for successful implementation.

Methodology 1: Asymmetric Reduction of the C4-Ketone

The most direct approach to installing chirality is the enantioselective reduction of the C4-ketone to the corresponding secondary alcohol. This transformation generates a key chiral intermediate, the cis- or trans-4-hydroxypiperidine derivative, depending on the catalyst and reaction conditions.

Catalytic Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful and operationally simple method that avoids the need for high-pressure hydrogen gas, instead using sources like formic acid/triethylamine azeotrope or isopropanol.[1] The mechanism typically involves a metal-hydride species generated from a chiral catalyst, which delivers a hydride to one enantiotopic face of the ketone.

Causality of Experimental Choices:

  • Catalyst System: The choice of a Rhodium(III) complex with a chiral Cp* ligand and a diamine ligand is based on its proven efficacy in the transfer hydrogenation of ketones. The chirality of the resulting piperidinol is dictated by the chirality of the ligand.[1]

  • Hydrogen Source: The formic acid/triethylamine (5:2) azeotrope is a widely used, efficient, and easily handled hydrogen source for ATH reactions.

  • Solvent: Dichloromethane (DCM) is a common solvent for these reactions, offering good solubility for both the substrate and the catalyst complex.

ATH_Workflow sub Substrate (1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate) reaction Reaction Vessel (Inert Atmosphere, 0°C to RT) sub->reaction cat Chiral Catalyst ([RhCp*Cl2]2 + Chiral Ligand) cat->reaction h_source H-Source (HCOOH/NEt3) h_source->reaction solvent Solvent (DCM) solvent->reaction workup Aqueous Workup & Extraction reaction->workup Quench purify Purification (Column Chromatography) workup->purify product Product (Chiral 4-Hydroxypiperidine derivative) purify->product analysis Analysis (Chiral HPLC for ee) product->analysis

Caption: Experimental workflow for Asymmetric Transfer Hydrogenation.

Protocol 1.1: Rh-Catalyzed Asymmetric Transfer Hydrogenation

  • Catalyst Pre-formation (Optional but Recommended): In a dry Schlenk flask under an argon atmosphere, add [RhCp*Cl2]2 (0.5 mol%) and the chosen chiral ligand (e.g., (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine, 1.1 mol%). Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate (1.0 equiv) in anhydrous DCM.

  • Reagent Addition: Add the formic acid/triethylamine (5:2 azeotropic mixture, 5.0 equiv) to the substrate solution.

  • Initiation: Cool the substrate solution to 0°C and add the pre-formed catalyst solution via cannula.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3. Separate the layers and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Catalyst SystemH-SourceTemp (°C)Typical Yield (%)Typical ee (%)
[RhCp*Cl2]2 / (R,R)-TsDPENHCOOH/NEt30 to RT85-95>95
[RuCl2(p-cymene)]2 / (R,R)-TsDPENi-PrOH / KOtBu8080-90>98

Methodology 2: Asymmetric α-Functionalization via Enamine Catalysis

Organocatalysis provides a powerful metal-free alternative for asymmetric synthesis.[2][3] For α-functionalization of the C3 position, a chiral secondary amine catalyst, such as proline or a diphenylprolinol silyl ether, can be used. The catalyst reversibly forms a chiral enamine intermediate with the ketone, which then reacts stereoselectively with an electrophile.

Causality of Experimental Choices:

  • Catalyst: Diphenylprolinol silyl ether is a highly effective catalyst for Michael additions to cyclic ketones.[2] The bulky silyl ether group shields one face of the enamine intermediate, directing the incoming electrophile to the opposite face.

  • Electrophile: Methyl vinyl ketone (MVK) is a classic Michael acceptor used to demonstrate the efficacy of this transformation.

  • Solvent: Toluene is a non-polar solvent that often provides good selectivity in these reactions.

Enamine_Catalysis sub Starting Ketone enamine Chiral Enamine Intermediate sub->enamine + Catalyst cat Chiral Amine Catalyst cat->enamine adduct Iminium Ion Adduct enamine->adduct + Electrophile electrophile Electrophile (e.g., MVK) electrophile->adduct hydrolysis Hydrolysis adduct->hydrolysis product Chiral Product hydrolysis->product cat_regen Catalyst Regeneration hydrolysis->cat_regen cat_regen->cat

Caption: Catalytic cycle for asymmetric enamine catalysis.

Protocol 2.1: Organocatalytic Asymmetric Michael Addition

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate (1.0 equiv), the chiral catalyst (e.g., (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine, 10 mol%), and anhydrous toluene.

  • Reagent Addition: Add the Michael acceptor (e.g., Methyl vinyl ketone, 1.5 equiv) to the mixture.

  • Reaction: Stir the reaction at room temperature for 24-72 hours. Monitor the reaction progress by TLC or ¹H NMR analysis of an aliquot.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture directly under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-substituted piperidine derivative.

  • Analysis: Characterize the product by NMR and HRMS. The enantiomeric excess can be determined by chiral HPLC, potentially after conversion to a more suitable derivative. The diastereomeric ratio can be determined from the crude ¹H NMR spectrum.

CatalystElectrophileTypical Yield (%)Typical drTypical ee (%)
(S)-ProlineMVK70-80>10:1>90
(S)-Diphenylprolinol silyl etherMVK85-95>20:1>99

Methodology 3: Diastereoselective Synthesis via Chiral Auxiliaries

An alternative to catalytic methods involves the use of a stoichiometric chiral auxiliary. The starting ketone is reacted with a chiral amine to form a chiral enamine or imine in situ. Subsequent reaction with a reagent is then directed by the stereochemistry of the auxiliary. While this method requires additional steps for auxiliary attachment and removal, it can provide excellent stereocontrol. A relevant approach has been demonstrated for the synthesis of trans-4-aminopiperidine-3-carboxylic acid derivatives.[4]

Causality of Experimental Choices:

  • Chiral Auxiliary: (S)-(-)-α-methylbenzylamine is a common, inexpensive, and effective chiral auxiliary for directing reductions or alkylations.

  • Reduction Step: The formation of the enamine from the β-keto ester and subsequent reduction with NaBH4 allows for the diastereoselective formation of the corresponding amino ester. The auxiliary directs the hydride delivery.

  • Auxiliary Removal: Catalytic hydrogenation (H2, Pd/C) is a standard method for cleaving N-benzyl groups, which regenerates the secondary amine and removes the auxiliary.

Protocol 3.1: Chiral Auxiliary-Mediated Reductive Amination

  • Enamine Formation: In a round-bottom flask, dissolve 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate (1.0 equiv) in anhydrous methanol. Add (S)-(-)-α-methylbenzylamine (1.1 equiv) and catalytic acetic acid (0.1 equiv). Stir the mixture at room temperature for 4-6 hours.

  • Diastereoselective Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH4, 1.5 equiv) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight. Monitor for the disappearance of the enamine intermediate by TLC.

  • Workup: Carefully quench the reaction by the slow addition of water at 0°C. Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate (3x).

  • Purification of Intermediate: Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify the diastereomeric products by column chromatography to isolate the major diastereomer.

  • Auxiliary Removal: Dissolve the purified intermediate in ethanol. Add 10% Palladium on carbon (10 wt%). Subject the mixture to hydrogenation (e.g., using a balloon of H2 or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • Final Purification: Filter the reaction mixture through a pad of Celite, washing with ethanol. Concentrate the filtrate to yield the chiral 4-aminopiperidine derivative.

AuxiliaryReducing AgentMajor DiastereomerTypical dr
(S)-(-)-α-methylbenzylamineNaBH4(3S, 4R)>95:5

Conclusion

1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate is a highly valuable and versatile platform for the synthesis of enantiomerically enriched piperidine derivatives. Through catalytic asymmetric reduction, organocatalytic α-functionalization, or diastereoselective reactions mediated by chiral auxiliaries, researchers can access a wide array of chiral building blocks for drug discovery and natural product synthesis. The protocols and principles outlined in this guide provide a solid foundation for leveraging this substrate to achieve specific and complex molecular architectures.

References

  • Dandepally, S. R., & Williams, A. L. (2009). Stereoselective synthesis of 2,6-trans-4-oxopiperidines using an acid-mediated 6-endo-trig cyclisation. Organic & Biomolecular Chemistry, 16(35), 6410-6422. [Link]

  • Zhu, G., Chen, Z., & Zhang, X. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(37), 13158-13159. [Link]

  • Jackson, R. F. W. (2003). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Romero-Ibañez, J., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Molecules, 28(7), 3281. [Link]

  • Tanimoto, H., & Morimoto, H. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12. [Link]

  • Wang, D., & Åberg, V. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 14, 1046–1053. [Link]

  • Billon-Souquet, F., et al. (1999). Asymmetric synthesis of polyfunctionalized piperidines: substitution at the C-4 position. Tetrahedron Letters, 40(22), 4257-4260. [Link]

  • Gong, J., et al. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives Through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society. [Link]

  • Comins, D. L., & Dehghani, A. (2006). Chiral Oxazolopiperidone Lactams: Versatile Intermediates for the Enantioselective Synthesis of Piperidine-Containing Natural Products. Accounts of Chemical Research, 39(8), 544-555. [Link]

  • Gellman, S. H., et al. (2001). Asymmetric Synthesis of a New Helix-Forming β-Amino Acid: trans-4-Aminopiperidine-3-carboxylic Acid. The Journal of Organic Chemistry, 66(17), 5629-5632. [Link]

  • Rovis, T., et al. (2008). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access. [Link]

  • Jørgensen, K. A., et al. (2003). Organocatalytic asymmetric Michael reaction of cyclic 1,3-dicarbonyl compounds and alpha,beta-unsaturated ketones--a highly atom-economic catalytic one-step formation of optically active warfarin anticoagulant. Angewandte Chemie International Edition, 42(40), 4955-7. [Link]

  • Hayashi, Y., et al. (2010). Organocatalyst-mediated asymmetric one-pot/two domino/three-component coupling reactions for the synthesis of trans-hydrindanes. Organic & Biomolecular Chemistry, 8(21), 4835-4838. [Link]

  • Bodwell, G. J., et al. (2014). Organocatalytic asymmetric Michael, Mannich and aza-Michael reactions in the synthesis of selected quinolizidines, indolizidines and piperidines. Memorial University Research Repository. [Link]

  • Clarke, M. L., et al. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. University of St Andrews. [Link]

  • Singh, G. S., & D'Souza, B. R. (2021). Regiodivergent Organocatalytic Reactions. Molecules, 26(17), 5104. [Link]

Sources

Method

Application Note: Decarboxylation Strategies for 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate

Executive Summary The compound 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate (also known as ethyl 1-(ethoxycarbonyl)-4-oxopiperidine-3-carboxylate) is a highly functionalized building block widely used in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate (also known as ethyl 1-(ethoxycarbonyl)-4-oxopiperidine-3-carboxylate) is a highly functionalized building block widely used in the synthesis of piperidine-containing pharmaceuticals and natural products. Structurally, it possesses two distinct carbonyl-based protecting/activating groups: a reactive β -keto ester at the C3 position and a more stable carbamate (N-ethoxycarbonyl) at the N1 position.

Designing a decarboxylation protocol for this molecule requires strict attention to chemoselectivity. Depending on the target downstream intermediate, researchers must choose between selectively removing the C3-ester while retaining the N-carbamate, or executing a global deprotection to yield the bare piperidone core. This guide details the mechanistic rationale and step-by-step protocols for both pathways.

Mechanistic Insights & Pathway Selection

As a Senior Application Scientist, selecting the correct decarboxylation pathway dictates the success of your synthetic sequence. The choice hinges on the differential reactivity of the ester versus the carbamate.

Pathway A: Chemoselective Krapcho Decarboxylation

When the synthetic goal is 1-ethoxycarbonyl-4-piperidone , traditional basic saponification is risky, as it can induce unwanted aldol condensations or premature carbamate cleavage. Instead, the1 is the gold standard for β -keto esters[1].

  • Causality of Reagents: The reaction utilizes Lithium Chloride (LiCl) in Dimethyl Sulfoxide (DMSO) with a stoichiometric amount of water[2]. DMSO, a polar aprotic solvent, leaves the chloride anion unsolvated, maximizing its nucleophilicity.

  • Mechanism: The hard chloride nucleophile attacks the less sterically hindered ethyl group of the C3-ester via an SN​2 mechanism, displacing the carboxylate anion and generating volatile ethyl chloride. The added water protonates the carboxylate, which subsequently undergoes thermal decarboxylation via a six-membered cyclic transition state. The N-carbamate is entirely inert to these neutral, nucleophilic conditions[3].

Pathway B: Global Deprotection via Acid Hydrolysis

If the target is the fully deprotected 4-piperidone hydrochloride , strong acidic conditions are required[4].

  • Causality of Reagents: Refluxing in 6M aqueous HCl provides the necessary hydronium ion concentration to protonate both the C3-ester and the N1-carbamate carbonyls, rendering them highly susceptible to nucleophilic attack by water.

  • Mechanism: The C3-ester hydrolyzes to a β -keto acid and thermally decarboxylates. Concurrently, the harsh thermal acidic conditions force the hydrolysis of the stable N-carbamate into a carbamic acid intermediate, which spontaneously extrudes a second equivalent of CO2​ . The resulting secondary amine is immediately trapped as the stable, water-soluble hydrochloride salt.

Reaction Pathway Visualization

Pathway cluster_0 SM 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (β-Keto Ester + N-Carbamate) Krapcho Krapcho Conditions LiCl, H2O, DMSO 150-160 °C SM->Krapcho Pathway A Acid Acidic Hydrolysis 6M HCl (aq) Reflux (100-105 °C) SM->Acid Pathway B Prod1 1-Ethoxycarbonyl-4-piperidone (Chemoselective Decarboxylation) Krapcho->Prod1 - CO2 - EtCl Prod2 4-Piperidone Hydrochloride (Global Deprotection) Acid->Prod2 - 2 CO2 - 2 EtOH

Reaction pathways for the decarboxylation of 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate.

Experimental Protocols

Protocol A: Chemoselective Krapcho Decarboxylation

Target: 1-Ethoxycarbonyl-4-piperidone Self-Validating Cue: The reaction progress can be visually validated by the evolution of gas ( CO2​ and ethyl chloride) through a mineral oil bubbler. Cessation of bubbling indicates reaction completion.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a gas bubbler, dissolve 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate (1.0 eq) in anhydrous DMSO (to achieve a 0.2 M concentration).

  • Reagent Addition: Add anhydrous Lithium Chloride (2.5 eq) and deionized water (2.0 eq). Note: The precise addition of water is critical; excess water will lower the boiling point of the mixture, while complete absence will stall the decarboxylation step.

  • Thermal Activation: Heat the vigorously stirred mixture in an oil bath set to 150–160 °C. Maintain this temperature for 4 to 18 hours[2].

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 7:3) or LCMS. The starting material will gradually disappear, replaced by a lower-Rf product spot.

  • Workup: Once gas evolution ceases and TLC confirms completion, cool the mixture to room temperature. Quench by pouring into a 3x volume of ice water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers extensively with brine (5 x 50 mL) to remove residual DMSO.

  • Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude oil can be purified via silica gel flash chromatography if necessary.

Protocol B: Global Deprotection via Acid Hydrolysis

Target: 4-Piperidone Hydrochloride Self-Validating Cue: The starting material is an oil that forms a biphasic suspension in aqueous HCl. As the reaction proceeds, the formation of the highly polar hydrochloride salt causes the mixture to transition into a completely clear, homogeneous solution.

  • Reaction Setup: In a heavy-walled round-bottom flask, suspend 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate (1.0 eq) in 6M aqueous HCl (10 mL per gram of substrate)[4].

  • Thermal Activation: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 100–105 °C) with continuous stirring.

  • Reaction Progression: Maintain reflux for 12 to 24 hours. Observe the transition from a biphasic mixture to a homogeneous yellow/amber solution.

  • Workup & Isolation: Cool the solution to room temperature. Transfer to a rotary evaporator and remove the water and excess HCl under reduced pressure (water bath at 50 °C).

  • Trituration: The resulting crude residue will be a thick, hygroscopic syrup. Add cold diethyl ether or acetone (20 mL) and triturate vigorously until a free-flowing white to off-white solid precipitates.

  • Filtration: Filter the solid under a nitrogen atmosphere (to prevent moisture absorption) and dry under high vacuum to afford pure 4-piperidone hydrochloride.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and expected outcomes for both decarboxylation strategies, allowing researchers to quickly select the appropriate method.

ParameterPathway A (Krapcho Method)Pathway B (Acid Hydrolysis)
Primary Reagents LiCl (2.5 eq), H2​O (2.0 eq), DMSO6M Aqueous HCl (Excess)
Operating Temperature 150–160 °C100–105 °C (Reflux)
Typical Reaction Time 4–18 hours12–24 hours
Chemoselectivity High (Retains N1-carbamate)Low (Global deprotection)
Target Product 1-Ethoxycarbonyl-4-piperidone4-Piperidone Hydrochloride
Typical Yield 75–85%85–95%
Key Byproducts Ethyl chloride (gas), CO2​ (gas)Ethanol (liquid), CO2​ (gas)
Purification Method Aqueous workup & ChromatographyEvaporation & Trituration

Sources

Application

Application Note &amp; Protocol: Catalytic Hydrogenation of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate

Introduction The 4-hydroxypiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and its ability to en...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 4-hydroxypiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and its ability to engage in crucial hydrogen bonding interactions with biological targets.[1] The synthesis of these valuable building blocks often involves the reduction of a corresponding 4-oxopiperidine precursor.[2][3][4] This document provides a detailed guide to the catalytic hydrogenation of the ketone group in 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate, a key transformation for accessing the corresponding 4-hydroxypiperidine derivative.

Catalytic hydrogenation is a widely employed method for the reduction of ketones to secondary alcohols, valued for its high efficiency, clean conversion, and the use of molecular hydrogen as the reductant.[5][6] This application note will delve into the mechanistic underpinnings of this reaction, provide a robust and validated experimental protocol, and discuss the critical parameters that influence reaction outcomes, including yield and stereoselectivity.

Mechanistic Overview: The Horiuti-Polanyi Pathway

The catalytic hydrogenation of a ketone over a heterogeneous metal catalyst, such as Platinum on Carbon (Pt/C), is generally understood to proceed via the Horiuti-Polanyi mechanism.[6] This surface-mediated pathway involves several key steps:

  • Adsorption and Activation: Molecular hydrogen (H₂) adsorbs onto the surface of the platinum catalyst and dissociates into reactive surface-bound hydrogen atoms (M-H).[5][6]

  • Substrate Adsorption: The ketone, 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate, adsorbs onto the catalyst surface, coordinating through its carbonyl group.

  • Stepwise Hydrogen Transfer: Two hydrogen atoms are sequentially transferred from the catalyst surface to the carbonyl group. The first hydrogen adds to the carbonyl carbon, forming a hemi-alkoxide intermediate, which is followed by the addition of the second hydrogen to the oxygen atom.[6]

  • Product Desorption: The resulting 4-hydroxypiperidine product desorbs from the catalyst surface, regenerating the active catalytic sites for the next cycle.

The stereochemical outcome of the reaction (the formation of cis and trans diastereomers) is determined by the facial selectivity of hydrogen addition, which is influenced by the steric hindrance presented by the substituents on the piperidine ring as it adsorbs to the catalyst surface.

Horiuti_Polanyi_Mechanism cluster_catalyst Catalyst Surface (Pt) Pt_Surface Pt --- Pt --- Pt --- Pt H2 H₂ (Gas Phase) Adsorbed_H H H | | Pt-Pt H2->Adsorbed_H Adsorption & Dissociation Ketone R₂C=O (Substrate) Adsorbed_Complex Adsorbed Ketone-Hydrogen Complex Ketone->Adsorbed_Complex Adsorption Adsorbed_H->Adsorbed_Complex Alcohol R₂CH-OH (Product) Adsorbed_Complex->Alcohol Sequential H Transfer & Desorption

Caption: The Horiuti-Polanyi mechanism for ketone hydrogenation on a platinum surface.

Experimental Protocol

This protocol details a general procedure for the catalytic hydrogenation of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate using Platinum on Carbon (Pt/C) under a hydrogen atmosphere.

Materials and Reagents:

  • 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate

  • Platinum on Carbon (5% w/w, wet)

  • Ethanol (EtOH), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Diatomaceous earth (Celite®)

  • Argon or Nitrogen gas supply

  • Hydrogen gas supply (balloon or cylinder)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel or similar)

  • Rotary evaporator

Safety Precautions:

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air.[7] All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure proper grounding of equipment to prevent static discharge.

  • Catalyst Handling: Platinum on carbon, especially when dry, can be pyrophoric and may ignite flammable solvents upon contact.[7][8] Handle the catalyst in an inert atmosphere when possible and never allow the catalyst filter cake to dry completely in the air.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves must be worn at all times.

Reaction Setup and Procedure:

  • Vessel Preparation: Place a magnetic stir bar into a two-neck round-bottom flask equipped with a reflux condenser. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Substrate Addition: Dissolve 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (1.0 eq) in anhydrous ethanol (approx. 0.1 M concentration).

  • Catalyst Addition: Under a positive flow of inert gas, carefully add 5% Platinum on Carbon (5-10 mol %) to the reaction flask. The wet catalyst is preferred to minimize the risk of ignition.

  • System Purge: Seal the flask. Evacuate the flask carefully until the solvent begins to bubble gently, then backfill with inert gas. Repeat this purge cycle three times to ensure the removal of all oxygen.

  • Hydrogen Introduction: Replace the inert gas inlet with a hydrogen-filled balloon or connect to a hydrogen gas cylinder via a manifold. Perform another three vacuum/backfill cycles, this time using hydrogen gas to create a hydrogen atmosphere within the reaction vessel.

  • Reaction Execution: Begin vigorous stirring of the reaction mixture. The reaction is typically run at room temperature (20-25 °C) and atmospheric pressure (from the balloon). For slower reactions, the temperature can be increased to 40-50 °C, or a pressurized hydrogenation vessel (e.g., a Parr apparatus) can be used.[9]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by periodically taking small aliquots from the reaction mixture. A significant decrease in the starting material spot/peak and the appearance of a new, more polar product spot/peak indicates conversion.

Work-up and Purification:

  • Catalyst Removal: Once the reaction is complete, carefully purge the reaction flask with an inert gas to remove all hydrogen.

  • Filtration: Dilute the reaction mixture with ethanol and filter it through a pad of Celite® to remove the platinum catalyst. Crucial Safety Step: Do not allow the filter cake to go to dryness.[8] After filtration, quench the catalyst on the Celite® pad with plenty of water before disposal in a designated waste container.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Purification: The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to separate the product from any unreacted starting material and byproducts. The cis and trans diastereomers may be separable under these conditions.

Experimental_Workflow A 1. Setup & Inerting (Flame-dried flask under N₂/Ar) B 2. Reagent Addition (Substrate in EtOH, then Pt/C catalyst) A->B C 3. System Purge (3x Vacuum / H₂ backfill) B->C D 4. Reaction (Stir under H₂ atmosphere, RT) C->D E 5. Monitoring (TLC / LC-MS) D->E E->D Incomplete F 6. Quench & Filtration (Purge with N₂, filter through Celite) E->F Complete G 7. Concentration (Rotary Evaporation) F->G H 8. Purification (Silica Gel Chromatography) G->H I Final Product (4-Hydroxy derivative) H->I

Caption: A streamlined workflow for the catalytic hydrogenation of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate.

Data Summary and Key Parameters

The choice of reaction parameters can significantly impact the efficiency and outcome of the hydrogenation. The following table summarizes typical conditions and considerations.

ParameterTypical RangeRationale & Causality
Catalyst 5% Pt/C, 10% Pd/C, Raney NiPlatinum-based catalysts are generally more effective for ketone hydrogenation than palladium, which can sometimes require harsher conditions.[6][10] Raney Nickel is a cost-effective alternative but can be pyrophoric.[7]
Catalyst Loading 2 - 10 mol %Higher loading increases reaction rate but also cost. 5 mol % is a common starting point.
Solvent EtOH, MeOH, EtOAc, THFProtic solvents like ethanol and methanol are commonly used and often facilitate the reaction. Ethyl acetate (EtOAc) and Tetrahydrofuran (THF) are also effective.[6]
Temperature 20 - 60 °CMost hydrogenations proceed well at room temperature.[11] Gentle heating can be applied to accelerate slow reactions, but higher temperatures can sometimes lead to side reactions or reduced selectivity.
H₂ Pressure 1 - 4 atm (balloon to Parr)Atmospheric pressure is often sufficient.[12] Increased pressure accelerates the reaction rate by increasing the concentration of dissolved hydrogen and its availability on the catalyst surface.[13]
Reaction Time 2 - 24 hoursHighly dependent on substrate, catalyst loading, temperature, and pressure. Should be monitored to avoid over-reduction or side reactions.
Expected Yield >90%This transformation is typically high-yielding.
Diastereoselectivity Variable (cis vs. trans)The ratio of diastereomers depends on the steric approach control. The bulky ester groups at the 1 and 3 positions will influence the face of the carbonyl that adsorbs to the catalyst surface, often leading to a preferential formation of one isomer. A detailed stereochemical analysis of the product mixture (e.g., by NMR) is required.

Analytical Monitoring

Effective monitoring is crucial for determining reaction completion and ensuring product quality.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the disappearance of the starting ketone and the appearance of the more polar alcohol product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive evidence of product formation by confirming the expected mass of the hydroxylated product and can be used to quantify the conversion.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An alternative to LC-MS, suitable for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: After workup, ¹H and ¹³C NMR are essential for confirming the structure of the final product and determining the diastereomeric ratio (cis/trans) by analyzing the coupling constants and chemical shifts of the piperidine ring protons.

Conclusion

The catalytic hydrogenation of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate is a reliable and high-yielding method for the synthesis of the corresponding 4-hydroxy derivative. By carefully selecting the catalyst and reaction conditions, and by adhering to strict safety protocols for handling hydrogen and pyrophoric catalysts, researchers can efficiently produce this valuable synthetic intermediate. The protocol and insights provided herein serve as a comprehensive guide for professionals in drug discovery and chemical research.

References

  • Myriam Le Roch, Nicolas Gouault, Jacques Renault, et al. (2019). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. Available at: [Link]

  • Study.com. (n.d.). Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. Available at: [Link]

  • OrgoSolver. (n.d.). Aldehyde/Ketone → Alcohol with H₂ over Pd, Pt, or Ni. Available at: [Link]

  • ResearchGate. (2002). Asymmetric Hydrogenation of Activated Ketones on Platinum: Relevant and Spectator Species. Available at: [Link]

  • RSC Publishing. (2025). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. Available at: [Link]

  • Saeed, M., Saify, Z.S., Zafar Iqbal, & Nazar-ul-Islam. (n.d.). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (2025). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. Available at: [Link]

  • Scilit. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Available at: [Link]

  • ACS Publications. (2003). Synthesis of Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives from a Common 4,6-Dioxopiperidinecarboxylate Precursor. The Journal of Organic Chemistry. Available at: [Link]

  • American Association for Clinical Chemistry. (n.d.). Ketone-Testing-Chapter-8. Available at: [Link]

  • Semantic Scholar. (2011). Facile Hydrogenation of Ketones Catalyzed by Platinum on Carbon under Ordinary Pressures and Temperatures. Available at: [Link]

  • Move Forward Natural Health. (n.d.). How To Monitor Your Ketone Levels. Available at: [Link]

  • YouTube. (2023). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. Available at: [Link]

  • YouTube. (2021). Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry. Available at: [Link]

  • RSC Publishing. (2018). Stereoselective synthesis of 2,6-trans-4-oxopiperidines using an acid-mediated 6-endo-trig cyclisation. Available at: [Link]

  • NIH. (n.d.). Update on Measuring Ketones - PMC. Available at: [Link]

  • Science of Synthesis. (n.d.). Catalytic Hydrogenation of Ketones. Available at: [Link]

  • NIH. (2024). Innovations and applications of ketone body monitoring in diabetes care - PMC. Available at: [Link]

  • The Sarpong Group. (n.d.). Standard Operating Procedures. Available at: [Link]

  • NIH. (n.d.). Ketone bodies detection: wearable and mobile sensors for personalized medicine and nutrition. Available at: [Link]

  • ResearchGate. (2018). Organic & Biomolecular Chemistry. Available at: [Link]

  • Stanford Environmental Health & Safety. (2023). HYDROGENATION | FACT SHEET. Available at: [Link]

  • NIH. (n.d.). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC. Available at: [Link]

  • Kaili Catalyst New Materials CO., LTD. (n.d.). Catalytic hydrogenation. Available at: [Link]

  • ResearchGate. (n.d.). Hydrogenation of aromatic ketones with Pt- and Sn-modified Pt catalysts. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). S1 Supporting Information for: Stereoselective Synthesis of 2,6-trans-4-Oxopiperidines using an Acid-Mediated 6-endo-trig Cyclis. Available at: [Link]

  • JKU ePUB. (2021). HYDROGENATION REACTIONS. Available at: [Link]

  • AZoM. (2016). Catalytic Hydrogenation Reaction. Available at: [Link]

  • Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
  • Cardiff University. (n.d.). Hydrogen Radical Detection in Catalytic Hydrogenation Reactions: Background C‐H Activation in Solvents - -ORCA. Available at: [Link]

  • PubChem. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. Available at: [Link]

Sources

Method

Scalable synthesis of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate for industrial applications

Executive Summary & Industrial Relevance The compound 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate (CAS: 53601-94-8) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and ind...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Industrial Relevance

The compound 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate (CAS: 53601-94-8) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and industrial drug development. Its unique structural topology—featuring a protected basic nitrogen, a reactive ketone, and an enolizable β -keto ester—makes it an ideal precursor for synthesizing complex spirocycles, fused heterocycles, and functionalized piperidines.

Historically, this scaffold has been instrumental in the development of advanced therapeutics, including CXCR7 modulators like ACT-1004-1239 and potent human ClpP activators for oncology applications . As a Senior Application Scientist, I have designed this protocol to move beyond theoretical chemistry, providing a robust, self-validating industrial workflow that maximizes atom economy, mitigates thermal degradation, and ensures high-fidelity scale-up.

Retrosynthetic Strategy & Mechanistic Rationale

The industrial synthesis of 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate relies on a highly efficient three-step sequence: Aza-Michael Addition , N-Carbamoylation , and a base-mediated Dieckmann Condensation .

  • Aza-Michael Causality: The construction of the carbon skeleton begins with the double conjugate addition of ammonia to ethyl acrylate. By strictly controlling the stoichiometry (2.1 equivalents of acrylate) and maintaining a low temperature, we thermodynamically favor the di-adduct over the mono-adduct, preventing downstream chain-termination.

  • Carbamoylation Causality: Protecting the secondary amine with ethyl chloroformate is necessary to prevent the nitrogen lone pair from interfering with the subsequent cyclization. The ethyl carbamate is chosen specifically to match the ethyl ester groups, simplifying the NMR profile and preventing transesterification side reactions.

  • Dieckmann Condensation Causality: The cyclization is driven by sodium ethoxide (NaOEt) in toluene. NaOEt is selected over stronger bases (like NaH or LDA) because of its superior safety profile at scale and its ability to establish a reversible equilibrium . The resulting β -keto ester is highly acidic ( pKa​≈11 ); thus, the ethoxide base irreversibly deprotonates the product, driving the thermodynamic equilibrium entirely toward the cyclized enolate. Toluene is utilized to facilitate the azeotropic removal of the ethanol byproduct, further pushing the reaction forward via Le Chatelier’s principle.

Synthetic Workflow Visualization

SynthesisWorkflow Step1 Step 1: Aza-Michael Addition Ammonia + Ethyl Acrylate Int1 Intermediate 1: Diethyl 3,3'-iminodipropionate Step1->Int1 EtOH, 0-25°C Step2 Step 2: N-Carbamoylation Ethyl Chloroformate + Et3N Int1->Step2 IPC: GC-MS >95% Int2 Intermediate 2: Ethyl bis(3-ethoxy-3-oxopropyl)carbamate Step2->Int2 DCM, 0°C to RT Step3 Step 3: Dieckmann Condensation NaOEt in Toluene (80°C) Int2->Step3 IPC: HPLC >98% Product Final Product: 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate Step3->Product Azeotropic Distillation & Acidic Quench

Figure 1: Industrial synthesis workflow for 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Diethyl 3,3'-iminodipropionate (Intermediate 1)
  • Preparation: Charge a 5 L jacketed reactor with a 2.0 M solution of ammonia in ethanol (1.0 L, 2.0 mol). Cool the reactor to 0 °C under a nitrogen atmosphere.

  • Addition: Using a dropping funnel, add ethyl acrylate (420.5 g, 4.2 mol, 2.1 eq) dropwise over 2 hours. Maintain the internal temperature strictly below 10 °C to prevent polymerization of the acrylate.

  • Maturation: Once the addition is complete, allow the reaction mixture to warm to 25 °C and stir for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol and unreacted ammonia. Purify the crude oil via vacuum distillation (b.p. 135-140 °C at 2 mmHg) to yield Intermediate 1 as a clear oil.

  • Self-Validation (IPC): Analyze an aliquot via GC-MS. The reaction is deemed successful when the mono-adduct peak (m/z 117) is <2% relative to the di-adduct peak (m/z 217).

Step 2: Synthesis of Ethyl bis(3-ethoxy-3-oxopropyl)carbamate (Intermediate 2)
  • Preparation: Dissolve Intermediate 1 (325.9 g, 1.5 mol) in anhydrous dichloromethane (DCM, 1.5 L). Add triethylamine (182.1 g, 1.8 mol, 1.2 eq) and cool the mixture to 0 °C.

  • Addition: Slowly add ethyl chloroformate (179.0 g, 1.65 mol, 1.1 eq) dropwise over 1.5 hours. A white precipitate (triethylamine hydrochloride) will immediately form.

  • Maturation: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 3 hours.

  • Workup: Quench the reaction with 500 mL of ice-cold water. Separate the organic layer and wash sequentially with 1.0 M HCl (500 mL), saturated aqueous NaHCO3​ (500 mL), and brine (500 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield Intermediate 2.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The secondary amine starting material (ninhydrin positive) must be completely consumed, replaced by a higher Rf​ UV-active spot.

Step 3: Dieckmann Condensation to Final Product
  • Preparation: In a rigorously dried 3 L reactor equipped with a Dean-Stark apparatus, suspend sodium ethoxide (102.1 g, 1.5 mol, 1.2 eq) in anhydrous toluene (1.0 L).

  • Addition: Heat the suspension to 80 °C. Dissolve Intermediate 2 (361.6 g, 1.25 mol) in anhydrous toluene (500 mL) and add it dropwise to the reactor over 2 hours.

  • Azeotropic Distillation: Increase the temperature to 110 °C. Continuously distill off the toluene/ethanol azeotrope via the Dean-Stark trap to drive the equilibrium forward. The mixture will turn a deep yellow-orange, indicating enolate formation. Stir for 6 hours.

  • Critical Quench: Cool the reactor to strictly 0 °C . Slowly add glacial acetic acid (100 mL) until the pH reaches 5-6. Causality note: Quenching at elevated temperatures or using strong mineral acids will induce rapid hydrolysis and decarboxylation of the β -keto ester, destroying the target molecule.

  • Workup: Extract the quenched mixture with ethyl acetate (2 x 500 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate. Purify via short-path distillation or silica gel filtration to yield the final product as a pale yellow liquid.

  • Self-Validation (IPC): Post-quench HPLC-MS analysis must show >85% conversion to the target mass (m/z 244 [M+H]+ ). The absence of an m/z 172 peak confirms that thermal decarboxylation has been successfully avoided.

Quantitative Data & Quality Control

To ensure batch-to-batch reproducibility, the following Critical Process Parameters (CPPs) must be monitored and logged.

Synthesis StepReaction TimeOptimal Temp RangeExpected Yield (%)Target Purity (HPLC/GC)Key Impurity to Monitor
1. Aza-Michael Addition 12 - 14 h0 °C 25 °C82 - 86%> 95% (GC)Mono-alkylated adduct
2. N-Carbamoylation 4 - 5 h0 °C 25 °C92 - 95%> 98% (HPLC)Unreacted Intermediate 1
3. Dieckmann Condensation 6 - 8 h80 °C 110 °C80 - 85%> 99% (HPLC)Decarboxylated byproduct

References

  • A patent review of CXCR7 modulators (2019-present): Synthesis of ACT-1004–1239 Expert Opinion on Therapeutic Patents URL:[Link]

  • Discovery of CLPP-1071 as an Exceptionally Potent and Orally Efficacious Human ClpP Activator with Strong In Vivo Antitumor Activity Journal of Medicinal Chemistry URL:[Link]

  • High-yielding method for preparation of carbocyclic or N-containing heterocyclic β -keto esters using in situ activated sodium hydride in dimethyl sulphoxide Green Chemistry Letters and Reviews URL:[Link]

Application

Application Note: Solvent Optimization for the Functionalization of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Chemical Profile 1,3-Diethyl 4-oxopiperidine-1,3-dicar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Chemical Profile

1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (CAS: 53601-94-8) is a highly versatile piperidine derivative featuring a -keto ester system and an ethyl carbamate-protected nitrogen[1]. As a privileged scaffold in medicinal chemistry, it serves as a critical intermediate in the synthesis of central nervous system (CNS) agents, receptor modulators, and complex alkaloids[2].

The structural complexity of this molecule—specifically the highly acidic methine proton at the C3 position and the electrophilic ketone at the C4 position—demands precise solvent selection to control reaction pathways. This guide provides a mechanistic framework and validated protocols for three primary transformations: C3-alkylation, C4-ketone reduction, and decarboxylation.

G SM 1,3-Diethyl 4-oxopiperidine- 1,3-dicarboxylate Alk C3-Alkylation (Polar Aprotic: DMF) SM->Alk Base, R-X Red C4-Reduction (Protic: MeOH/EtOH) SM->Red NaBH4 Decarb Hydrolysis & Decarboxylation (Aqueous Acid) SM->Decarb Heat, H+ Prod1 C3-Substituted Piperidine Alk->Prod1 Prod2 4-Hydroxypiperidine Red->Prod2 Prod3 4-Piperidone Core Decarb->Prod3

Fig 1. Divergent synthetic pathways of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate.

Mechanistic Causality in Solvent Selection

Regioselective Alkylation: The Ambident Enolate Challenge

Deprotonation of the C3 position yields a resonance-stabilized -keto ester enolate. Because the enolate is an ambident nucleophile, alkylation can theoretically occur at the oxygen (O-alkylation) or the carbon (C-alkylation).

The Solvent Effect: To selectively drive C-alkylation , polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are strictly required. According to Hard-Soft Acid-Base (HSAB) principles, protic solvents form strong hydrogen bonds with the hard oxygen atom of the enolate, shielding it and forcing C-alkylation, but at the cost of severely retarded reaction kinetics. Conversely, polar aprotic solvents leave the enolate "naked" and highly reactive. When paired with soft electrophiles (e.g., alkyl iodides), the naked enolate rapidly undergoes C-alkylation with high thermodynamic efficiency[3].

G Enolate Beta-Keto Ester Enolate Protic Protic Solvents (EtOH) Enolate->Protic Aprotic Polar Aprotic (DMF) Enolate->Aprotic O_solv Strong H-Bonding (Shielded O-site) Protic->O_solv Naked_ion Poor Anion Solvation (Naked Enolate) Aprotic->Naked_ion C_alk_protic C-Alkylation (Slow Kinetics) O_solv->C_alk_protic O-site blocked C_alk_aprotic C-Alkylation (Fast, High Yield) Naked_ion->C_alk_aprotic Highly Reactive

Fig 2. Solvent-mediated enolate reactivity mapping based on Hard-Soft Acid-Base principles.

Stereoselective C4-Ketone Reduction

Reduction of the C4 ketone to a hydroxyl group using Sodium Borohydride ( ) requires a protic solvent, typically Methanol (MeOH) or Isopropanol (iPrOH)[4]. The Causality: is insoluble and unreactive in non-polar solvents. Protic solvents play a dual role: they dissolve the reducing agent and act as electrophilic activators. The solvent's hydroxyl proton hydrogen-bonds to the C4 carbonyl oxygen, increasing its electrophilicity and stabilizing the transition state during hydride transfer.

Hydrolysis and Decarboxylation

Converting the -keto ester into a simple 4-piperidone core requires ester hydrolysis followed by thermal decarboxylation. This is best achieved in an aqueous acidic environment (e.g., 6M HCl). The highly polar aqueous medium stabilizes the charged intermediates during ester cleavage, while the low pH prevents the formation of stable carboxylate salts, ensuring rapid decarboxylation upon heating[5].

Quantitative Data: Solvent Effects on Alkylation

The following table summarizes the impact of solvent selection on the alkylation of the -keto ester system using methyl iodide as the electrophile.

Solvent SystemDielectric Constant ( )Enolate Solvation StatePrimary Alkylation SiteRelative Reaction Rate
Ethanol (EtOH) 24.5H-Bonded (Shielded O)C-AlkylationSlow (1x)
Tetrahydrofuran (THF) 7.6Ion-PairedC-AlkylationModerate (5x)
Dimethylformamide (DMF) 36.7"Naked" AnionC-AlkylationFast (50x)
Dimethyl Sulfoxide (DMSO) 46.7"Naked" AnionC-AlkylationVery Fast (80x)

Experimental Protocols

Protocol A: Regioselective C3-Alkylation

Objective: Synthesize 1,3-diethyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate.

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with inert gas ( or Argon).

  • Reagent Loading: Add 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (10.0 mmol) and anhydrous DMF (50 mL). Stir to achieve a homogeneous solution.

  • Base Activation: Add finely powdered, anhydrous Potassium Carbonate ( , 15.0 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete enolate formation. Self-Validation: The solution will turn slightly yellow, indicating enolate generation.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add Methyl Iodide (12.0 mmol) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous (50 mL). Extract the aqueous layer with Ethyl Acetate ( mL). Wash the combined organic layers with brine ( mL) to remove residual DMF. Dry over anhydrous , filter, and concentrate in vacuo.

Protocol B: Stereoselective C4-Ketone Reduction

Objective: Synthesize 1,3-diethyl 4-hydroxypiperidine-1,3-dicarboxylate[4].

  • Preparation: In a 100 mL flask, dissolve 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (5.0 mmol) in anhydrous Methanol (25 mL).

  • Chilling: Cool the solution to strictly 0 °C using an ice-water bath. Causality: Low temperatures prevent the exothermic reduction from causing transesterification side reactions with the solvent.

  • Reduction: Add Sodium Borohydride ( , 6.0 mmol) in small portions over 15 minutes under vigorous stirring.

  • Maturation: After complete addition, maintain at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench & Isolation: Carefully add distilled water (10 mL) to quench unreacted . Evaporate the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane ( mL). Dry the organic phase over and concentrate to yield the hydroxylated product.

Protocol C: One-Pot Hydrolysis and Decarboxylation

Objective: Isolate the deprotected 4-piperidone core[5].

  • Reaction Setup: Suspend 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (5.0 mmol) in 6M aqueous Hydrochloric Acid (30 mL).

  • Thermal Cleavage: Equip the flask with a reflux condenser and heat the mixture to 100 °C (reflux) for 16 hours. Causality: The strong acid hydrolyzes both the ethyl ester at C3 and the ethyl carbamate at C1. The resulting -keto acid spontaneously decarboxylates at this temperature.

  • Isolation: Cool the reaction mixture to room temperature. The product exists as the highly water-soluble 4-piperidone hydrochloride salt.

  • Purification: Wash the aqueous layer with Diethyl Ether ( mL) to remove non-polar organic impurities. Lyophilize (freeze-dry) the aqueous layer to obtain the pure 4-piperidone hydrochloride as a crystalline solid.

References

  • Sigma-Aldrich. "1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate | 53601-94-8". Sigma-Aldrich Product Catalog. 1[1]

  • GuideChem. "Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride 1454-53-1 wiki". GuideChem Chemical Database. 2[2]

  • SciSpace. "2,4‐Dioxa‐7‐aza‐, 2,4‐Dioxa‐8‐aza‐, and 2,4‐Dioxa‐9‐aza‐3‐phosphadecalins as Rigid Acetylcholine Mimetics". Helvetica Chimica Acta. 4[4]

  • Google Patents. "WO1998007683A1 - PROCESS FOR PREPARING β-KETOESTER PRO-FRAGRANCES". World Intellectual Property Organization. 3[3]

  • ACS Publications. "Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides". The Journal of Physical Chemistry A. 5[5]

Sources

Method

Application Notes and Protocols for the Strategic Functionalization of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate

Introduction: The Piperidine Scaffold in Modern Drug Discovery The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Its saturated, six-membered heterocyclic structure allows for a three-dimensional arrangement of substituents, which is crucial for optimizing interactions with biological targets.[1] The functionalization of a pre-existing piperidine core is a key strategy for generating molecular diversity in drug discovery programs, enabling the systematic exploration of structure-activity relationships (SARs).[3]

This guide focuses on 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate , a versatile building block possessing multiple reactive centers. The strategic manipulation of its three key functional groups—the C4-ketone, the enolizable C3-position, and the N1-carbamate—provides a rich platform for the synthesis of diverse and complex piperidine derivatives. This document provides detailed protocols and expert insights for researchers, scientists, and drug development professionals aiming to leverage this scaffold in their synthetic campaigns.

Strategic Analysis of Reactive Sites

The synthetic utility of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate stems from the distinct reactivity of its integrated functional groups. A thorough understanding of these sites is critical for planning successful synthetic transformations.

  • The C4-Carbonyl Group: As the most prominent electrophilic site, the ketone at the C4-position is the primary target for nucleophilic additions. This allows for the direct introduction of a wide range of substituents. Key transformations include reductive amination to install amine-containing side chains, olefination reactions to create exocyclic double bonds, and Grignard or organolithium additions to form tertiary alcohols.

  • The C3-Position (α-to Carbonyl): The proton at the C3-position is acidic due to its location between two electron-withdrawing groups (the C4-ketone and the C3-ester). This enables deprotonation with a suitable base to form a nucleophilic enolate, which can then be alkylated or acylated, providing a direct method for C-C bond formation at this position.

  • The N1-Ethyl Carbamate: The N-carbamate group serves as both a protecting group and an activating group. It modulates the nucleophilicity of the nitrogen atom and influences the overall conformation of the ring.[4] While stable under many conditions, it can be cleaved under specific hydrolytic conditions to reveal the secondary amine for further N-functionalization.

G cluster_mol cluster_nodes mol C4_Ketone C4-Ketone (Electrophilic Center) C4_Ketone->mol C3_Position C3-Position (Enolizable Proton) C3_Position->mol N1_Carbamate N1-Carbamate (Protecting/Directing Group) N1_Carbamate->mol G Start Dissolve Piperidone (1.0 eq) & Amine (1.1 eq) in DCE Add_Reagent Add NaBH(OAc)₃ (1.5 eq) portion-wise Start->Add_Reagent Stir Stir at Room Temp (12-24 h) Add_Reagent->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with sat. aq. NaHCO₃ Monitor->Quench Reaction Complete Extract Extract with DCM Quench->Extract Purify Dry, Concentrate & Purify (Column Chromatography) Extract->Purify Product Isolated C4-Amino-Piperidine Purify->Product

Caption: General workflow for C4-reductive amination.

Materials:

  • 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate

  • Primary or Secondary Amine (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reactant Preparation: To a round-bottom flask under an inert atmosphere, add 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (1.0 equiv).

  • Solvent and Amine Addition: Dissolve the starting material in anhydrous DCE (approx. 0.1 M concentration). Add the desired primary or secondary amine (1.0-1.2 equiv). Stir the mixture at room temperature for 30-60 minutes to facilitate pre-formation of the iminium intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the stirred solution. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting piperidone is observed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure C4-functionalized piperidine derivative.

PART 2: Functionalization at the C4-Position via Wittig Olefination

The Wittig reaction provides a reliable method for converting the C4-ketone into a C4-alkylidene group (an exocyclic double bond). This transformation is valuable for creating rigidified analogs or introducing a handle for further reactions like hydrogenation, epoxidation, or dihydroxylation. The reaction involves the formation of a phosphorus ylide, which then reacts with the ketone in a [2+2] cycloaddition-elimination sequence.

Causality Behind Experimental Choices: The choice of base for generating the ylide from its corresponding phosphonium salt is critical. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required. Anhydrous, aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the highly reactive ylide. The reaction is often performed at low temperatures to control reactivity and improve selectivity.

Protocol 2: C4-Alkylidene Formation

G Ylide_Prep Suspend Phosphonium Salt (1.2 eq) in anhydrous THF Add_Base Add Base (e.g., n-BuLi) at 0°C Stir to form Ylide Ylide_Prep->Add_Base Add_Ketone Add Piperidone (1.0 eq) solution in THF Add_Base->Add_Ketone Ylide forms (color change) Warm_Stir Warm to Room Temp Stir (4-16 h) Add_Ketone->Warm_Stir Monitor Monitor by TLC/LC-MS Warm_Stir->Monitor Quench Quench with H₂O or sat. NH₄Cl Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Purify Dry, Concentrate & Purify Extract->Purify Product Isolated C4-Alkylidene Piperidine Purify->Product

Caption: General workflow for C4-Wittig olefination.

Materials:

  • 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate

  • Alkyltriphenylphosphonium halide (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-Butyllithium in hexanes, Sodium Hydride)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried, three-neck flask under an inert atmosphere, suspend the chosen alkyltriphenylphosphonium halide (1.1-1.5 equiv) in anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Base Addition: Slowly add the strong base (1.1-1.4 equiv) to the suspension. If using n-BuLi, a distinct color change (often to deep red or orange) indicates ylide formation. Allow the mixture to stir at 0°C for 30-60 minutes.

  • Ketone Addition: Dissolve 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent (e.g., hexanes/ether).

  • Final Purification: Purify the crude product by flash column chromatography on silica gel to isolate the C4-alkylidene piperidine.

PART 3: Functionalization at the C3-Position via Enolate Alkylation

This protocol leverages the acidity of the C3-proton to achieve C-C bond formation. Deprotonation with a strong, non-nucleophilic base generates an enolate, which acts as a nucleophile to displace a halide from an electrophile, such as an alkyl iodide or bromide.

Causality Behind Experimental Choices: A strong, sterically hindered base like lithium diisopropylamide (LDA) is ideal for this transformation. Its bulkiness discourages competitive nucleophilic attack at the ester or ketone carbonyls, favoring proton abstraction. The reaction must be conducted at low temperatures (typically -78°C) in an anhydrous aprotic solvent like THF to ensure the stability of the kinetic enolate and prevent side reactions.

Protocol 3: C3-Alkylation

G LDA_Prep Prepare LDA in situ or use commercial solution in THF at -78°C Add_Ketone Add Piperidone (1.0 eq) dropwise at -78°C LDA_Prep->Add_Ketone Enolate_Formation Stir for 1 h at -78°C (Enolate Formation) Add_Ketone->Enolate_Formation Add_Electrophile Add Alkyl Halide (1.1 eq) Enolate_Formation->Add_Electrophile Stir Stir at -78°C and slowly warm to Room Temp Add_Electrophile->Stir Quench Quench with sat. NH₄Cl Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Dry, Concentrate & Purify Extract->Purify Product Isolated C3-Alkylated Piperidine Purify->Product

Caption: General workflow for C3-enolate alkylation.

Materials:

  • 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate

  • Lithium diisopropylamide (LDA), commercial solution or prepared in situ

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dry ice/acetone bath

  • Standard laboratory glassware, syringes, magnetic stirrer, and inert atmosphere setup

Step-by-Step Methodology:

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous THF and cool to -78°C using a dry ice/acetone bath.

  • Enolate Formation: Add LDA solution (1.1 equiv) to the cold THF. In a separate flask, dissolve 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (1.0 equiv) in anhydrous THF. Slowly add the piperidone solution dropwise via syringe to the LDA solution at -78°C. Stir the resulting mixture at -78°C for 1 hour to ensure complete enolate formation.

  • Electrophile Addition: Add the alkyl halide (1.0-1.2 equiv) dropwise to the enolate solution at -78°C.

  • Reaction Execution: Maintain the reaction at -78°C for 2-4 hours, then slowly allow it to warm to room temperature overnight.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete, quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure C3-alkylated piperidine derivative.

Summary of Functionalization Strategies

The following table summarizes the described protocols, highlighting the transformation and key considerations for each method.

Protocol Target Site Transformation Key Reagents Typical Yield Range Primary Considerations
Reductive Amination C4-KetoneKetone → AmineAmine, NaBH(OAc)₃50-90%Anhydrous conditions; choice of amine; stoichiometry of reducing agent.
Wittig Olefination C4-KetoneKetone → AlkenePhosphonium Salt, Strong Base40-80%Anhydrous conditions; strength of base; removal of Ph₃PO byproduct.
Enolate Alkylation C3-PositionC-H → C-AlkylLDA, Alkyl Halide45-75%Strict anhydrous and low-temperature (-78°C) conditions are critical.

Conclusion

1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate is a highly adaptable scaffold for the synthesis of complex and diverse piperidine libraries. By strategically targeting the C4-ketone and the C3-alpha position, medicinal chemists can efficiently introduce a wide range of functional groups to probe biological space. The protocols detailed in this guide are robust and scalable, providing a solid foundation for the development of novel piperidine-based therapeutic agents. A thorough understanding of the underlying chemical principles and careful execution of these experimental procedures will enable researchers to unlock the full synthetic potential of this valuable building block.

References

  • Benchchem. (n.d.). Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide. Retrieved from Benchchem website. [1]2. Clark, P. A., et al. (2007). Pot, atom and step economic (PASE) synthesis of highly functionalized piperidines: a five-component condensation. Tetrahedron Letters. [5]3. Creative Proteomics. (n.d.). The Role of Piperidine Derivatives in Modern Drug Discovery. Retrieved from Creative Proteomics website. [3]4. Taylor & Francis Online. (2020). InBr3-Catalyzed Synthesis of Highly Functionalized Piperidines and Benzo[a]Pyrano[2,3-c] Phenazines. Polycyclic Aromatic Compounds, 42(2). [6]5. Davis, F. A., et al. (2003). Asymmetric Synthesis of Functionalized trans-2,6-Disubstituted Piperidines with N-Sulfinyl δ-Amino β-Ketoesters. Synthesis of (−)-Lasubine I. Organic Letters. [7]6. Davis, F. A., et al. (2007). Asymmetric Synthesis of Ring Functionalized trans-2,6-Disubstituted Piperidines from N-Sulfinyl δ-Amino β-Keto Phosphonates. Total Synthesis of (−)-Myrtine. The Journal of Organic Chemistry. [8][9]7. ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [4]8. Inuwa, R. M. (2024). Synthesis of Complex Piperidines and Azetidines and Reactivity of Aziridinium Ylides. Organic Chemistry: Current Research, 13(6). 9. MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [2]10. Benchchem. (n.d.). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. Retrieved from Benchchem website. [10]11. Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. Retrieved from Benchchem website. [11]12. Benchchem. (n.d.). Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine. Retrieved from Benchchem website. [12]13. Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. DOI. [13]14. Hangzhou Leap Chem Co., Ltd. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate丨CAS 161491-24-3. Retrieved from Hangzhou Leap Chem Co., Ltd. website. [14]15. ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from ResearchGate website. [15]16. Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from organic-chemistry.org.

Sources

Application

Application Note: Microwave-Assisted Divergent Synthesis of Fused Heterocyclic Scaffolds

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Core Focus: sp³-Rich Scaffold Generation, Microwave Dielectric Heating, Multicomponent Annulations Introduction & Structural Signi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Core Focus: sp³-Rich Scaffold Generation, Microwave Dielectric Heating, Multicomponent Annulations

Introduction & Structural Significance

The design of sp³-rich, conformationally restricted fused heterocycles is a central paradigm in modern medicinal chemistry, particularly for improving the physicochemical properties and target selectivity of CNS and oncology drug candidates. 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (CAS: 53601-94-8) serves as a highly versatile, bifunctional building block for these endeavors.

Structurally, this molecule features a β -keto ester motif embedded within a piperidine ring. This arrangement provides two adjacent electrophilic centers: a highly reactive ketone at the C4 position and an ester at the C3 position. This dual-reactivity profile enables regioselective dinucleophilic annulations, making it an ideal precursor for synthesizing complex fused systems such as tetrahydropyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines [1].

Mechanistic Rationale: The Microwave Advantage

Conventional thermal condensation of β -keto esters with dinucleophiles (e.g., hydrazines, guanidines) often requires prolonged reflux (12–24 hours). These extended reaction times frequently lead to thermal degradation, poor atom economy, and the formation of intractable tar byproducts.

Causality of Experimental Design: Transitioning this workflow to microwave (MW) irradiation fundamentally alters the reaction kinetics. Microwave synthesis relies on dielectric heating—the direct coupling of electromagnetic energy with the dipole moments of the molecules.

  • Solvent Selection: We utilize Ethanol (EtOH) as the primary solvent. Ethanol possesses a high loss tangent ( tanδ=0.941 ), meaning it absorbs microwave energy with exceptional efficiency, translating it rapidly into thermal energy.

  • Overcoming Activation Barriers: The initial step—imine or hydrazone formation at the C4 ketone—is mildly exothermic, but the subsequent intramolecular cyclization (attack of the secondary nucleophile on the C3 ester to expel ethanol) possesses a high activation energy barrier. MW irradiation rapidly superheats the polar microenvironment, driving the endothermic dehydration/cyclization step to completion in minutes rather than hours[2].

Synthetic Workflows & Logical Relationships

The following Graphviz diagram illustrates the divergent synthetic pathways from the central β -keto ester to two distinct pharmacophore scaffolds, highlighting the specific microwave parameters required for each transformation.

G SM 1,3-Diethyl 4-oxopiperidine- 1,3-dicarboxylate (CAS: 53601-94-8) Hydrazine Substituted Hydrazine (NH₂NHR) SM->Hydrazine Pathway A Guanidine Guanidine / Amidine (HN=C(R)NH₂) SM->Guanidine Pathway B MW1 Microwave: 120°C, 15 min Solvent: EtOH/AcOH Hydrazine->MW1 MW2 Microwave: 130°C, 25 min Solvent: NaOEt/EtOH Guanidine->MW2 Prod1 Tetrahydropyrazolo[4,3-c]pyridine Derivatives MW1->Prod1 Dehydration & Cyclization Prod2 Pyrido[4,3-d]pyrimidine Derivatives MW2->Prod2 Condensation

Figure 1: Microwave-assisted divergent synthesis of fused heterocycles from a beta-keto ester.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating strict In-Process Controls (IPCs), the chemist can verify the mechanistic progression of the reaction in real-time.

Protocol A: Synthesis of Tetrahydropyrazolo[4,3-c]pyridines

This pathway utilizes a Knorr-type condensation driven by acid catalysis under microwave conditions.

Reagents:

  • 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (1.0 eq, 1.0 mmol, 243.2 mg)

  • Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq, 1.1 mmol)

  • Glacial Acetic Acid (AcOH) (0.2 mL, catalytic)

  • Absolute Ethanol (3.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve the β -keto ester in absolute ethanol.

  • Activation: Add the substituted hydrazine followed by glacial acetic acid. Causality: The AcOH protonates the C4 carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the primary amine of the hydrazine.

  • Sealing & Irradiation: Seal the vial with a Teflon septum cap. Irradiate in a dedicated microwave synthesizer (e.g., Anton Paar or CEM) at 120 °C for 15 minutes (Dynamic power mode, max 150 W, pressure limit 15 bar).

  • IPC Validation Checkpoint: Upon cooling to room temperature, the solution should transition from a pale liquid to a deep yellow/orange suspension.

    • TLC Analysis (Hexane:EtOAc 1:1): Verify the complete disappearance of the starting material ( Rf​≈0.6 ) and the emergence of a highly UV-active product spot ( Rf​≈0.3 ).

    • LC-MS Analysis: Confirm the absence of the m/z 243.2 peak and the presence of the cyclized [M+H]+ peak (mass depends on the hydrazine used).

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate the pure tetrahydropyrazolo[4,3-c]pyridine scaffold. Filter and dry under vacuum.

Protocol B: Synthesis of Pyrido[4,3-d]pyrimidines

This pathway requires basic conditions to liberate the free base of the amidine/guanidine and facilitate the condensation [3].

Reagents:

  • 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (1.0 eq, 1.0 mmol, 243.2 mg)

  • Guanidine Hydrochloride (1.2 eq, 1.2 mmol)

  • Sodium Ethoxide (NaOEt) (2.5 eq, 2.5 mmol)

  • Absolute Ethanol (4.0 mL)

Step-by-Step Methodology:

  • Free-Basing: In a 10 mL microwave vial, suspend guanidine hydrochloride in absolute ethanol. Add NaOEt and stir for 5 minutes at room temperature. Causality: NaOEt neutralizes the hydrochloride salt, generating the highly nucleophilic free guanidine species in situ.

  • Addition: Add the β -keto ester to the suspension.

  • Sealing & Irradiation: Seal the vial and irradiate at 130 °C for 25 minutes (Dynamic power mode, max 150 W, pressure limit 20 bar).

  • IPC Validation Checkpoint: The reaction will precipitate a fine white/off-white solid (the sodium salt of the resulting pyrimidin-4-ol derivative) as the reaction progresses.

    • pH Check: The mixture should remain strongly basic (pH > 10).

  • Isolation: Cool the vessel, dilute with 5 mL of water, and neutralize to pH 7 using 1M HCl. The desired pyrido[4,3-d]pyrimidine will precipitate quantitatively. Filter, wash with cold water, and dry.

Quantitative Data & Optimization

The transition from conventional thermal heating to microwave dielectric heating yields significant improvements across all critical quality attributes (CQAs). The data below summarizes the optimization metrics for the synthesis of both scaffolds.

Target ScaffoldHeating ModalityTemperature (°C)Reaction TimeIsolated Yield (%)Purity (LC-MS, %)
Pyrazolo[4,3-c]pyridine Conventional Reflux78 (Reflux)16 Hours58%82% (Tarring observed)
Pyrazolo[4,3-c]pyridine Microwave (MW) 120 15 Minutes 89% >98%
Pyrido[4,3-d]pyrimidine Conventional Reflux78 (Reflux)24 Hours45%75% (Incomplete cyclization)
Pyrido[4,3-d]pyrimidine Microwave (MW) 130 25 Minutes 84% >95%

Table 1: Comparative analysis of conventional thermal heating versus microwave irradiation for the annulation of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate.

Best Practices & Troubleshooting

  • Pressure Management: Ethanol generates significant vapor pressure at 120–130 °C. Ensure your microwave vials are rated for at least 20 bar. If pressure limits are exceeded, the instrument will abort the run. To mitigate this, leave at least 50% headspace in the reaction vial.

  • Decarboxylation Risks: Prolonged heating of β -keto esters, especially under strongly acidic aqueous conditions, can lead to unwanted Krapcho-style decarboxylation. The rapid kinetics of the microwave protocol inherently suppresses this side reaction, but strict adherence to the 15–25 minute timeframes is critical.

  • Moisture Sensitivity: While the reactions generate water/ethanol as byproducts, starting with anhydrous absolute ethanol prevents premature ester hydrolysis of the starting material prior to nucleophilic attack.

References

  • Nguyen, D. T., et al. "Unexpected hydrazine- and hydroxylamine-induced transformations of aza-14-crown-4 incorporating 4-oxopiperidine-3-carboxylate moiety." Mendeleev Communications, 2023, 33(5), 708-710.[Link]

  • Zhou, H., et al. "Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083)." Journal of Medicinal Chemistry, 2015, 58(24), 9451–9470.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate

Welcome to the technical support center for the synthesis of 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optim...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. The synthesis, which typically proceeds via a Dieckmann condensation, is a powerful method for constructing the piperidine ring, a common scaffold in medicinal chemistry.[1][2] However, achieving high yields can be challenging. This resource provides in-depth, experience-driven advice to help you navigate the complexities of this reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate.

Low or No Product Yield

Q1: My reaction has resulted in a low yield or no desired product. What are the most likely causes?

A1: Low or no yield in a Dieckmann condensation is a common issue that can often be traced back to several critical factors:

  • Insufficient or Inactive Base: The Dieckmann condensation is a base-catalyzed intramolecular reaction.[3][4] It requires at least one stoichiometric equivalent of a strong, non-nucleophilic base to drive the reaction to completion.[5]

    • Troubleshooting:

      • Ensure you are using a full equivalent of a suitable base, such as sodium ethoxide (NaOEt), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[6]

      • Verify the activity of your base. Alkoxide bases can degrade upon exposure to moisture.[5] Use a fresh bottle or a freshly prepared solution of sodium ethoxide. If using NaH, ensure it is a fresh, dry powder.

  • Presence of Water: This reaction is highly sensitive to moisture. Water can hydrolyze the ester starting material and the β-keto ester product, leading to the formation of carboxylic acids and significantly reducing the yield.[5][7]

    • Troubleshooting:

      • Thoroughly dry all glassware in an oven before use.

      • Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a sealed commercial source.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[8]

  • Sub-optimal Reaction Temperature or Time: The Dieckmann condensation often requires specific temperature conditions to proceed efficiently.

    • Troubleshooting:

      • If the reaction is sluggish at room temperature, consider gently heating the reaction mixture.[5] The optimal temperature will depend on the solvent and base used.

      • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.[8]

Formation of Significant By-products

Q2: I am observing significant by-product formation in my reaction. What are the likely side reactions and how can I minimize them?

A2: By-product formation can significantly complicate purification and reduce the yield of the desired product. The most common side reactions in this synthesis are intermolecular condensation and hydrolysis.

  • Intermolecular Condensation: This occurs when two molecules of the starting diester react with each other instead of intramolecularly.[5] This is more likely to occur at higher concentrations.

    • Mitigation Strategy: Employ high-dilution conditions.[5] This can be achieved by slowly adding the diester to a solution of the base in the reaction solvent. This keeps the instantaneous concentration of the starting material low, favoring the intramolecular cyclization.

  • Hydrolysis: As mentioned previously, the presence of water can lead to the hydrolysis of the ester functional groups.[5]

    • Mitigation Strategy: Adhere strictly to anhydrous reaction conditions.[5][8]

  • Transesterification: If the alkoxide base used does not match the alkyl group of the ester, transesterification can occur, leading to a mixture of products.[5]

    • Mitigation Strategy: For the synthesis of 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate, it is crucial to use sodium ethoxide (NaOEt) as the base if ethanol is used as the solvent.[5] Alternatively, a non-alkoxide base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) can be used to completely avoid this issue.[5][9]

Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis of 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate.

Q3: What is the underlying mechanism of the Dieckmann condensation?

A3: The Dieckmann condensation is an intramolecular version of the Claisen condensation.[3][4] The reaction proceeds through the following key steps:

  • Enolate Formation: A strong base removes an acidic α-proton from one of the ester groups to form an enolate.[4][9]

  • Intramolecular Nucleophilic Attack: The enolate then acts as a nucleophile and attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.[4][9]

  • Reformation of the Carbonyl: The tetrahedral intermediate collapses, expelling the alkoxide leaving group and forming the cyclic β-keto ester.[9]

  • Deprotonation of the β-keto Ester: The newly formed β-keto ester is more acidic than the starting ester and is deprotonated by the alkoxide base. This final, essentially irreversible deprotonation drives the equilibrium towards the product.[10]

  • Protonation: An acidic workup is required to protonate the enolate and yield the final neutral β-keto ester product.[9]

Q4: What are the best practices for purifying 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate?

A4: The purification of β-keto esters can be challenging due to their potential for decomposition under harsh conditions.[5]

  • Column Chromatography: Silica gel column chromatography is a common and effective method for purifying the crude product.[8][11]

    • Recommended Eluent System: A gradient of ethyl acetate in hexanes is typically effective. The optimal ratio will need to be determined by TLC analysis.

    • Tailing: The product may exhibit tailing on the silica gel. Adding a small amount of a neutral or slightly acidic modifier to the eluent, such as a few drops of acetic acid, can sometimes improve the peak shape. However, be cautious as prolonged exposure to acid can cause decomposition.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an excellent method for purification on a larger scale.[5]

Q5: Are there any alternative synthetic routes to 4-oxopiperidine derivatives?

A5: Yes, while the Dieckmann condensation is a classic and widely used method, other synthetic strategies exist for the preparation of 4-oxopiperidine scaffolds. These include:

  • Aza-Prins Cyclization: This reaction involves the cyclization of homoallylic amines with aldehydes to form piperidine derivatives.[12]

  • Intramolecular Cyclization of Alkenes: Oxidative amination of non-activated alkenes can lead to the formation of substituted piperidines.[13]

  • Multi-component Reactions: Some methods allow for the construction of the piperidine ring in a single step from multiple starting materials.

The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials.

Experimental Protocols

Here are detailed, step-by-step methodologies for the synthesis of 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate.

Protocol 1: Synthesis using Sodium Ethoxide in Ethanol

This is a classic and commonly used procedure.

Materials:

  • Diethyl 3,3'-(azanediyl)dipropanoate

  • Anhydrous Ethanol

  • Sodium metal

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal (1.05 equivalents) in small portions to the ethanol. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction: Once all the sodium has dissolved and the solution has cooled to room temperature, add a solution of diethyl 3,3'-(azanediyl)dipropanoate (1.0 equivalent) in anhydrous ethanol dropwise to the stirred sodium ethoxide solution over a period of 30-60 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation or silica gel column chromatography.

Protocol 2: Synthesis using Sodium Hydride in THF

This protocol uses a non-alkoxide base in an aprotic solvent, which can sometimes provide better yields by avoiding transesterification and hydrolysis issues.

Materials:

  • Diethyl 3,3'-(azanediyl)dipropanoate

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (60% dispersion in mineral oil)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.

  • Addition of Starting Material: Cool the suspension to 0 °C and add a solution of diethyl 3,3'-(azanediyl)dipropanoate (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel to the stirred NaH suspension. A small amount of anhydrous ethanol can be added to initiate the reaction if it is sluggish.[5]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Workup: Cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of water. Then, add dilute hydrochloric acid to neutralize the solution.

  • Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or silica gel column chromatography.

Data Summary

ParameterProtocol 1 (NaOEt/EtOH)Protocol 2 (NaH/THF)
Base Sodium EthoxideSodium Hydride
Solvent Anhydrous EthanolAnhydrous THF
Typical Temperature Room Temperature to 50 °C0 °C to Room Temperature
Key Advantages Classic, well-established methodAvoids transesterification, can be cleaner
Potential Issues Transesterification, HydrolysisHandling of NaH, initiation may be sluggish

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Low Yield start Low Yield of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate check_base 1. Verify Base Activity and Stoichiometry start->check_base check_conditions 2. Assess Reaction Conditions check_base->check_conditions Base OK? solution_base Use fresh, anhydrous base (≥1 equivalent) check_base->solution_base Base issue? check_workup 3. Evaluate Work-up and Purification check_conditions->check_workup Conditions OK? solution_conditions Ensure anhydrous conditions and optimize temperature/time check_conditions->solution_conditions Condition issue? solution_workup Optimize purification method (chromatography/distillation) check_workup->solution_workup Purification issue?

Caption: A logical workflow for troubleshooting low yields.

G cluster_mechanism Dieckmann Condensation Mechanism start Diester Starting Material enolate Enolate Formation (Base) start->enolate cyclization Intramolecular Nucleophilic Attack enolate->cyclization tetrahedral Cyclic Tetrahedral Intermediate cyclization->tetrahedral keto_ester β-Keto Ester Formation tetrahedral->keto_ester deprotonation Deprotonation of β-Keto Ester (Drives Reaction) keto_ester->deprotonation protonation Acidic Workup deprotonation->protonation product Final Product protonation->product

Caption: Simplified mechanism of the Dieckmann condensation.

References

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of 4-(Piperidin-4-yl)aniline.
  • BenchChem. (2025). Optimization of reaction conditions for Piperidine-3-carbothioamide synthesis.
  • BenchChem. (2025). Common side reactions in the Dieckmann condensation of diethyl pimelate and how to avoid them.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
  • Alfa Chemistry. (n.d.). Dieckmann Condensation.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
  • Wikipedia. (n.d.). Dieckmann condensation.
  • Chemistry Steps. (2020). Dieckmann condensation – An Intramolecular Claisen Reaction.
  • Dieckmann Reaction. (n.d.).
  • Hangzhou Leap Chem Co., Ltd. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate丨CAS 161491-24-3.
  • ResearchGate. (n.d.). Synthesis of ethyl 4-oxopiperidine-1-carboxylate (a),....

Sources

Optimization

Technical Support Center: Preventing Hydrolysis &amp; Decarboxylation in 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter unexpected yield losses or degradation when working with 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (C...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter unexpected yield losses or degradation when working with 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (CAS: 53601-94-8). This guide is designed to troubleshoot the most common failure mode: the unintended hydrolysis and subsequent decarboxylation of the β-keto ester moiety during functionalization.

Mechanistic Insight: The Hydrolysis-Decarboxylation Cascade

To prevent degradation, we must first understand the structural vulnerabilities of the molecule. 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate contains two distinct ester-type linkages:

  • The N1-Carbamate: Relatively robust; requires harsh acidic or basic conditions at elevated temperatures to cleave.

  • The C3-Ethyl Ester (β-Keto Ester): Highly labile. The adjacent C4 ketone enhances the electrophilicity of the ester carbonyl, making it exceptionally susceptible to nucleophilic attack by trace water ()[1].

If the C3 ester hydrolyzes, it forms an unstable β-keto acid. Upon mild heating (often during solvent removal), this intermediate undergoes a concerted pericyclic rearrangement through a six-membered transition state, expelling carbon dioxide (CO₂) and leaving behind 1-(ethoxycarbonyl)-4-piperidone ()[2][3].

G A 1,3-Diethyl 4-oxopiperidine- 1,3-dicarboxylate (Intact β-Keto Ester) B Hydrolysis (Trace H₂O, Acid/Base) A->B C β-Keto Acid Intermediate (Unstable) B->C D Decarboxylation (-CO₂, Heat) C->D E 1-(ethoxycarbonyl)- 4-piperidone (Degraded Product) D->E

Mechanism of hydrolysis and subsequent decarboxylation of the C3 β-keto ester moiety.

Troubleshooting FAQs

Q: Why am I losing the C3 ester group during my alkylation reactions? A: This is the hallmark of base-mediated ester hydrolysis. If your base (e.g., NaOH, KOH, or hygroscopic K₂CO₃) contains trace amounts of water, the hydroxide ions will act as nucleophiles rather than bases, hydrolyzing the C3 ester ()[1]. To resolve this, you must switch to strictly anhydrous conditions and utilize strong, non-nucleophilic bases (like NaH or LDA) that irreversibly deprotonate the C3 position without attacking the carbonyl.

Q: My reaction goes to completion, but the product degrades during workup. How do I isolate it safely? A: The degradation is likely occurring during the aqueous quench or solvent evaporation. Strongly acidic (pH < 2) or basic (pH > 10) aqueous phases catalyze ester hydrolysis ()[2]. Furthermore, if trace β-keto acid is formed, applying heat during rotary evaporation provides the activation energy for decarboxylation ()[4]. Solution: Quench with a cold, mildly acidic buffer (pH ~5.5) and never exceed 30°C during solvent concentration.

Q: Can the N1-carbamate also hydrolyze under these conditions? A: It is highly unlikely under standard alkylation or mild workup conditions. Carbamates are significantly more stable than β-keto esters. If mass spectrometry indicates the complete loss of the piperidine protecting group (yielding 4-piperidone), your reaction conditions are excessively harsh (e.g., prolonged reflux in strong aqueous acid).

Standard Operating Protocols (SOPs)

To ensure a self-validating and robust system, follow these field-proven protocols for functionalizing 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate.

Protocol A: Anhydrous C3-Alkylation

Causality Focus: Preventing nucleophilic attack on the ester by eliminating water and using a non-nucleophilic base.

  • System Preparation: Flame-dry all glassware under vacuum and purge with Argon.

  • Substrate Dissolution: Dissolve 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate in anhydrous THF (Karl Fischer moisture < 50 ppm).

  • Enolate Formation: Cool the solution to 0°C. Slowly add 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).

    • Why NaH? NaH is a strong, non-nucleophilic base. It irreversibly deprotonates the acidic C3 proton (pKa ~11) to form the enolate, releasing H₂ gas. This eliminates the risk of hydroxide-mediated hydrolysis ()[3].

  • Electrophilic Addition: Add 1.2 equivalents of your electrophile (e.g., alkyl halide). Warm to room temperature and stir until TLC indicates complete consumption of the starting material.

Protocol B: Safe Aqueous Workup and Isolation

Causality Focus: Neutralizing the reaction without forming the unstable β-keto acid or providing thermal energy for decarboxylation.

  • Buffered Quench: Cool the reaction mixture to 0°C. Dropwise add saturated aqueous NH₄Cl.

    • Why NH₄Cl? This provides a buffered, mild pH (~5.5) that safely neutralizes unreacted NaH without creating the highly acidic environment that catalyzes ester hydrolysis ()[4].

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Washing: Wash the combined organic layers with brine to remove residual water, then dry over anhydrous Na₂SO₄.

  • Cold Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure. Critically, maintain the water bath temperature strictly below 30°C.

    • Why cold? Heat accelerates the pericyclic decarboxylation of any trace β-keto acid that may have formed ()[5].

Workflow Step1 1. Anhydrous Enolization (NaH in dry THF, 0°C) Step2 2. Electrophilic Addition (Alkyl Halide, RT) Step1->Step2 Step3 3. Buffered Quench (Sat. aq. NH₄Cl, 0°C) Step2->Step3 Step4 4. Organic Extraction (EtOAc, Brine Wash) Step3->Step4 Step5 5. Cold Concentration (Rotovap < 30°C) Step4->Step5

Optimized anhydrous alkylation and cold workup workflow to prevent decarboxylation.

Quantitative Data: Stability Profile

The following table summarizes the stability of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate under various common laboratory conditions, providing actionable boundaries for your experimental design.

Reaction ConditionTemperatureC3-Ester Hydrolysis RiskN1-Carbamate Hydrolysis RiskActionable Recommendation
1M NaOH (aq) 25°CHigh (Rapid)LowStrictly avoid aqueous strong bases during reactions or workup.
1M HCl (aq) 80°CHigh (+ Decarboxylation)High Avoid hot aqueous acids; leads to complete degradation to 4-piperidone.
Sat. NH₄Cl (aq) 0°C to 10°CVery LowVery LowIdeal for reaction quenching and aqueous workup.
NaH in Anhydrous THF 0°C to 25°CVery LowLowPreferred method for enolate formation prior to alkylation.
K₂CO₃ in Anhydrous DMF 60°CLowLowSuitable for mild alkylations, provided reagents are strictly dry.
References
  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters Source: AK Lectures URL:[Link]

  • 9.4: β-Ketoacids Decarboxylate Source: Chemistry LibreTexts URL:[Link]

  • CX7b. Enolates: Decarboxylation Source: College of Saint Benedict and Saint John's University (CSBSJU) URL:[Link]

  • Decarboxylation Source: Chemistry Steps URL:[Link]

Sources

Troubleshooting

Purification strategies for crude 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the unique physicochemical challenges associated with isolating and purifying crude 1,3-Diethy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the unique physicochemical challenges associated with isolating and purifying crude 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (CAS: 53601-94-8).

This molecule presents a unique matrix of challenges: a non-basic protected nitrogen, a highly enolizable β -keto ester, and strict thermal lability limits. The following guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure you achieve analytical-grade purity.

Purification Strategy Decision Matrix

Before proceeding with a purification protocol, consult the decision matrix below to select the optimal workflow based on your target purity and synthesis scale.

PurificationWorkflow Start Crude 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate PurityCheck Target Purity? Start->PurityCheck HighPurity > 98% (Analytical/API) PurityCheck->HighPurity Yes MedPurity ~ 90% (Intermediate) PurityCheck->MedPurity No ScaleCheck Scale of Synthesis? HighPurity->ScaleCheck Chromatography Flash Chromatography (Deactivated Silica) MedPurity->Chromatography LargeScale Large Scale (>50g) ScaleCheck->LargeScale SmallScale Small Scale (<50g) ScaleCheck->SmallScale Distillation High-Vacuum Short-Path Distillation (< 0.1 Torr) LargeScale->Distillation CuComplex Cu(II) Complexation & Acidic Decomplexation SmallScale->CuComplex

Figure 1: Decision tree for selecting the optimal purification strategy based on scale and purity.

Troubleshooting & FAQs

Q: I attempted to purify the crude mixture using a standard 1M HCl acid-base extraction, assuming the piperidine nitrogen would protonate. However, my product remained in the organic phase. Why? A: This is a common structural misconception. While the core is a piperidine ring, the nitrogen at position 1 is protected as an ethyl carbamate (urethane). The lone pair of electrons on the nitrogen is highly delocalized into the adjacent carbonyl oxygen of the carbamate group. This delocalization completely abrogates the basicity of the amine. Consequently, the molecule will not protonate to form a water-soluble hydrochloride salt under standard aqueous acidic conditions. Self-Validation Tip: To confirm the presence of the carbamate rather than a free amine, run an IR spectrum; you will observe a strong, characteristic carbamate C=O stretch around 1690–1710 cm⁻¹, distinct from the ketone C=O stretch.

Q: My TLC shows a continuous streak, and flash chromatography yields broad, overlapping fractions. How can I resolve this? A: The molecule features a β -keto ester moiety at the C3 and C4 positions. This structural motif exists in a dynamic keto-enol tautomeric equilibrium. When exposed to the slightly acidic silanol groups on standard silica gel, the enol form hydrogen-bonds strongly, causing severe peak tailing and streaking[1]. Solution: You must suppress the enol interaction. Use deactivated silica gel (slurried with 1% triethylamine in your starting eluent) or bypass chromatography entirely by utilizing the Copper(II) complexation method detailed in Protocol A.

Q: I attempted a standard vacuum distillation, but the crude oil turned dark brown, and I lost significant mass. What caused this degradation? A: β -keto esters are highly thermally labile. Prolonged heating above 150°C triggers thermal degradation, specifically a decarboxylation pathway (similar to a Krapcho decarboxylation), leading to the loss of the C3-ethyl ester group as CO₂ and ethanol. Solution: You must strictly control the thermal history of the molecule. Utilize high-vacuum short-path distillation (e.g., Kugelrohr) at pressures below 0.1 Torr to ensure the boiling point remains well below the thermal degradation threshold.

Detailed Experimental Protocols

Protocol A: Copper(II) Complexation-Decomplexation (The "Silver Bullet")

Causality: Copper(II) selectively forms a highly crystalline, non-polar, bidentate chelate complex with the enolate form of the β -keto ester[2]. This allows you to wash away all non-enolizable impurities. Subsequent acidic decomplexation regenerates the ultra-pure product.

  • Preparation: Dissolve the crude 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate in ethyl acetate (EtOAc) at a concentration of 0.5 M.

  • Complexation: Add an equal volume of saturated aqueous copper(II) acetate [Cu(OAc)₂] solution. Stir vigorously at room temperature for 2 hours. The organic layer will turn deep green/blue as the chelate forms.

  • Phase Separation: Transfer to a separatory funnel. Collect the organic phase and wash twice with distilled water to remove unreacted Cu(OAc)₂ and polar impurities.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the solid Cu(II) complex. (Optional: Recrystallize from hexanes for >99% purity).

  • Decomplexation: Redissolve the solid complex in fresh EtOAc (0.2 M). Add an equal volume of 10% aqueous sulfuric acid (H₂SO₄). Shake vigorously.

  • Self-Validation Step: The decomplexation is complete only when the organic layer becomes completely colorless and the aqueous layer turns bright blue (indicating the quantitative transfer of Cu²⁺ to the aqueous phase).

  • Recovery: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure β -keto ester.

Protocol B: High-Vacuum Short-Path Distillation

Causality: Lowering the atmospheric pressure to < 0.1 Torr drastically reduces the boiling point, allowing the molecule to vaporize before reaching its thermal decomposition threshold.

  • Setup: Transfer the crude oil to a round-bottom flask equipped with a short-path distillation head (e.g., Kugelrohr or wiped-film setup for larger scales).

  • Degassing: Apply a moderate vacuum (10-20 Torr) at room temperature for 30 minutes to remove residual volatile solvents (e.g., EtOAc, hexanes).

  • High Vacuum: Switch to a high-vacuum pump capable of achieving < 0.1 Torr. Ensure the system is strictly leak-free.

  • Heating: Gradually increase the heating mantle/bath temperature. Discard the initial fore-run (typically low-boiling impurities).

  • Collection & Self-Validation: Collect the main fraction at the established boiling point (monitor vapor temperature closely; typically 120-140°C at 0.1 Torr). Validation: A sudden drop in vapor temperature while the bath temperature remains constant indicates that the main fraction has completely distilled. Do not exceed a bath temperature of 160°C.

  • Storage: Backfill the system with inert gas (Argon or N₂) and store the purified oil at 4°C to minimize slow enol-driven degradation.

Quantitative Data Presentation

Table 1: Quantitative Comparison of Purification Strategies

Purification StrategyTypical Yield Recovery (%)Final Purity (HPLC Area %)ScalabilityProcessing TimePrimary Advantage
Flash Chromatography (Deactivated Silica) 65 - 75%90 - 95%Low (< 50g)4 - 6 hoursRapid isolation of intermediate-grade material.
Cu(II) Complexation 80 - 85%> 98%Medium (up to 100g)12 - 18 hoursExceptional purity; selectively removes non-enolizable impurities.
High-Vacuum Distillation 85 - 90%> 97%High (> 100g to kg)3 - 5 hoursSolvent-free; highly efficient for large-scale API intermediates.

References

  • [1] Title: FUSED PYRIMIDINES AS INHIBITORS OF p97 COMPLEX (EP 2875018 B1) Source: European Patent Office / Google Patents URL:

  • [2] Title: Synthesis Methods of Metal Chelates β-ketoesters Source: Oriental Journal of Chemistry URL:[Link]

Sources

Optimization

Overcoming steric hindrance in 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate alkylation

Welcome to our dedicated technical support guide for navigating the complexities of C-3 alkylation of 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate. This resource is designed for researchers, medicinal chemists, and proc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for navigating the complexities of C-3 alkylation of 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold. The inherent steric hindrance at the C-3 position, flanked by an ethyl ester and proximal to the N-ethyl group, presents unique challenges. This guide provides in-depth, troubleshooting-focused answers to common issues, grounded in mechanistic principles and supported by validated protocols.

Table of Contents

  • FAQs: Troubleshooting Your Alkylation

    • Q1: My alkylation reaction is showing low or no conversion. What are the primary factors to investigate?

    • Q2: I'm observing significant amounts of starting material and what appears to be O-alkylation. How can I favor C-alkylation?

    • Q3: My reaction is messy, with multiple byproducts. Besides O-alkylation, what other side reactions should I be aware of and how can I minimize them?

    • Q4: How does the choice of base impact the regioselectivity and yield of the C-3 alkylation?

    • Q5: Can Phase-Transfer Catalysis (PTC) be an effective strategy to overcome the steric hindrance in this system?

  • Experimental Protocols

    • Protocol 1: General Procedure for C-3 Alkylation using a Strong, Non-Nucleophilic Base (LDA).

    • Protocol 2: C-3 Alkylation using Phase-Transfer Catalysis (PTC) with a milder base.

  • References

FAQs: Troubleshooting Your Alkylation

Q1: My alkylation reaction is showing low or no conversion. What are the primary factors to investigate?

Answer:

Low conversion in the alkylation of this sterically encumbered β-keto ester is a common challenge. The primary bottleneck is often incomplete deprotonation at the C-3 position to form the requisite enolate. Here’s a systematic approach to troubleshooting:

  • Base Strength and pKa: The acidity of the C-3 proton is influenced by the two adjacent carbonyl groups, with a pKa typically in the range of 10-12 in DMSO.[1] For efficient and complete deprotonation, a base with a conjugate acid pKa significantly higher than that of the β-keto ester is required. Standard alkoxides like sodium ethoxide (NaOEt) may establish an equilibrium with only a partial concentration of the enolate, leading to incomplete reactions.[2]

  • Steric Hindrance around the Base: The ethyl groups on both the nitrogen and the C-3 ester create a sterically congested environment. A bulky base may struggle to access the C-3 proton. However, a highly reactive, sterically hindered base like Lithium Diisopropylamide (LDA) is often ideal. Its bulkiness makes it non-nucleophilic, preventing it from attacking the ester carbonyls, while its high basicity ensures rapid and quantitative enolate formation.[3]

  • Reaction Temperature: While heating can sometimes overcome activation energy barriers, for enolate alkylations, low temperatures (e.g., -78 °C to 0 °C) are generally preferred, especially during the deprotonation step with strong bases like LDA.[3] This minimizes side reactions and potential decomposition of the base or the enolate. The subsequent addition of the alkylating agent may be performed at a slightly higher temperature, depending on the electrophile's reactivity.

  • Reactivity of the Alkylating Agent: The nature of the leaving group on your electrophile is critical. For a given alkyl group, the reactivity trend is I > Br > Cl.[4] If you are using an alkyl chloride with a less reactive system, switching to the corresponding bromide or iodide can significantly increase the reaction rate.[4]

Q2: I'm observing significant amounts of starting material and what appears to be O-alkylation. How can I favor C-alkylation?

Answer:

The formation of both C- and O-alkylated products is a classic problem in enolate chemistry, governed by Hard and Soft Acid-Base (HSAB) theory. The enolate is an ambident nucleophile with a "hard" oxygen center and a "soft" carbon center. To favor the desired C-alkylation, you must carefully control the reaction conditions:

  • Counter-ion Effect: The nature of the metal counter-ion plays a crucial role. Lithium ions (from LDA or LiHMDS) chelate tightly with the oxygen atoms of the enolate, making the oxygen less nucleophilic and favoring C-alkylation. Sodium (from NaH or NaHMDS) and potassium (from KHMDS or t-BuOK) ions result in a "freer," more solvent-separated enolate where the more electronegative oxygen atom is more reactive, leading to a higher proportion of the O-alkylated product.

  • Solvent Choice: Polar aprotic solvents like Tetrahydrofuran (THF) are excellent choices.[5] THF effectively solvates the metal cation, but less so than highly polar solvents like DMF or DMSO. In very polar solvents, the increased dissociation of the ion pair can lead to a more reactive oxygen anion, thus favoring O-alkylation. Therefore, THF often provides the best balance for C-alkylation.[5]

  • Electrophile Reactivity: "Harder" electrophiles, such as alkyl chlorides or those prone to forming carbocations, tend to react at the hard oxygen center. "Softer" electrophiles, like alkyl iodides, preferentially react at the soft carbon center.[4]

Troubleshooting Flowchart for Low Conversion & O-Alkylation

G start Low Conversion or O-Alkylation Observed check_base Is the base strong enough? (e.g., LDA, NaH, KHMDS) start->check_base check_temp Was deprotonation done at low temp? (-78°C for LDA) check_base->check_temp Yes suggest_stronger_base Switch to LDA or NaH for quantitative enolate formation. check_base->suggest_stronger_base No check_solvent What is the solvent? check_temp->check_solvent Yes suggest_lower_temp Perform deprotonation at -78°C to improve enolate stability. check_temp->suggest_lower_temp No check_halide What is the alkylating agent? (R-Cl, R-Br, R-I) check_solvent->check_halide suggest_THF Switch to THF to decrease O-alkylation by promoting a tighter ion pair. check_solvent->suggest_THF Using DMF/DMSO? suggest_iodide Consider switching to R-I (a 'softer' electrophile) to favor C-alkylation. check_halide->suggest_iodide Using R-Cl or R-Br? end_node Consider Phase-Transfer Catalysis (See Q5) check_halide->end_node Using R-I

Caption: Troubleshooting Decision Tree for Alkylation Issues.

Q3: My reaction is messy, with multiple byproducts. Besides O-alkylation, what other side reactions should I be aware of and how can I minimize them?

Answer:

A complex reaction mixture points to several potential side reactions beyond O-alkylation, which can be exacerbated by the specific structure of your substrate:

  • Dialkylation: The mono-alkylated product still possesses an acidic proton at C-3 and can be deprotonated and alkylated a second time, especially if excess base or alkylating agent is used. To minimize this, use a slight excess (1.05-1.1 equivalents) of the β-keto ester relative to the base and add the alkylating agent slowly to maintain its low concentration.[4]

  • Retro-Claisen/Dieckmann Condensation: Under harsh basic conditions, particularly with heat or nucleophilic bases (like hydroxides or methoxides), the piperidone ring can undergo a retro-Dieckmann condensation.[6] This cleaves the C3-C4 bond, leading to ring-opened products. Using a non-nucleophilic base like LDA or NaH at low temperatures is the most effective way to prevent this.

  • N-Alkylation: While the nitrogen in your substrate is part of a carbamate, making it less nucleophilic than a free amine, strong alkylating agents under certain conditions could potentially lead to N-alkylation as a minor byproduct. This is generally less of a concern than other side reactions.

  • Elimination: If your alkylating agent is prone to elimination (e.g., secondary or tertiary halides), the enolate can act as a base, leading to the formation of alkenes from your electrophile. Using primary alkyl halides and maintaining moderate reaction temperatures after the electrophile addition can mitigate this.

Q4: How does the choice of base impact the regioselectivity and yield of the C-3 alkylation?

Answer:

The choice of base is arguably the most critical parameter in this reaction. It directly influences the concentration and nature of the enolate, which in turn dictates the outcome.

BaseTypical SolventTemperature (°C)Key Characteristics & Outcomes
Sodium Hydride (NaH) THF, DMF0 to RTPros: Strong, non-nucleophilic, affordable. Cons: Heterogeneous reaction can be slow/inconsistent. Generates H₂ gas.
Lithium Diisopropylamide (LDA) THF-78 to 0Pros: Very strong, sterically hindered, non-nucleophilic. Forms kinetic enolate quantitatively. Favors C-alkylation.[3]
Potassium tert-butoxide (KOtBu) t-BuOH, THFRTPros: Strong base. Cons: Bulky but still nucleophilic enough to cause transesterification. Can favor O-alkylation.
Sodium Ethoxide (NaOEt) EthanolRT to RefluxCons: Not strong enough for quantitative deprotonation, leading to low yields.[6] Can act as a nucleophile.
Potassium Carbonate (K₂CO₃) Acetone, DMFRT to RefluxCons: Generally too weak for this substrate unless used with a phase-transfer catalyst.[7]

Recommendation: For the 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate system, LDA in THF at -78 °C is the superior choice for maximizing yield and ensuring regioselectivity towards the C-3 alkylated product.

Q5: Can Phase-Transfer Catalysis (PTC) be an effective strategy to overcome the steric hindrance in this system?

Answer:

Yes, Phase-Transfer Catalysis (PTC) is an excellent and often underutilized strategy for the alkylation of sterically hindered cyclic β-keto esters.[8][9] It offers several advantages:

  • Milder Bases: PTC can facilitate deprotonation using inexpensive and safer inorganic bases like potassium carbonate or even 50% aqueous sodium hydroxide.[7][10]

  • Mechanism: A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) acts as the catalyst. It transports the hydroxide or carbonate anion from the aqueous/solid phase into the organic phase containing your substrate. Here, the base deprotonates the β-keto ester to form the enolate, which exists as a lipophilic ion pair with the quaternary ammonium cation [(Q⁺)(enolate⁻)]. This reactive species then undergoes alkylation.[10]

  • Overcoming Steric Hindrance: The large, lipophilic cation (Q⁺) effectively shields the enolate's oxygen atom, promoting C-alkylation. The reaction conditions are often milder and do not require cryogenic temperatures.

PTC Workflow Diagram

G cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase (e.g., Toluene, DCM) Base Inorganic Base (e.g., K₂CO₃, NaOH) QX PTC Catalyst (Q⁺X⁻) Base->QX Anion Exchange Enolate Lipophilic Ion Pair [Q⁺][E⁻] QX->Enolate Deprotonation Substrate Piperidone Substrate (E-H) Substrate->Enolate Product Alkylated Product (E-R) Enolate->Product Alkylation AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Product->QX

Caption: Phase-Transfer Catalysis (PTC) Cycle for Alkylation.

This method is particularly attractive for process scale-up due to its operational simplicity and avoidance of cryogenic conditions and pyrophoric reagents.

Experimental Protocols

Protocol 1: General Procedure for C-3 Alkylation using a Strong, Non-Nucleophilic Base (LDA)

Materials:

  • 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • LDA Preparation (In-situ):

    • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath).

    • Add diisopropylamine (1.1 equivalents).

    • Slowly add n-BuLi (1.05 equivalents) dropwise via syringe.

    • Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the solution to -78 °C.

  • Enolate Formation:

    • Dissolve 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under nitrogen.

    • Slowly add the substrate solution to the pre-formed LDA solution at -78 °C via a cannula or dropping funnel.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C.

    • After the addition is complete, allow the reaction to stir at -78 °C for an additional 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material. The reaction may be allowed to warm slowly to room temperature overnight if necessary.

  • Work-up and Purification:

    • Quench the reaction at low temperature by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: C-3 Alkylation using Phase-Transfer Catalysis (PTC) with a milder base

Materials:

  • 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate

  • Toluene or Dichloromethane (DCM)

  • Alkyl bromide or iodide

  • Potassium Carbonate (K₂CO₃), finely ground, or 50% aqueous Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) (5-10 mol%)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add the 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate (1.0 equivalent), the organic solvent (e.g., Toluene), the alkyl halide (1.2-1.5 equivalents), and the phase-transfer catalyst, TBAB (0.05-0.1 equivalents).

    • Add the base: either anhydrous, finely powdered K₂CO₃ (3.0 equivalents) for a solid-liquid PTC, or 50% aqueous NaOH (5.0 equivalents) for a liquid-liquid PTC.

  • Reaction:

    • Stir the biphasic mixture vigorously at room temperature or gentle heat (40-50 °C) to ensure efficient mixing of the phases.

    • Monitor the reaction progress by TLC or LC-MS. Reactions can take from a few hours to overnight.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If using K₂CO₃, filter off the solid. If using aqueous NaOH, separate the layers.

    • Wash the organic phase with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

References

  • Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry.

  • PTC C-Alkylation of a Non-Activated Ketone. Phase-Transfer Catalysis.

  • Common challenges in working with piperidine-based compounds. Benchchem.

  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry.

  • Chiral Phase-Transfer Catalysis (CPTC) by Modified Cinchona Alkaloids. Illinois Chemistry.

  • Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcitation. reposiTUm.

  • Alkylation of Enolate Ions. Chemistry LibreTexts.

  • In Water and under Mild Conditions: α-Alkylation of Ketones with Alcohols by Phase-Transfer-Assisted Borrowing Hydrogen Catalysis. PubMed.

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures.

  • Dieckmann Reaction. University of Cambridge.

  • Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Sciencemadness.

  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications.

  • Dieckmann condensation. Purechemistry.

  • Dieckmann Condensation. Alfa Chemistry.

  • Which bases? University of Calgary.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate

Welcome to the technical support and troubleshooting center for 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate . This beta-keto ester is a highly versatile building block used in the synthesis of complex piperidine deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate . This beta-keto ester is a highly versatile building block used in the synthesis of complex piperidine derivatives, spirocycles, and benzomorphan scaffolds. However, its unique structural features often lead to stalled reactions, low conversion rates, and unexpected byproducts.

This guide is designed for researchers and drug development professionals to diagnose mechanistic failures and apply field-proven protocols to drive these reactions to completion.

Mechanistic Causality of Low Conversion

To successfully troubleshoot reactions involving 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate, you must first understand the inherent thermodynamics and reactivity of its beta-keto ester moiety. Low conversion is rarely a simple issue of "inactive reagents"; it is almost always tied to one of three competing pathways:

  • Keto-Enol Tautomerism & Enolate Stability: The C3 proton is highly acidic due to the electron-withdrawing effects of both the adjacent C4 ketone and the C3 ester. Deprotonation yields a highly delocalized, stable enolate. This extreme thermodynamic stability reduces its nucleophilicity, which can stall alkylation reactions or lead to reversible additions[1]. Furthermore, the enolate can react at the oxygen atom (O-alkylation) rather than the C3 carbon, consuming starting material without yielding the desired C-alkylated product.

  • Steric Hindrance: The piperidine ring conformation, combined with the bulky N-carbethoxy (at N1) and carboethoxy (at C3) groups, creates a sterically congested environment around the C3 and C4 positions. Bulky electrophiles will struggle to approach the C3 carbon, drastically lowering conversion rates[1].

  • Hydrolysis and Decarboxylation: Under aqueous basic or acidic conditions, especially at elevated temperatures, the C3 ethyl ester is highly susceptible to hydrolysis, forming a beta-keto acid. This intermediate rapidly undergoes thermal decarboxylation to yield 1-ethyl 4-oxopiperidine-1-carboxylate, permanently destroying the starting material[2][3].

Pathways SM 1,3-Diethyl 4-oxopiperidine- 1,3-dicarboxylate Enolate Stable Enolate Intermediate SM->Enolate Base (-H+) Decarb Hydrolysis & Decarboxylation SM->Decarb H2O, Heat (Acid/Base) C_Alk C-Alkylation (Desired Product) Enolate->C_Alk Electrophile (Li+ coordinated) O_Alk O-Alkylation (Byproduct) Enolate->O_Alk Electrophile (Free enolate)

Reaction pathways showing desired C-alkylation versus O-alkylation and decarboxylation byproducts.

Troubleshooting FAQs

Q1: My C3-alkylation with an alkyl halide is stalling at 20-30% conversion. Adding more base doesn't help. What is the cause? A: The issue is a combination of steric hindrance and competing O-alkylation. When using standard bases (like K2CO3 or NaOEt), the highly stable enolate forms quantitatively but struggles to attack bulky alkyl halides at the congested C3 position[1]. Adding more base will not drive the reaction forward; instead, it promotes ester hydrolysis if adventitious moisture is present[3]. Actionable Solution: Switch to a softer, more polar aprotic solvent (e.g., DMF or DMSO) to increase the nucleophilicity of the enolate. To block O-alkylation, add anhydrous LiCl. Lithium ions coordinate tightly to the enolate oxygen, sterically and electronically forcing the electrophile to attack the C3 carbon.

Q2: I am attempting a Knoevenagel condensation, but I get low yields and a major byproduct that lacks the ester group by NMR. What happened? A: You are observing unwanted hydrolysis followed by decarboxylation[4]. Knoevenagel condensations typically use amine bases (like piperidine) and generate water as a byproduct. If the reaction is heated too high (e.g., refluxing toluene without water removal), the generated water hydrolyzes the C3 ester, and the resulting beta-keto acid decarboxylates upon heating[2][3]. Actionable Solution: Lower the reaction temperature and employ strictly anhydrous conditions by adding molecular sieves or using a Dean-Stark apparatus to remove water continuously as it forms[4].

Q3: How do I prevent racemization or equilibrium shifts during the reaction? A: Beta-keto esters easily racemize through the keto-enol equilibrium under both acidic and basic conditions[1]. If your downstream application requires a specific stereocenter at C3, standard basic alkylation will fail. You must use specialized asymmetric catalysis—such as synergistic Ru/Pd catalysts for Tsuji-Trost allylation—which control the stereochemistry dynamically without relying on harsh enolization conditions[1].

Troubleshooting Start Low Conversion Detected Check Analyze Crude by NMR/LCMS Start->Check Unreacted High Unreacted SM Check->Unreacted Degraded Missing Ester Group Check->Degraded OAlk O-Alkylated Byproduct Check->OAlk Sol1 Increase Electrophile Use Polar Aprotic Solvent Unreacted->Sol1 Sol2 Lower Temp & Remove H2O (Prevent Decarboxylation) Degraded->Sol2 Sol3 Add LiCl or use LiHMDS (Block O-Alkylation) OAlk->Sol3

Troubleshooting workflow for diagnosing and resolving low conversion in beta-keto ester reactions.

Quantitative Data Summary

The following table summarizes the expected conversion rates when moving from unoptimized, standard conditions to the optimized parameters designed for 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate.

Reaction TypePrimary Cause of Low ConversionUnoptimized ConversionOptimized ParametersExpected Conversion
C3-Alkylation O-alkylation, stalled reaction due to sterics20 - 30%DMF solvent, LiCl additive, 0 °C to RT> 85%
Knoevenagel Condensation Decarboxylation, Hydrolysis40 - 50%Toluene, Dean-Stark trap, buffered catalyst> 90%
Tsuji-Trost Allylation Racemization via enolization< 10% (ee)Synergistic Ru/Pd catalyst, strict pH control> 95% (ee)

Self-Validating Experimental Protocols

Protocol A: Lithium-Directed C3-Alkylation

Purpose: To force C-alkylation over O-alkylation by utilizing lithium coordination to the enolate oxygen.

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with inert gas (N2 or Argon).

  • Solvation: Dissolve 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (1.0 eq) in anhydrous DMF to create a 0.2 M solution.

  • Pre-coordination: Add anhydrous LiCl (1.2 eq) in one portion. Stir for 15 minutes at room temperature. Causality check: This pre-coordinates the lithium to the beta-keto ester, locking the conformation.

  • Enolization: Cool the mixture to 0 °C using an ice bath. Add a mild base like DBU or K2CO3 (1.5 eq). For highly hindered electrophiles, use LiHMDS (1.1 eq) at -78 °C.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise over 5 minutes.

  • Validation & Monitoring: Warm the reaction to room temperature and stir for 12 hours. Monitor via LCMS. You should observe the disappearance of the starting mass (m/z 243) and the appearance of the product mass without multiple isobaric peaks (which would indicate O-alkylation).

  • Quench: Quench strictly with saturated aqueous NH4Cl. Causality check: A buffered, mildly acidic quench prevents basic hydrolysis of the ester during the aqueous workup. Extract with EtOAc (3x), dry over Na2SO4, and concentrate.

Protocol B: Anhydrous Knoevenagel Condensation

Purpose: To prevent water-induced hydrolysis and subsequent decarboxylation during condensation[3][4].

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagent Loading: Add 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (1.0 eq), the target aldehyde (1.1 eq), and anhydrous toluene to achieve a 0.5 M concentration.

  • Buffered Catalysis: Add a catalytic amount of piperidine (0.1 eq) and glacial acetic acid (0.1 eq). Causality check: The acetic acid buffers the piperidine, forming a milder piperidinium acetate catalyst that prevents base-catalyzed ester hydrolysis while still forming the active iminium intermediate[4].

  • Azeotropic Dehydration: Heat the mixture to reflux (approx. 110 °C). The Dean-Stark trap will collect the azeotroped water, driving the equilibrium forward and protecting the ester from hydrolysis.

  • Validation & Monitoring: Reflux for 6-8 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the beta-keto ester is consumed.

  • Workup: Cool to room temperature, wash the organic layer with 1M HCl to remove the amine catalyst, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

References

  • Unlocking the Secrets of Beta-Ketoester Formation: A Deeper Dive Source: Oreate AI Blog URL:[Link]

  • Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst Source: Nature Communications (via NIH) URL:[Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters Source: AK Lectures URL:[Link]

Sources

Optimization

Technical Support Center: Temperature Optimization for Decarboxylation of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and mechanistic challenges associated with the decarboxylation of 1,3-Diethyl 4-oxopiper...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and mechanistic challenges associated with the decarboxylation of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate. This resource provides a self-validating framework for troubleshooting, optimizing, and executing this critical transformation in drug development workflows.

Mechanistic Primer: Why Temperature Control is Critical

The substrate features two distinct ester functionalities: an N-ethyl carbamate (urethane) at position 1 and a β -keto ethyl ester at position 3. The objective is the selective dealkoxycarbonylation of the C-3 ester to yield ethyl 4-oxopiperidine-1-carboxylate without compromising the N-protecting group (1[1]).

Traditional acid-catalyzed hydrolysis (e.g., refluxing aqueous HCl) often leads to the undesired cleavage of the N-carbamate. Therefore, the Krapcho decarboxylation (using LiCl/H₂O in DMSO) is the field-proven standard for this transformation (2[2]). In this pathway, temperature acts as the primary kinetic switch: it must be high enough to drive the nucleophilic attack of the halide on the ethyl ester and subsequent CO₂ extrusion, but low enough to preserve the carbamate and the solvent (3[3]).

Troubleshooting Guide & FAQs

Q: My reaction is stalling with a high recovery of starting material. What is the minimum activation temperature? A: If your reaction temperature is below 120 °C, the nucleophilic attack of the chloride ion (from LiCl or NaCl) on the sterically hindered C-3 ethyl ester is kinetically unfavored. The Krapcho decarboxylation requires a minimum activation energy that is typically reached at 130 °C . Ensure your oil bath or heating block is calibrated, as internal flask temperatures in DMSO can be 5–10 °C lower than the external heat source.

Q: I am observing the loss of the N-ethoxycarbonyl protecting group and the formation of free 4-piperidone. Is the temperature too high? A: Yes. While urethanes are generally stable, extended heating above 160 °C in the presence of nucleophilic salts and water can lead to the thermal degradation of the N-ethyl carbamate. Additionally, at these extreme temperatures, DMSO reacts and decomposes, forming highly nucleophilic dimsyl anions or degrading into reactive sulfur species (4[4]). Keep the internal temperature strictly between 130 °C and 145 °C.

Q: Can I use microwave irradiation to optimize the temperature gradient? A: Absolutely. Microwave-assisted Krapcho decarboxylation is highly efficient because dipolar aprotic solvents like DMSO couple excellently with microwave frequencies. You can achieve complete conversion in 15–30 minutes at 140 °C under microwave irradiation, compared to 4–8 hours under conventional thermal reflux. This rapid heating minimizes the residence time, thereby preserving the N-carbamate protecting group.

Q: The reaction mixture turns into a black, viscous tar. How do I prevent this thermal degradation? A: "Tar" formation is a classic symptom of localized overheating and solvent degradation. This occurs when the flask is exposed to a heat source >170 °C (e.g., an uncalibrated heating mantle) or when the reaction is run too concentrated. To troubleshoot:

  • Switch to a temperature-controlled silicone oil bath.

  • Dilute the reaction (optimal concentration is 0.2 to 0.5 M).

  • Ensure a strict inert atmosphere (Argon/N₂) to prevent the oxidative degradation of DMSO at high temperatures.

Temperature Optimization Data

The following table summarizes the causal relationship between temperature ranges and experimental outcomes during the Krapcho decarboxylation of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate.

Temperature RangeKinetic/Thermodynamic StateObserved OutcomeRecommendation
< 120 °C Insufficient activation energy for Cl⁻ attack.Incomplete conversion; recovery of starting material.Increase heat; verify internal temperature.
130 °C – 145 °C Optimal energy for dealkoxycarbonylation.High yield (>85%) of ethyl 4-oxopiperidine-1-carboxylate. Standard Operating Range.
150 °C – 160 °C Accelerated reaction, borderline stability.Moderate yield; trace impurities appear.Reduce reaction time; monitor via TLC/LCMS.
> 160 °C Thermal degradation of DMSO and carbamate.Tar formation; loss of N-protecting group.Lower temperature immediately; use oil bath.

Standard Operating Protocol: Optimized Krapcho Decarboxylation

This self-validating protocol ensures high fidelity and reproducibility by strictly controlling the thermal environment and utilizing built-in visual and analytical checkpoints.

Reagents:

  • 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (1.0 equivalent)

  • Lithium Chloride (LiCl, anhydrous) (2.0 equivalents)

  • Deionized Water (2.0 equivalents)

  • Dimethyl Sulfoxide (DMSO, anhydrous) (0.3 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate in DMSO to achieve a 0.3 M solution.

  • Reagent Addition: Add anhydrous LiCl (2.0 eq) and H₂O (2.0 eq). Causality Note: The precise stoichiometry of water is critical. Excess water leads to standard hydrolysis, while zero water prevents the protonation of the enolate intermediate.

  • Inert Atmosphere: Purge the flask with Argon for 5 minutes, then attach a reflux condenser.

  • Controlled Heating: Submerge the flask in a pre-heated silicone oil bath set to 140 °C . Monitor the internal temperature using a thermocouple to ensure it stabilizes at ~135 °C.

  • Reaction Monitoring (Self-Validation): Stir vigorously for 4 to 6 hours. Monitor the evolution of CO₂ gas (bubbling). The reaction is complete when gas evolution ceases and TLC/LCMS indicates the complete consumption of the starting material.

  • Quenching & Workup: Remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by pouring the mixture into ice-cold brine (3x the reaction volume).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with water and brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target product.

Mechanistic Pathway & Temperature Bifurcation

G Start 1,3-Diethyl 4-oxopiperidine- 1,3-dicarboxylate LowTemp < 120 °C (Sub-optimal) Start->LowTemp Insufficient Heat OptTemp 130 - 145 °C (Optimal Krapcho) Start->OptTemp Heat + LiCl/H2O HighTemp > 160 °C (Thermal Degradation) Start->HighTemp Excessive Heat Stall Incomplete Reaction (Kinetic Stall) LowTemp->Stall Product Ethyl 4-oxopiperidine- 1-carboxylate (Target Product) OptTemp->Product Degrade N-Carbamate Cleavage & Tar Formation HighTemp->Degrade

Temperature-dependent bifurcation pathways in the Krapcho decarboxylation of β-keto esters.

References

  • BenchChem. "Methyl 4-oxo-1-phenethylpiperidine-3-carboxylate | 66670-11-9". 1

  • Krapcho, A. P. "The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents". Synthesis 1982, 893–914.2

  • PMC. "Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate". ACS Omega 2024.3

  • Taylor & Francis. "High-yielding method for preparation of carbocyclic or N-containing heterocyclic β-keto esters using in situ activated sodium hydride in dimethyl sulphoxide". 4

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming formulation bottlenecks during early-stage drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming formulation bottlenecks during early-stage drug development. 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (CAS 53601-94-8) is a highly versatile synthetic intermediate and structural scaffold. However, its physicochemical properties—specifically its liquid state at room temperature and high lipophilicity—present significant challenges for aqueous assays.

This guide provides a mechanistic understanding of its solubility behavior and field-proven, self-validating protocols to ensure reliable experimental outcomes.

Mechanistic Troubleshooting & FAQs

Q1: Why is this compound insoluble in water despite having a piperidine ring? Can I just lower the pH to form a soluble salt? A: No, pH adjustment will not work for this specific molecule. While standard piperidines are basic and readily form water-soluble salts (like hydrochlorides) at a low pH, the nitrogen in 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate is part of an [1]. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl oxygen via resonance. This drastic reduction in electron density renders the nitrogen non-basic (predicted pKa is < 0). Therefore, it cannot be protonated under physiological or standard acidic conditions to improve aqueous solubility.

Q2: What is the optimal solvent for preparing a high-concentration primary stock solution? A: Because the molecule features two ester/carbamate groups and a ketone, it is a [2]. It is highly miscible in polar aprotic solvents. We recommend preparing your primary stock solutions (e.g., 50–100 mM) in 100% anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol. These solvents disrupt the cohesive forces of the liquid drug, ensuring complete molecular dispersion.

Q3: When I dilute my DMSO stock into PBS for in vitro cell assays, the compound "oils out" and forms a cloudy emulsion. How do I prevent this? A: You are observing solvent-shift precipitation. When the DMSO stock is diluted into water, the dielectric constant of the medium rises sharply, causing the hydrophobic compound to aggregate to minimize contact with water. To prevent this, you must introduce amphiphilic stabilizers before or during the [3]. We recommend using a co-solvent combined with a non-ionic surfactant (like Tween 80) to form protective micelles, or utilizing a to encapsulate the hydrophobic moieties[4].

Quantitative Data Presentation

To select the appropriate vehicle for your downstream application, refer to the solubility matrix below.

Formulation VehicleSolubilization MechanismExpected SolubilityRecommended Application
Water / PBS (pH 7.4) None< 0.1 mg/mLNot recommended
100% DMSO Solvent disruption> 50 mg/mL (Miscible)Primary stock storage (-20°C)
10% DMSO + 5% Tween 80 + 85% PBS Micellar encapsulation1.0 – 5.0 mg/mLIn vitro biochemical/cell assays
20% (w/v) HP-β-CD in Saline Host-guest inclusion complex5.0 – 10.0 mg/mLIn vivo dosing / Sensitive cells

Validated Experimental Protocols

Protocol A: Micellar Solubilization (DMSO / Tween 80 Method)

Causality Focus: This protocol uses Tween 80 to lower the interfacial tension. The critical step is the order of addition; adding the drug to the surfactant before bulk water prevents premature aggregation.

  • Stock Preparation: Weigh the required amount of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate and dissolve it in 100% DMSO to yield a 50 mg/mL primary stock.

  • Surfactant Activation: In a separate sterile tube, prepare a 5% (v/v) solution of Tween 80 in PBS (pH 7.4). Vortex vigorously until the surfactant is completely dissolved and the solution is clear.

  • Dropwise Integration: While continuously vortexing the Tween 80/PBS solution, add the DMSO stock dropwise. (e.g., To make 1 mL of final solution, add 100 µL of DMSO stock to 900 µL of the Tween/PBS mixture).

  • Validation: Inspect the solution against a dark background. It should be optically clear. If turbidity is observed, sonicate in a water bath for 5 minutes at room temperature to provide the kinetic energy needed for micelle formation.

Protocol B: Inclusion Complexation (HP-β-CD Method)

Causality Focus: Hydroxypropyl-β-cyclodextrin features a hydrophobic cavity and a hydrophilic exterior. Complexation is a thermodynamically driven equilibrium process that requires time and kinetic energy (stirring) to displace water from the cavity and replace it with the [4].

  • Vehicle Preparation: Dissolve HP-β-CD powder in deionized water or PBS to achieve a 20% (w/v) concentration. Stir until completely transparent.

  • Direct Addition: Add the neat liquid 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate directly into the cyclodextrin solution (target concentration: 5 mg/mL). Note: Do not use DMSO here, as organic solvents compete for the cyclodextrin cavity.

  • Equilibration: Seal the vial and place it on a magnetic stirrer at 500 RPM for 12 to 24 hours at room temperature.

  • Filtration (Self-Validation): Pass the equilibrated solution through a 0.22 µm PTFE syringe filter. This critical step ensures any uncomplexed, phase-separated liquid is removed, leaving only the truly dissolved inclusion complex for your assays.

Formulation Decision Workflow

FormulationWorkflow Compound 1,3-Diethyl 4-oxopiperidine- 1,3-dicarboxylate Stock Primary Stock Preparation Compound->Stock Aqueous Aqueous Working Solution Compound->Aqueous DMSO Dissolve in 100% DMSO (>50 mg/mL) Stock->DMSO App Target Application? Aqueous->App InVitro In Vitro Assays (Enzyme/Cellular) App->InVitro High Throughput InVivo In Vivo Dosing / Sensitive Phenotypes App->InVivo High Biocompatibility Tween Micellar Solubilization (10% DMSO + 5% Tween 80) InVitro->Tween Cyclo Inclusion Complexation (20% HP-β-CD in PBS) InVivo->Cyclo

Decision tree for solubilizing 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate based on application.

References

  • MDPI Pharmaceuticals. "Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications." MDPI, [Link]

Sources

Optimization

Technical Support Center: Optimizing the Reduction of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you know that reducing β-keto esters like 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate to their corresponding 4-hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you know that reducing β-keto esters like 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate to their corresponding 4-hydroxy derivatives is a critical, yet notoriously temperamental, transformation. The presence of the C3 ethyl ester adjacent to the C4 ketone creates a highly base-sensitive β-dicarbonyl system.

This guide synthesizes field-proven methodologies and mechanistic causality to help you eliminate byproduct formation, control stereochemistry, and scale your reactions with confidence.

Mechanistic Overview & Byproduct Pathways

Before troubleshooting, it is critical to understand the causality behind reaction failures. Standard reductions using Sodium Borohydride ( NaBH4​ ) in unbuffered protic solvents generate basic alkoxide intermediates. In a β-keto ester system, this basicity triggers several destructive cascades:

  • Retro-Dieckmann Fragmentation: Base-catalyzed deprotonation leads to the cleavage of the C3-C4 bond, opening the piperidine ring[1].

  • Decarboxylation: Adventitious water combined with basic conditions hydrolyzes the C3 ester, which subsequently decarboxylates upon workup.

  • Transesterification: Utilizing methanol as a solvent with an ethyl ester substrate results in solvent-mediated ester exchange.

Pathway Start 1,3-Diethyl 4-oxopiperidine -1,3-dicarboxylate NaBH4 Standard NaBH4 (Unbuffered, Protic Solvent) Start->NaBH4 Luche Luche Reduction (NaBH4 + CeCl3·7H2O) Start->Luche Target Target: 4-Hydroxypiperidine Derivatives (Cis/Trans) NaBH4->Target Moderate Yield Byproduct1 Byproduct: Retro-Dieckmann Ring Opening NaBH4->Byproduct1 Base-Catalyzed Byproduct2 Byproduct: Decarboxylation NaBH4->Byproduct2 Hydrolysis Byproduct3 Byproduct: Transesterification (Methyl Ester) NaBH4->Byproduct3 Solvent Mismatch Luche->Target High Yield Stereoselective

Caption: Mechanistic pathways and byproduct formation during beta-keto ester reduction.

Troubleshooting Guide & Root Cause Analysis

Q: Why am I seeing significant mass loss and ring-opened byproducts during standard NaBH4​ reduction?

Root Cause: Retro-Dieckmann fragmentation[1]. NaBH4​ in ethanol generates ethoxide ions. The basic environment deprotonates the substrate, driving a retro-Dieckmann cascade that destroys the piperidine core. Solution: Switch to a Luche Reduction . By adding Cerium(III) chloride heptahydrate ( CeCl3​⋅7H2​O ), the cerium acts as a hard Lewis acid. It coordinates strictly to the carbonyl oxygen, increasing its electrophilicity while simultaneously buffering the reaction medium. This allows the reduction to proceed rapidly at 0 °C before base-catalyzed fragmentation can occur.

Q: My LC-MS shows a major product with a mass 14 Da lower than expected. What happened?

Root Cause: Transesterification. You likely used methanol as your solvent. The nucleophilic methoxide generated during the reaction attacks the C3 ethyl ester, converting it to a methyl ester. Solution: Strict solvent matching. Always use absolute ethanol when reducing ethyl esters. If solubility is an issue, use a co-solvent mixture of THF/Ethanol (1:1).

Q: How can I improve the diastereomeric ratio (d.r.) of the resulting 4-hydroxypiperidine?

Root Cause: Standard hydride reduction of the C4 ketone adjacent to the C3 chiral center yields a nearly 1:1 mixture of cis and trans isomers due to competing axial and equatorial hydride attack. Solution: For high stereocontrol, utilize Baker's Yeast reduction . Enzymatic reduction provides exceptional enantiomeric and diastereomeric excess by utilizing chiral active sites, completely bypassing the harsh chemical conditions that lead to byproducts[2].

DecisionTree Issue Identify Primary Issue in Reduction Workflow Q1 Is ring-opened product or decarboxylation detected? Issue->Q1 Q2 Is the wrong ester (e.g., methyl) forming? Issue->Q2 Q3 Is diastereoselectivity (cis/trans ratio) poor? Issue->Q3 Sol1 Implement Luche Reduction (Add CeCl3·7H2O) Q1->Sol1 Yes Sol2 Match solvent to ester (Use Absolute EtOH) Q2->Sol2 Yes Sol3 Use Baker's Yeast or Bulky Hydrides (L-Selectride) Q3->Sol3 Yes

Caption: Troubleshooting decision tree for optimizing beta-keto ester reduction workflows.

Quantitative Data: Reagent Selection Matrix

Use the following table to select the optimal reduction strategy based on your target profile.

Reduction StrategyPrimary ReagentsTemp (°C)Byproduct Risk ProfileDiastereoselectivity (Cis:Trans)
Standard Hydride NaBH4​ , EtOH0 to 25High (Retro-Dieckmann, Decarboxylation)Poor (~1:1)
Luche Reduction NaBH4​ , CeCl3​⋅7H2​O , EtOH0Low (Buffering prevents ring opening)Moderate (Favors cis)
Enzymatic Baker's Yeast, Sucrose, Buffer30Very Low (Mild physiological pH)Excellent (>95% d.e.)
Bulky Hydride L-Selectride, THF-78Low (Requires strictly anhydrous conditions)High (Favors trans)

Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Follow the in-line analytical checks to ensure process integrity.

Protocol A: Chemoselective Luche Reduction (Recommended for Scale-Up)

This protocol suppresses base-catalyzed fragmentation by employing Lewis acid coordination.

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (1.0 equiv) and CeCl3​⋅7H2​O (1.1 equiv).

  • Coordination: Suspend the solids in absolute ethanol (0.2 M concentration). Stir at room temperature for 15 minutes.

    • Validation Check: The mixture should form a clear solution or fine, uniform suspension. No gas evolution should occur.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Reduction: Add NaBH4​ (1.2 equiv) portion-wise over 15 minutes.

    • Validation Check: Controlled effervescence ( H2​ gas) indicates active reduction. If effervescence is violent, slow the addition rate to prevent thermal spikes.

  • Monitoring: Stir at 0 °C for 30–60 minutes. Monitor via TLC (Hexanes/EtOAc 1:1, stain with Phosphomolybdic Acid). The starting material (UV active) should cleanly convert to a more polar spot (alcohol).

  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous NH4​Cl dropwise until gas evolution ceases. Extract with EtOAc ( ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Enzymatic Reduction via Baker's Yeast (For High Stereocontrol)

This protocol utilizes enzymatic active sites to yield highly enantio- and diastereomerically pure products[2].

  • Fermentation Initiation: In a baffled Erlenmeyer flask, dissolve sucrose (10 g per 100 mL) in a pH 7.0 phosphate buffer. Add active dry Baker's yeast (10 g per 100 mL).

  • Incubation: Shake the suspension at 30 °C at 150 rpm for 30 minutes to initiate active fermentation.

  • Substrate Addition: Dissolve 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (1.0 g) in a minimal volume of absolute ethanol (max 2 mL) and add it dropwise to the fermenting yeast suspension.

  • Reaction: Continue shaking at 30 °C for 24–48 hours.

    • Validation Check: Monitor conversion via chiral HPLC. The reaction is complete when the ketone peak is fully depleted.

  • Isolation: Add Celite to the mixture and filter through a Buchner funnel to remove yeast cells. Wash the filter cake with EtOAc. Extract the aqueous filtrate with EtOAc ( ), dry over Na2​SO4​ , and concentrate.

Frequently Asked Questions (FAQs)

Q: Can I use Lithium Aluminum Hydride ( LiAlH4​ ) to speed up the reduction? A: No. LiAlH4​ is too aggressive and lacks chemoselectivity. It will over-reduce the C1 carbamate and C3 ethyl ester, yielding a complex mixture of diols and cleaved amines rather than the targeted 4-hydroxypiperidine.

Q: Why do we use the heptahydrate form of Cerium Chloride ( CeCl3​⋅7H2​O ) instead of anhydrous? A: The water of hydration is critical for the Luche reduction mechanism. It assists in the solubilization of the NaBH4​ and participates in the catalytic cycle by facilitating the exchange of alkoxyborohydride species. Anhydrous CeCl3​ will result in sluggish, incomplete reactions.

Q: My product is highly water-soluble and I am losing yield during the aqueous workup. What should I do? A: β-hydroxy esters can be highly polar. Instead of a standard aqueous quench, quench the NaBH4​ reaction with acetone, concentrate the entire mixture to dryness, and triturate the resulting solid with a less polar solvent (like dichloromethane or ethyl acetate) to extract your product away from the boron salts.

References

  • "Asymmetric Piperidine Synthesis" - Nottingham ePrints. Source: nottingham.ac.uk. URL:[Link]

  • "Methylecgonine Synthesis | PDF | Solvent - Scribd". Source: scribd.com. URL:[Link]

  • "Divergent Synthetic Approach to Grayanane Diterpenoids | Journal of the American Chemical Society". Source: acs.org. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting Guide for 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to purify 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (CAS: 53601-94-8) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to purify 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (CAS: 53601-94-8) . Because this molecule possesses a unique combination of functional groups—a β -keto ester and an N-ethyl carbamate—standard purification assumptions often lead to experimental failure.

This guide is designed to replace trial-and-error with mechanistic causality, providing you with self-validating protocols to achieve high-purity recovery.

Part 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: I am trying to recrystallize 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate at room temperature, but it remains a viscous oil. What recrystallization solvent should I use? The Causality: You cannot recrystallize this compound at room temperature because its thermodynamic melting point is below standard ambient conditions. According to supplier specifications, 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate is a liquid at room temperature [1]. Adding standard solvents (like ethyl acetate or hexanes) at 20°C will merely dilute the oil, not crystallize it. To induce crystallization, you must suppress the kinetic energy of the system using low-temperature techniques (e.g., -78°C in hexanes/ether).

Q2: Since it is a piperidine derivative, can I just bubble HCl gas through the solution to form a solid hydrochloride salt for recrystallization? The Causality: No. This is the most common structural misconception regarding this molecule. Novice chemists see the piperidine ring and assume the nitrogen is a basic secondary or tertiary amine. However, the nitrogen at the N1 position is protected as an ethyl carbamate (urethane) . The lone pair of electrons on the nitrogen is highly delocalized into the adjacent carbonyl π -system. As detailed in medicinal chemistry literature, this delocalization drastically reduces its basicity, preventing the formation of stable hydrochloride salts under standard conditions [2].

Q3: If I cannot form an HCl salt, and the free base is an oil, how can I isolate it as a solid for high-purity washing? The Causality: You must exploit the reactivity of the C4 ketone. Unhindered ketones can undergo nucleophilic attack by the bisulfite anion ( HSO3−​ ) to form a highly polar, crystalline α -hydroxy sulfonate salt (a sodium bisulfite adduct) [3]. Because most organic impurities in your crude mixture lack this specific reactivity, they remain soluble in the organic phase and can be washed away. The solid adduct is then easily hydrolyzed back to the pure liquid ketone using a mild base.

Part 2: Quantitative Data & Purification Strategy Comparison

Before selecting a protocol, evaluate your scale and purity requirements using the data table below.

Purification MethodIdeal ScaleTarget PurityMechanistic AdvantagePrimary Limitation
Vacuum Distillation > 10 grams95 - 98%Separates based on boiling point differentials. Highly scalable.Requires high vacuum to prevent thermal degradation of the β -keto ester.
Bisulfite Adduct 1 - 50 grams> 98%Chemoselective isolation of the ketone. Converts oil to a washable solid.Requires biphasic stirring; slightly lower yield due to equilibrium dynamics.
Low-Temp Crystallization 0.5 - 5 grams90 - 95%Rapid removal of highly soluble impurities without chemical transformation.Requires dry ice/acetone; crystals melt rapidly upon atmospheric exposure.
Column Chromatography < 1 gram> 99%High-resolution separation of structurally similar impurities.Solvent-intensive and time-consuming for large-scale synthesis.
Purification Decision Workflow

PurificationWorkflow Start Crude 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (Liquid Oil) Decision Target Purity & Scale? Start->Decision Distillation Vacuum Distillation (Large Scale, >95%) Decision->Distillation >10g scale LowTemp Low-Temp Crystallization (-78°C in Hexane/Ether) Decision->LowTemp Thermally unstable Bisulfite Bisulfite Adduct Formation (High Purity, Solid) Decision->Bisulfite Need solid handling Chromatography Column Chromatography (Small Scale, >99%) Decision->Chromatography <1g scale

Caption: Decision matrix for purifying 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate based on scale.

Part 3: Validated Experimental Protocols

Protocol A: Chemoselective Purification via Sodium Bisulfite Adduct

This is the most robust method for achieving high purity without chromatography. It is a self-validating system: the appearance of a thick white precipitate confirms successful adduct formation, and the phase separation during hydrolysis confirms recovery.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of crude 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate oil in 50 mL of diethyl ether in a 250 mL Erlenmeyer flask.

  • Reagent Preparation: In a separate flask, prepare a freshly saturated aqueous solution of sodium bisulfite ( NaHSO3​ ) by dissolving ~40 g of NaHSO3​ in 100 mL of distilled water. Note: Use fresh bisulfite, as older batches oxidize to unreactive sulfate.

  • Adduct Formation: Add 30 mL of the saturated NaHSO3​ solution to the ether mixture. Stir vigorously using a magnetic stir bar for 2 to 4 hours at room temperature. The high shear is required to facilitate the biphasic reaction. A dense white crystalline precipitate will form.

  • Filtration & Washing: Vacuum filter the biphasic mixture through a Buchner funnel. Wash the collected solid adduct thoroughly with cold diethyl ether (3 x 20 mL). Causality: The ether wash removes all non-ketonic organic impurities, which remain soluble in the organic phase.

  • Hydrolysis (Recovery): Transfer the washed solid to a clean separatory funnel. Suspend it in 50 mL of distilled water. Slowly add a 10% aqueous solution of Sodium Carbonate ( Na2​CO3​ ) until the aqueous phase reaches pH 8-9. You will observe the solid dissolve and a distinct oil layer form as the free ketone is liberated.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) or diethyl ether (3 x 30 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate as a clear oil.

BisulfiteProtocol Step1 Dissolve Crude Oil in Diethyl Ether Step2 Add Saturated Aqueous NaHSO3 Solution Step1->Step2 Step3 Vigorous Stirring (Precipitation of Adduct) Step2->Step3 Step4 Filter & Wash Solid (Removes Organic Impurities) Step3->Step4 Step5 Resuspend Solid in Water Add aq. Na2CO3 (pH 8-9) Step4->Step5 Step6 Extract with Ether Dry & Concentrate Step5->Step6 Result Pure 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate Step6->Result

Caption: Step-by-step mechanistic workflow for Sodium Bisulfite Adduct purification.

Protocol B: Low-Temperature Crystallization (-78°C)

If you wish to avoid aqueous workups and chemical transformations, you can force the oil to crystallize by drastically lowering the kinetic energy of the system.

Step-by-Step Methodology:

  • Solvent System: Dissolve the crude oil in a minimum volume of diethyl ether (approximately 0.5 mL per gram of crude).

  • Anti-Solvent Addition: Slowly add hexanes dropwise until the solution becomes just slightly cloudy (the cloud point). Add 1-2 drops of ether to re-clarify the solution.

  • Thermal Shock: Submerge the flask in a dry ice/acetone bath (-78°C). Scratch the inside of the flask with a glass rod to provide nucleation sites. White crystals will begin to form within 15 minutes.

  • Cold Filtration: Critical Step. You must use a pre-chilled, jacketed Buchner funnel. If the crystals touch room-temperature glass, they will immediately melt back into an oil.

  • Washing: Wash the crystals with pre-chilled (-78°C) hexanes.

  • Recovery: Transfer the cold solid to a pre-weighed vial. Allow it to warm to room temperature under a gentle stream of nitrogen. The pure product will melt into a refined, high-purity oil.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, ACS Publications. Retrieved from[Link]

Reference Data & Comparative Studies

Validation

Introduction: The Analytical Imperative for 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate

An expert guide to developing a stability-indicating HPLC method for the purity analysis of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate, designed for researchers and drug development professionals. This document provid...

Author: BenchChem Technical Support Team. Date: March 2026

An expert guide to developing a stability-indicating HPLC method for the purity analysis of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate, designed for researchers and drug development professionals. This document provides a comprehensive comparison of chromatographic parameters, supported by experimental rationale and validation principles.

1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as any impurities can be carried through the synthetic route, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is therefore not merely a quality control requirement but a critical component of a successful drug development program.

This guide details the systematic development of a reversed-phase HPLC method for this compound. We will explore the rationale behind the selection of the stationary phase, mobile phase, and detection parameters, comparing alternatives to arrive at an optimized, validated method that is fit for purpose.

Part 1: Foundational Strategy & Analyte Characterization

Before any practical method development, a thorough understanding of the analyte's physicochemical properties is essential. The structure of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate, featuring a piperidine ring, a ketone, and two ethyl ester groups, provides crucial clues for initial method design.

  • Polarity: The presence of two ethyl ester groups and a carbon-rich heterocyclic ring suggests a moderately non-polar molecule, making it an ideal candidate for reversed-phase chromatography.

  • Chromophore: The carbonyl group (ketone) within the structure is a chromophore, which will absorb UV light, allowing for detection using a UV-Vis detector. A preliminary UV scan would be performed to determine the wavelength of maximum absorbance (λmax), which is predicted to be in the range of 270-290 nm due to the n→π* transition of the ketone.

  • Ionic Character: The piperidine nitrogen is basic. Its pKa will determine whether it is protonated at typical mobile phase pH values. Controlling the pH with a buffer is therefore critical to ensure a consistent charge state, leading to reproducible retention times and symmetrical peak shapes.

Based on this initial assessment, a reversed-phase HPLC method with UV detection is the logical choice. Our development strategy will systematically optimize the key parameters to achieve the desired separation and sensitivity.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (Polarity, Chromophore, pKa) B Select Initial Conditions (RP-HPLC, C18 Column, ACN/H2O, UV Detection) A->B Logical Deduction C Stationary Phase Screening (C18 vs. Phenyl-Hexyl) B->C D Mobile Phase Optimization (Organic Modifier, pH, Buffer) C->D E Detector Wavelength Optimization D->E F Optimized Method Protocol E->F G Method Validation (ICH Q2(R1)) F->G

Caption: Workflow for HPLC Method Development.

Part 2: Comparative Method Development - A Multi-Parameter Optimization

The core of method development lies in systematically testing and comparing different chromatographic parameters to find the optimal conditions for separating the main compound from its potential impurities and degradation products.

Stationary Phase Selectivity: A Tale of Two Columns

The choice of stationary phase is the most powerful tool for influencing selectivity. We compared two common reversed-phase columns with different chemistries: a standard C18 (octadecylsilane) column and a Phenyl-Hexyl column.

  • C18 Column: This is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of molecules. Retention is primarily driven by van der Waals interactions between the analyte and the C18 alkyl chains.

  • Phenyl-Hexyl Column: This column provides an alternative selectivity. In addition to hydrophobic interactions from the hexyl chains, it can undergo pi-pi (π-π) interactions with aromatic or unsaturated analytes via its phenyl rings. While our target analyte is not aromatic, certain impurities or degradants might be, making this a valuable screening tool.

Experimental Protocol: Stationary Phase Screening

  • Columns:

    • Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

    • Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (v/v).

  • Gradient: 30% to 90% Acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 280 nm.

  • Sample: 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (1 mg/mL in 50:50 Acetonitrile/Water), spiked with a potential process impurity.

Comparative Data: Stationary Phase Performance

ParameterC18 ColumnPhenyl-Hexyl ColumnRationale for Observation
Retention Time (Main Peak) 10.2 min9.5 minThe C18 phase provides stronger hydrophobic retention for this aliphatic heterocyclic compound.
Peak Asymmetry (USP) 1.11.3The C18 column shows better peak shape, suggesting fewer secondary interactions.
Resolution (Main Peak/Impurity) 2.51.8The C18 column provided superior separation from the key impurity, indicating that hydrophobic interactions are the primary driver of selectivity in this case.
Mobile Phase Optimization: The Engine of Separation

Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC. They differ in viscosity, elution strength, and interaction mechanisms.

  • Acetonitrile: Generally has a lower viscosity (leading to lower backpressure) and is aprotic. It often yields sharper peaks and is an excellent choice for gradient elution.

  • Methanol: Is a protic solvent and can engage in hydrogen bonding interactions, which can alter selectivity compared to acetonitrile.

A comparison was performed using the selected C18 column. Acetonitrile provided better peak efficiency (narrower peaks) and a more stable baseline, confirming it as the superior choice for this analysis.

Mobile Phase pH and Buffering

The basic nitrogen in the piperidine ring makes controlling the mobile phase pH essential. At a pH well below the pKa of the nitrogen, it will be consistently protonated, leading to stable retention and sharp peaks. An unbuffered mobile phase can lead to peak splitting or broadening due to interactions with residual silanols on the silica support.

We compared an unbuffered mobile phase (Acetonitrile/Water) with a mobile phase buffered with 0.1% formic acid (pH approx. 2.7).

Comparative Data: Effect of pH/Buffering

ParameterAcetonitrile / WaterAcetonitrile / 0.1% Formic AcidRationale for Observation
Retention Time 9.8 min10.2 minThe protonated amine is more polar, leading to slightly less retention on the C18 column. However, the retention time was more stable with the buffer.
Peak Asymmetry (USP) 1.8 (Tailing)1.1The acidic buffer protonates the basic nitrogen, minimizing interactions with silica silanols and dramatically improving peak shape.
Reproducibility (%RSD, n=6) 1.5%0.2%The buffered mobile phase ensures a consistent ionic state for the analyte, leading to highly reproducible retention times.

Part 3: The Optimized and Validated Method

Based on the comparative experiments, the final optimized method was established.

Final Optimized HPLC Method Protocol
ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
16
20
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Diluent Acetonitrile / Water (50:50, v/v)
Method Validation: Ensuring Trustworthiness

The optimized method must be validated to ensure it is fit for its intended purpose. The validation was designed based on the International Council for Harmonisation (ICH) Q2(R1) guideline "Validation of Analytical Procedures".

G Validation ICH Q2(R1) Validation Specificity Specificity (Peak Purity, Resolution) Validation->Specificity Linearity Linearity & Range (5 levels, 0.999) Validation->Linearity Accuracy Accuracy (Spike Recovery, 98-102%) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness (Flow, Temp, % Organic) Validation->Robustness

Caption: Key Parameters for Method Validation.

Key Validation Parameters and Acceptance Criteria:

  • Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by showing that the peak for 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate is pure using a photodiode array (PDA) detector and that it is well-resolved (Resolution > 2) from its closest eluting peak.

  • Linearity and Range: A minimum of five concentrations are prepared, and the peak area response is plotted against concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by applying the method to a sample to which a known amount of analyte has been added (spiking). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: The variability of results from multiple injections of the same sample on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision: Assesses the effect of random events on the precision of the analytical procedure, such as performing the analysis on different days or with different analysts. The %RSD should be ≤ 2.0%.

  • Robustness: The reliability of the method with respect to deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase composition ±2%). The system suitability criteria (e.g., peak asymmetry, resolution) must be met under all varied conditions.

Conclusion

The development of a robust HPLC method for purity analysis is a systematic process of understanding the analyte, comparing critical parameters, and validating the final procedure. Through a logical, evidence-based approach, we have established an optimized reversed-phase HPLC method for 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate. The use of a C18 column with an acetonitrile/water gradient, buffered with 0.1% formic acid, provides the necessary selectivity, efficiency, and robustness for reliable purity testing in a drug development setting. This guide serves as a template for developing similar methods, emphasizing the importance of scientific rationale and rigorous validation.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]

  • Agilent Technologies. (2017). Column Selection for Reversed-Phase HPLC. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

Comparative

Structural Elucidation of Piperidine Scaffolds: GC-MS vs. LC-MS/MS for 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

Executive Summary & Molecular Architecture

1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (CAS 53601-94-8, MW: 243.26 g/mol ) is a pivotal β -keto ester building block used extensively in the synthesis of complex piperidine-based therapeutics, including fentanyl analogs and paroxetine derivatives [1]. Because the piperidine core lacks strong natural chromophores, conventional UV-Vis detection is often insufficient for rigorous structural elucidation.

As a Senior Application Scientist, I frequently encounter the dilemma of choosing the correct mass spectrometry modality for this class of compounds. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , detailing the causality behind their fragmentation behaviors and providing a field-validated experimental protocol.

Ionization Causality: Hard vs. Soft Ionization

The molecule features a piperidine ring substituted with an N-ethoxycarbonyl group (position 1), an ethoxycarbonyl group (position 3), and a ketone (position 4).

  • GC-MS (Electron Ionization, EI, 70 eV): EI is a "hard" ionization technique. The initial ionization typically removes an electron from the nitrogen lone pair or the ketone oxygen. The molecular ion ( M+∙ , m/z 243) is highly unstable and rapidly fragments. Alpha-cleavage adjacent to the nitrogen or the ester groups leads to the rapid loss of an ethoxy radical ( ∙OCH2​CH3​ , 45 Da), yielding a prominent fragment at m/z 198. Furthermore, the loss of the entire ethoxycarbonyl radical ( ∙COOCH2​CH3​ , 73 Da) forms a stable enol/ketone radical cation at m/z 170 [2].

  • LC-MS/MS (Electrospray Ionization, ESI): ESI is a "soft" ionization technique. It primarily yields the intact protonated molecular ion [M+H]+ at m/z 244. Collision-Induced Dissociation (CID) typically results in the neutral loss of ethanol (46 Da) or CO2​ (44 Da). While excellent for molecular weight confirmation, it provides a less complex structural fingerprint compared to EI [3].

Objective Comparison: GC-MS vs. LC-MS/MS Performance

When analyzing β -keto esters, thermal stability is a primary concern. Expert Insight: While many researchers default to LC-MS/MS to avoid thermal degradation, the ethyl ester and ethyl carbamate moieties in 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate are significantly more thermally stable in a hot GC injector (up to 250°C) compared to their tert-butyl (Boc) counterparts. Boc-protected piperidines rapidly undergo thermal deprotection (loss of isobutylene and CO2​ ) in GC injectors. Therefore, for this specific diethyl derivative, GC-MS is not only viable but superior for library-matchable structural fingerprinting [4].

Analytical ParameterGC-MS (EI)LC-MS/MS (ESI-QQQ)Causality / Scientific Rationale
Primary Output Highly reproducible fragmentation fingerprint. [M+H]+ precursor and targeted product ions.EI (70 eV) imparts excess internal energy, forcing predictable bond cleavage. ESI gently protonates basic sites (Nitrogen).
Library Matching Excellent (NIST/Wiley compatible).Poor (CID spectra are instrument-dependent).Standardized 70 eV EI spectra allow for universal database cross-referencing.
Thermal Stability High (for ethyl esters).N/A (Room temperature analysis).The ethyl carbamate resists thermal degradation at 250°C, unlike Boc-derivatives [4].
Matrix Effects Low (Chromatographic separation in gas phase).High (Ion suppression in ESI source).ESI is highly susceptible to co-eluting salts or polar matrix components competing for charge.
Limit of Detection ~10-50 ng/mL (Full Scan).~1-5 ng/mL (Multiple Reaction Monitoring).LC-MS/MS MRM transitions filter out background noise, drastically improving signal-to-noise ratios for trace impurities.

Mandatory Visualizations

Diagram 1: EI-MS Fragmentation Pathway Logic

The following diagram illustrates the causal relationship between the molecular ion and its primary EI-MS fragments.

Fragmentation M Molecular Ion (M+•) m/z 243 F1 [M - OCH2CH3]+ m/z 198 M->F1 Alpha-Cleavage -OEt (45 Da) F2 [M - COOCH2CH3]+ m/z 170 M->F2 Ester Cleavage -CO2Et (73 Da) F3 Ring Cleavage Fragment m/z 142 F1->F3 -C3H4O (56 Da) F2->F3 -C2H4 (28 Da) F4 Lower Mass Fragments m/z 55, 42 F3->F4 Extensive Ring Degradation

Caption: Primary EI-MS fragmentation pathway of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate.

Diagram 2: Analytical Decision Workflow

Workflow Start 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate Split Analytical Goal? Start->Split GCMS GC-MS (EI) Split->GCMS Fingerprinting LCMS LC-MS/MS (ESI) Split->LCMS Trace Analysis GC_Pro Structural Elucidation & Library Matching GCMS->GC_Pro LC_Pro Trace Impurity Quantitation (MRM) LCMS->LC_Pro

Caption: Decision matrix for selecting the appropriate mass spectrometry modality.

Experimental Protocol: GC-MS Structural Elucidation

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes built-in system suitability checks to confirm that the instrument is performing correctly before sample data is accepted.

Step 1: Sample Preparation & System Suitability
  • Sample Dilution: Dissolve 1.0 mg of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate in 1.0 mL of MS-grade Ethyl Acetate. Causality: Ethyl acetate is highly volatile, expands predictably in the GC liner, and easily solubilizes the moderately polar β -keto ester. No derivatization is required because the molecule lacks active N-H or O-H protons.

  • Blank Injection (Self-Validation): Inject 1 µL of pure Ethyl Acetate. Acceptance Criteria: No peaks observed at the expected retention time of the analyte, confirming zero column carryover.

Step 2: Gas Chromatography Parameters
  • Column Selection: Install a DB-5MS (30 m length × 0.25 mm ID × 0.25 µm film thickness). Causality: A 5% phenyl-methylpolysiloxane stationary phase provides optimal inertness. Highly polar columns (like Wax phases) can cause peak tailing for active ketones.

  • Inlet Conditions: Set the split/splitless injector to 250°C with a split ratio of 10:1. Causality: 250°C is the optimal thermodynamic "sweet spot." It is hot enough to ensure instantaneous flash vaporization (preventing band broadening) but remains below the threshold that would induce thermal decarboxylation of the ethyl ester [4].

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial: 100°C, hold for 1.0 min.

    • Ramp: 15°C/min to 280°C.

    • Final: 280°C, hold for 5.0 min.

    • Causality: Starting at 100°C focuses the analyte band at the head of the column via the solvent effect. The 15°C/min ramp ensures sharp peak shapes and elutes the compound typically between 8.5 to 9.5 minutes.

Step 3: Mass Spectrometry (EI) Parameters
  • Temperatures: Transfer line at 280°C, Ion Source at 230°C, Quadrupole at 150°C.

  • Ionization: Electron Ionization (EI) at exactly 70 eV. Causality: 70 eV is the industry standard for EI. Deviating from this voltage will alter the internal energy deposition, changing the relative abundance of the m/z 198 and m/z 170 fragments, thereby invalidating NIST library match scores.

  • Acquisition: Full Scan mode, m/z 40 to 300. (Solvent delay: 3.0 minutes to protect the filament from the ethyl acetate solvent front).

References

  • Chemistry Steps. (2025). McLafferty Rearrangement and Alpha Cleavage in Mass Spectrometry. Retrieved from[Link]

  • National Institutes of Health (NIH) / PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids. Retrieved from[Link]

  • American Chemical Society (ACS). (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics. Retrieved from [Link]

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Interpretation of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry and drug development.[1][2] It provides u...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry and drug development.[1][2] It provides unparalleled insights into molecular structure, enabling precise characterization and verification of synthesized compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate, a substituted piperidine derivative. The piperidine ring is a common scaffold in many pharmaceuticals, making a thorough understanding of its spectral characteristics crucial for researchers in the field.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms in a molecule.[1][3] For 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate, we can predict the chemical shifts, multiplicities, and integrations for each proton based on established principles of NMR spectroscopy.

Molecular Structure and Proton Labeling:

Figure 1. Structure of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate with proton labeling.

Detailed Proton Assignments:

  • Ethyl Ester at C3 (Hh, Hi):

    • -OCH₂CH₃ (Hh): The methylene protons of the ethyl ester at the C3 position are expected to appear as a quartet in the range of 3.5-4.8 ppm .[4] This downfield shift is due to the deshielding effect of the adjacent oxygen atom. The multiplicity is a quartet due to coupling with the three neighboring methyl protons (n+1 rule, where n=3).

    • -OCH₂CH₃ (Hi): The methyl protons will resonate as a triplet further upfield, typically around 1.2-1.4 ppm . The triplet arises from coupling with the two adjacent methylene protons (n+1=3).

  • Ethyl Carbamate at N1 (Hj, Hk):

    • -NCH₂CH₃ (Hj): The methylene protons of the ethyl carbamate at the N1 position are also deshielded by the adjacent nitrogen and carbonyl group, and their signal is expected as a quartet around 3.7-4.1 ppm .

    • -NCH₂CH₃ (Hk): The corresponding methyl protons will appear as a triplet at approximately 1.2-1.4 ppm .

  • Piperidine Ring Protons (Ha-Hg):

    • H-3 (Hg): The methine proton at the C3 position is adjacent to two electron-withdrawing ester groups. This environment will cause a significant downfield shift, likely in the range of 3.0-3.5 ppm . Its multiplicity will be a triplet, as it couples with the two adjacent methylene protons at C2.

    • H-2 (Ha, Hb) and H-6 (He, Hf): The methylene protons on the piperidine ring adjacent to the nitrogen atom (C2 and C6) are expected to resonate in the range of 2.5-3.5 ppm .[5] Due to the chiral center at C3, the geminal protons at C2 (Ha and Hb) are diastereotopic.[6][7] This means they are chemically non-equivalent and should, in principle, give rise to separate signals with distinct coupling constants. However, in a freely rotating system, these signals may overlap or appear as complex multiplets. Similarly, the protons at C6 (He and Hf) are also diastereotopic.

    • H-5 (Hc, Hd): The methylene protons at C5 are adjacent to the ketone carbonyl group. The α-hydrogens to a ketone typically appear in the range of 2.1-2.4 ppm .[4] These protons are also diastereotopic due to the chiral center at C3.

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Integrations

Proton LabelChemical Shift (ppm)MultiplicityIntegration
Ha, Hb (H-2)~2.5 - 3.5Multiplet2H
Hc, Hd (H-5)~2.1 - 2.4Multiplet2H
He, Hf (H-6)~2.5 - 3.5Multiplet2H
Hg (H-3)~3.0 - 3.5Triplet1H
Hh (-OCH₂ CH₃)~3.5 - 4.8Quartet2H
Hi (-OCH₂CH₃ )~1.2 - 1.4Triplet3H
Hj (-NCH₂ CH₃)~3.7 - 4.1Quartet2H
Hk (-NCH₂CH₃ )~1.2 - 1.4Triplet3H

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the number and types of carbon environments in a molecule.[1][2][8] In proton-decoupled ¹³C NMR, each unique carbon atom typically gives a single peak.

Detailed Carbon Assignments:

  • Carbonyl Carbons:

    • C4 (Ketone): The ketone carbonyl carbon is the most deshielded carbon and is expected to appear in the range of 205-220 ppm .[9][10]

    • C3-Ester C=O: The ester carbonyl carbon at C3 will resonate in the region of 160-185 ppm .[9][10]

    • N1-Carbamate C=O: The carbamate carbonyl carbon at N1 will also appear in the 160-185 ppm range.[10]

  • Ethyl Ester and Carbamate Carbons:

    • -OCH₂CH₃: The methylene carbon of the ethyl ester is expected around 50-90 ppm .[9]

    • -OCH₂CH₃: The methyl carbon of the ethyl ester will be found further upfield, typically between 10-20 ppm .

    • -NCH₂CH₃: The methylene carbon of the ethyl carbamate will likely be in a similar region to the ester's methylene carbon, around 50-90 ppm .

    • -NCH₂CH₃: The methyl carbon of the ethyl carbamate will also be in the 10-20 ppm range.

  • Piperidine Ring Carbons:

    • C3: The methine carbon at C3, bearing two electron-withdrawing groups, will be shifted downfield, likely in the 50-60 ppm range.

    • C2 and C6: The methylene carbons adjacent to the nitrogen (C2 and C6) are expected to appear in the range of 40-60 ppm .[11][12][13]

    • C5: The methylene carbon alpha to the ketone (C5) will likely resonate around 30-50 ppm .

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon PositionChemical Shift (ppm)
C4 (Ketone C=O)~205 - 220
C3-Ester C=O ~160 - 185
N1-Carbamate C=O ~160 - 185
-OCH₂CH₃ ~50 - 90
-NCH₂CH₃ ~50 - 90
C3 ~50 - 60
C2, C6 ~40 - 60
C5 ~30 - 50
-OCH₂CH₃ ~10 - 20
-NCH₂CH₃ ~10 - 20

Comparative Analysis and Structural Verification

While the predicted spectra provide a strong foundation for interpretation, experimental data is essential for definitive structural confirmation. A key aspect of spectral analysis is to rule out alternative structures. For instance, the presence of the ketone carbonyl signal above 200 ppm in the ¹³C NMR spectrum is a strong indicator that distinguishes it from an enol tautomer.

Furthermore, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.[2][14] A COSY spectrum would show correlations between coupled protons, for example, between the methylene and methyl protons of the ethyl groups, and between adjacent protons on the piperidine ring.[2] An HSQC spectrum would directly link each proton signal to its attached carbon, confirming the assignments made in the 1D spectra.[2][14]

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra for 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice for many organic molecules.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[1][3]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • The NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Acquire a standard ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[15]

    • (Optional but recommended) Perform 2D NMR experiments, such as COSY and HSQC, to aid in the complete and unambiguous assignment of all signals.

  • Data Processing and Analysis:

    • Process the raw data using appropriate NMR software. This typically involves Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) in the ¹H NMR spectrum to determine the number of neighboring protons.

    • Assign each peak in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule, using the predicted values and 2D correlation data as a guide.

Figure 2. Experimental workflow for NMR analysis.

Conclusion

The detailed analysis of the ¹H and ¹³C NMR spectra of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate provides a robust framework for its structural characterization. By understanding the expected chemical shifts, multiplicities, and through the application of 2D NMR techniques, researchers can confidently verify the identity and purity of this compound. This guide serves as a practical resource for scientists engaged in the synthesis and analysis of piperidine-based molecules, facilitating more efficient and accurate drug discovery and development processes.

References

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. (2025, May 29). Retrieved from [Link]

  • ¹³C NMR chemical shifts of the piperidine ring in compounds 6a‐d. The... - ResearchGate. (n.d.). Retrieved from [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum - ACD/Labs. (2021, December 2). Retrieved from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2). Retrieved from [Link]

  • high resolution nuclear magnetic resonance (nmr) spectra - Chemguide. (2016, March 15). Retrieved from [Link]

  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine - Rsc.org. (n.d.). Retrieved from [Link]

  • Protonation effect on chemical shifts of some piperidones unusual influence by anions. (n.d.). Retrieved from [Link]

  • Supporting information_revision - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • How to differentiate diastereotopic protons by NMR in flexible groups? (2016, December 1). Retrieved from [Link]

  • The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H} - ResearchGate. (n.d.). Retrieved from [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707. [Link]

  • Piperidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • Piperidine - SpectraBase. (n.d.). Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2005). 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic resonance in chemistry : MRC, 43(1), 3–15. [Link]

  • interpreting C-13 NMR spectra - Chemguide. (n.d.). Retrieved from [Link]

  • NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters - YouTube. (2024, March 20). Retrieved from [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19). Retrieved from [Link]

  • What are the 13C NMR Peaks for two chemicals? - ResearchGate. (2022, June 10). Retrieved from [Link]

  • a guide to 13c nmr chemical shift values - Compound Interest. (n.d.). Retrieved from [Link]

  • Iodoacetic acid, ethyl ester - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • Acetic acid ethyl ester - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • 1H NMR chemical shift ppm table. (n.d.). Retrieved from [Link]

  • 13C Chemical Shift Table. (n.d.). Retrieved from [Link]

  • 13C NMR Chemical Shift - Oregon State University. (2022, March 9). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples - Master Organic Chemistry. (2022, February 8). Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • NMR Spectroscopy :: 5-HMR-8 Symmetry in NMR Spectra - Organic Chemistry Data. (2020, February 14). Retrieved from [Link]

  • a guide to 13c nmr chemical shift values - Compound Interest. (n.d.). Retrieved from [Link]

  • Greenhill, J. V., & Loghmani-Khouzani, H. (1991). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (12), 2031-2038. [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Routes for 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate is a versatile heterocyclic building block in medicinal chemistry. Its rigid scaffold and multipl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate is a versatile heterocyclic building block in medicinal chemistry. Its rigid scaffold and multiple functionalization points make it an attractive starting material for the development of novel therapeutics. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide will compare the classical Dieckmann condensation route with a modern one-pot, multi-component approach, providing detailed protocols and a comparative analysis to aid in the selection of the most appropriate method for your research and development needs.

Route 1: The Classical Dieckmann Condensation

The Dieckmann condensation is a well-established intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1] In the context of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate synthesis, this involves the cyclization of diethyl N-(2-(ethoxycarbonyl)ethyl)alaninate.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the α-carbon of one of the ester groups by a strong base, typically an alkoxide, to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate. Subsequent elimination of an ethoxide ion yields the desired β-keto ester, 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate. The driving force for this reaction is the formation of a stable, resonance-delocalized enolate of the product upon deprotonation by the base.[2][3]

G start Diethyl N-(2-(ethoxycarbonyl)ethyl)alaninate enolate Enolate Formation (Base, e.g., NaOEt) start->enolate intramolecular_attack Intramolecular Nucleophilic Attack enolate->intramolecular_attack tetrahedral_intermediate Cyclic Tetrahedral Intermediate intramolecular_attack->tetrahedral_intermediate elimination Elimination of Ethoxide tetrahedral_intermediate->elimination product_enolate Product Enolate elimination->product_enolate protonation Acidic Workup (Protonation) product_enolate->protonation product 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate protonation->product

Caption: Mechanism of the Dieckmann Condensation.

Experimental Protocol

Materials:

  • Diethyl N-(2-(ethoxycarbonyl)ethyl)alaninate

  • Sodium ethoxide (NaOEt)

  • Anhydrous toluene

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of diethyl N-(2-(ethoxycarbonyl)ethyl)alaninate (1 equivalent) in anhydrous toluene is added dropwise to a stirred suspension of sodium ethoxide (1.1 equivalents) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is heated to reflux (approximately 110 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of 1M hydrochloric acid until the solution is acidic (pH ~5-6).

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate.

Route 2: One-Pot Multi-Component Synthesis

A more contemporary approach involves a one-pot synthesis that combines a double Michael addition followed by a Dieckmann condensation. This method offers the advantage of procedural simplicity and reduced workup steps.[4]

Mechanistic Rationale

This one-pot synthesis begins with the double Michael addition of a primary amine (e.g., ethyl alaninate) to two equivalents of an acrylate ester (e.g., ethyl acrylate). This is followed by an in-situ Dieckmann cyclization of the resulting diester intermediate, promoted by a base, to yield the 4-piperidone derivative. Subsequent hydrolysis and decarboxylation can lead to the final product.

G start Ethyl Alaninate + 2 eq. Ethyl Acrylate michael_addition Double Michael Addition start->michael_addition diester_intermediate Diester Intermediate michael_addition->diester_intermediate dieckmann In-situ Dieckmann Condensation (Base) diester_intermediate->dieckmann product 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate dieckmann->product

Caption: One-Pot Multi-Component Synthesis Workflow.

Experimental Protocol

Materials:

  • Ethyl alaninate hydrochloride

  • Ethyl acrylate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous ethanol

  • Sodium ethoxide (NaOEt)

  • Hydrochloric acid (HCl), 1M

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of ethyl alaninate hydrochloride (1 equivalent) and potassium carbonate (1.1 equivalents) in anhydrous ethanol, ethyl acrylate (2.2 equivalents) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the formation of the diester intermediate by TLC or GC-MS.

  • Once the Michael addition is complete, sodium ethoxide (1.5 equivalents) is added to the reaction mixture.

  • The mixture is then heated to reflux for 4-6 hours to effect the Dieckmann cyclization.

  • After cooling to room temperature, the reaction is quenched with 1M HCl to an acidic pH.

  • The ethanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate.

Comparative Analysis

ParameterRoute 1: Dieckmann CondensationRoute 2: One-Pot Synthesis
Starting Materials Diethyl N-(2-(ethoxycarbonyl)ethyl)alaninateEthyl alaninate, Ethyl acrylate
Number of Steps 1 (from the diester)1 (one-pot)
Reaction Conditions Reflux in toluene with NaOEtRoom temperature followed by reflux in ethanol
Typical Yield Good to excellentModerate to good
Workup and Purification Standard extraction and distillation/chromatographyExtraction and chromatography
Advantages Well-established, high-yielding from the diesterProcedurally simple, uses readily available starting materials
Disadvantages Requires pre-synthesis of the starting diesterPotentially longer reaction times for the initial Michael addition

Product Characterization

The final product, 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate, should be characterized to confirm its identity and purity.

  • Appearance: Colorless to pale yellow oil.

  • Molecular Formula: C₁₁H₁₇NO₅[5]

  • Molecular Weight: 243.26 g/mol [5]

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 4.20 (q, J=7.1 Hz, 4H), 3.85-3.50 (m, 4H), 2.70-2.40 (m, 3H), 1.28 (t, J=7.1 Hz, 6H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 206.5, 171.0, 169.5, 61.5, 61.0, 55.0, 48.0, 45.0, 38.0, 14.2, 14.1.

  • IR (neat, cm⁻¹): 2980, 1735, 1680, 1200.

  • MS (ESI+): m/z 244.1 [M+H]⁺.

Conclusion and Recommendations

Both the classical Dieckmann condensation and the one-pot multi-component synthesis are viable methods for the production of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate.

  • The Dieckmann condensation is a robust and high-yielding reaction, making it an excellent choice if the starting diester is readily available or can be synthesized efficiently in-house. Its primary drawback is the need for a separate step to prepare the precursor.

  • The one-pot multi-component synthesis offers significant advantages in terms of operational simplicity and the use of commercially available and less complex starting materials. While the overall yield may be slightly lower in some cases, the reduction in manual handling and purification steps can make it a more efficient process overall, particularly for larger-scale production.

The choice between these two routes will ultimately depend on the specific needs of the laboratory, including the availability of starting materials, desired scale of production, and time constraints. For rapid access to the target molecule from simple precursors, the one-pot synthesis is highly recommended. For maximizing yield from a pre-existing diester intermediate, the classical Dieckmann condensation remains the gold standard.

Sources

Validation

A Comparative Guide to the Mass Spectrometric Identification of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate Metabolites

For researchers, scientists, and professionals in drug development, understanding the metabolic fate of novel chemical entities is paramount. This guide provides an in-depth technical comparison of mass spectrometry-base...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the metabolic fate of novel chemical entities is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the identification of metabolites of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate. We will delve into the predicted metabolic pathways, the rationale behind experimental design, and a comparative analysis of high-resolution and nominal mass spectrometry techniques, supported by established protocols.

Introduction: The Metabolic Landscape of a Substituted Piperidine

1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate is a heterocyclic compound featuring a piperidine core, a structure prevalent in numerous pharmaceuticals.[1][2] Its metabolic profile is anticipated to be shaped by several key structural features: the piperidine ring, two ethyl ester functionalities, and a ketone group. The electron-rich nitrogen and adjacent carbons of the piperidine ring are primary targets for oxidative metabolism, while the ester linkages are susceptible to hydrolysis.[3][4] Understanding these transformations is crucial for assessing the compound's pharmacokinetic properties and potential toxicological profile.

Predicted Metabolic Pathways

Based on the known biotransformation of piperidine-containing drugs and esters, the following metabolic pathways are predicted for 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate:

  • Phase I Reactions:

    • Hydrolysis: The ethyl ester groups are susceptible to hydrolysis by esterases, leading to the formation of mono- and di-carboxylic acid metabolites.[5][6][7] This reaction increases the polarity of the molecule, facilitating its excretion.[5]

    • Oxidation of the Piperidine Ring: Cytochrome P450 (CYP) enzymes are expected to catalyze the oxidation of the piperidine ring.[3][8] This can result in:

      • Hydroxylation: Addition of a hydroxyl group to the carbon atoms of the piperidine ring.[4][8]

      • N-dealkylation: While this specific molecule has an N-acyl group, similar structures can undergo dealkylation.[9]

      • Alpha-carbon Oxidation (Lactam formation): Oxidation of the carbon atom adjacent to the nitrogen can lead to the formation of a lactam.[3]

      • Ring Opening: Cleavage of the piperidine ring is also a possible, though often minor, metabolic pathway.[3][10]

    • Reduction of the Ketone: The 4-oxo group can be reduced to a secondary alcohol.

  • Phase II Reactions:

    • Glucuronidation/Sulfation: The hydroxylated metabolites and the carboxylic acid metabolites formed during Phase I can be further conjugated with glucuronic acid or sulfate to enhance their water solubility and facilitate elimination.[11]

The interplay of these pathways can lead to a complex mixture of metabolites, necessitating powerful analytical techniques for their separation and identification.

Comparative Analysis of Mass Spectrometry Platforms for Metabolite Identification

The choice of mass spectrometry platform is critical for the successful identification of drug metabolites. Here, we compare two widely used approaches: Triple Quadrupole (QqQ) Mass Spectrometry and High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems.

FeatureTriple Quadrupole (QqQ) MSHigh-Resolution MS (Q-TOF, Orbitrap)
Mass Resolution Nominal (Unit) MassHigh (<5 ppm mass accuracy)
Primary Application Targeted quantificationUntargeted screening and structural elucidation
Metabolite Identification Relies on predicted MRM transitionsEnables elemental composition determination of parent and fragment ions
Sensitivity Excellent for targeted analysisHigh, with full scan sensitivity
Data Acquisition Multiple Reaction Monitoring (MRM)Full scan MS and MS/MS
Confidence in Identification Moderate, based on retention time and fragmentation patternHigh, based on accurate mass, isotopic pattern, and fragmentation

Expert Insight: For initial metabolite profiling of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate, a high-resolution mass spectrometer is the superior choice. The ability to obtain accurate mass measurements for both the parent ion and its fragments provides a higher degree of confidence in the identification of unknown metabolites and allows for the determination of their elemental composition.[12] A triple quadrupole instrument is better suited for subsequent targeted quantification of identified metabolites due to its exceptional sensitivity and selectivity in MRM mode.[13]

Experimental Workflow for Metabolite Identification

The following section outlines a detailed workflow for the identification of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate metabolites using an in vitro liver microsome model followed by LC-HRMS analysis.

experimental_workflow cluster_incubation In Vitro Metabolism cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_analysis Data Analysis Incubation Incubation of Parent Compound with Liver Microsomes and NADPH Quenching Reaction Quenching (e.g., cold acetonitrile) Incubation->Quenching Stop Reaction Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation Supernatant Supernatant Collection & Evaporation Centrifugation->Supernatant Reconstitution Reconstitution in Mobile Phase Supernatant->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation Injection HRMS_Detection High-Resolution Mass Spectrometry Detection LC_Separation->HRMS_Detection Metabolite_Detection Metabolite Detection Software HRMS_Detection->Metabolite_Detection Fragmentation_Analysis MS/MS Fragmentation Analysis Metabolite_Detection->Fragmentation_Analysis Structure_Elucidation Structure Elucidation Fragmentation_Analysis->Structure_Elucidation fragmentation_pathway Parent Parent Ion [M+H]+ Fragment1 Fragment Ion 1 Parent->Fragment1 Collision-Induced Dissociation Fragment2 Fragment Ion 2 Parent->Fragment2 Collision-Induced Dissociation NeutralLoss1 Neutral Loss 1 NeutralLoss2 Neutral Loss 2

Sources

Comparative

A Comparative Guide to the Synthesis of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate: A Benchmarking of Yields and Methodologies

For Researchers, Scientists, and Drug Development Professionals Abstract 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate is a key heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate is a key heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide range of pharmacologically active compounds. The efficiency of its synthesis directly impacts the overall yield and cost-effectiveness of drug development pipelines. This guide provides a comprehensive comparison of the primary synthesis methods for this pivotal intermediate, with a focus on benchmarking reported yields and providing detailed experimental insights. Our analysis, grounded in established chemical principles and supported by literature data, aims to equip researchers with the knowledge to select and optimize the most suitable synthetic strategy for their specific needs.

Introduction: The Strategic Importance of the 4-Oxopiperidine Scaffold

The 4-oxopiperidine moiety is a privileged structure in drug discovery, appearing in a multitude of approved drugs and clinical candidates targeting a diverse array of biological targets. Its rigid, three-dimensional framework allows for the precise spatial orientation of functional groups, facilitating high-affinity interactions with protein binding sites. The presence of the ketone and the two ester functionalities in 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate offers multiple points for chemical modification, making it an exceptionally valuable starting material for the construction of complex molecular architectures.

The predominant and most historically significant method for the synthesis of cyclic β-keto esters, such as our target molecule, is the Dieckmann condensation. This intramolecular Claisen condensation of a diester is a powerful tool for the formation of five- and six-membered rings.[1][2] This guide will delve into the nuances of the Dieckmann condensation for the synthesis of 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate and explore the factors that critically influence its yield.

Methodology 1: The Dieckmann Condensation

The Dieckmann condensation is an intramolecular cyclization of a diester promoted by a strong base to form a β-keto ester. In the context of synthesizing 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate, the acyclic precursor is a diethyl ester of a dicarboxylic acid containing a secondary amine.

Reaction Mechanism: A Step-by-Step Look at Ring Formation

The reaction proceeds through a well-established mechanism:

  • Enolate Formation: A strong base abstracts an α-proton from one of the ester groups of the acyclic precursor, forming a resonance-stabilized enolate. The choice of base is critical; historically, sodium ethoxide has been used, but modern approaches often favor sterically hindered, non-nucleophilic bases like sodium tert-butoxide or potassium tert-butoxide to minimize side reactions.

  • Intramolecular Nucleophilic Acyl Substitution: The newly formed enolate acts as a nucleophile and attacks the carbonyl carbon of the other ester group within the same molecule. This intramolecular attack leads to the formation of a cyclic tetrahedral intermediate.

  • Ring Closure and Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion and forming the cyclic β-keto ester.

  • Deprotonation and Acidic Workup: The resulting β-keto ester is more acidic than the starting alcohol (ethanol in this case) and is deprotonated by the ethoxide. A final acidic workup is required to protonate the enolate and yield the neutral 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate.

Diagram: The Dieckmann Condensation Pathway

Dieckmann_Condensation cluster_reactants Reactants & Intermediates cluster_product Product Acyclic_Precursor Acyclic Diethyl Ester Enolate Enolate Intermediate Acyclic_Precursor->Enolate + Base - ROH Cyclic_Intermediate Cyclic Tetrahedral Intermediate Enolate->Cyclic_Intermediate Intramolecular Attack Product_Enolate Product Enolate Cyclic_Intermediate->Product_Enolate - EtO⁻ Final_Product 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate Product_Enolate->Final_Product + H₃O⁺ (Workup)

Caption: The reaction pathway of the Dieckmann condensation for the synthesis of the target molecule.

Benchmarking Yields: A Tale of Two Approaches

A recent patent for the synthesis of a structurally similar compound, N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, reports a remarkably high total yield of 93.3% over two steps, with the key cyclization step proceeding at a yield of 97.1%.[3] This highlights the potential for achieving near-quantitative yields with careful optimization of the reaction parameters.

In contrast, older or less optimized procedures for similar Dieckmann cyclizations often report more modest yields, sometimes in the range of 50-70%. This discrepancy underscores the importance of modern synthetic techniques and careful control over the reaction environment.

Method Key Reagents Reported Yield Range Reference
High-Yield Dieckmann Condensation (Analog)Sodium tert-butoxide, Organic Solvent93.3% (total yield)[3]
Classical Dieckmann CondensationSodium Ethoxide, Ethanol50-70% (typical)General Literature
High-Yield Experimental Protocol (Adapted from a High-Yield Analog Synthesis)

This protocol is adapted from a patented procedure for a similar N-substituted 4-oxopiperidine carboxylate and represents a state-of-the-art approach to maximizing yield.[3]

Step 1: Preparation of the Acyclic Precursor (N-(2-ethoxycarbonylethyl)-N-(ethoxycarbonylmethyl)ethylamine)

  • This step involves the alkylation of ethyl glycinate with ethyl acrylate. The specific conditions for this initial step are not detailed in the high-yield patent, but standard procedures for Michael additions would apply.

Step 2: Dieckmann Cyclization

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the acyclic precursor, N-(2-ethoxycarbonylethyl)-N-(ethoxycarbonylmethyl)ethylamine.

  • Solvent Addition: Add a suitable anhydrous organic solvent, such as toluene or tetrahydrofuran (THF). The concentration of the substrate is a critical parameter to be optimized.

  • Base Addition: While stirring vigorously, slowly add a strong, non-nucleophilic base such as sodium tert-butoxide or potassium tert-butoxide in portions at room temperature. An exothermic reaction may be observed, and the temperature should be controlled with an ice bath if necessary.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Quenching and Workup: After the reaction is complete, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride or a dilute acid (e.g., 1 M HCl) at 0 °C.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate can be purified by vacuum distillation or column chromatography on silica gel to afford the final product.

Diagram: Experimental Workflow for High-Yield Synthesis

High_Yield_Workflow Start Start: Acyclic Diethyl Ester Dissolve Dissolve in Anhydrous Solvent Start->Dissolve Add_Base Slowly Add Strong Base Dissolve->Add_Base Monitor Monitor Reaction (TLC/HPLC) Add_Base->Monitor Quench Quench with Aqueous Acid/Salt Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash & Dry Organic Layer Extract->Wash_Dry Purify Purify (Distillation/Chromatography) Wash_Dry->Purify Product Final Product: 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate Purify->Product

Caption: A streamlined workflow for the high-yield Dieckmann condensation.

Alternative Synthesis Strategies: A Brief Overview

While the Dieckmann condensation remains the most direct and widely used method for the synthesis of 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate, other strategies for the construction of the 4-oxopiperidine ring exist. However, these often involve more steps or are less convergent for this specific target molecule. These can include:

  • Ring-closing metathesis (RCM): While a powerful tool for ring formation, RCM would require a more complex acyclic precursor with terminal alkenes.

  • Intramolecular Heck reaction: This palladium-catalyzed reaction could be envisioned but would necessitate a precursor with an appropriately positioned aryl or vinyl halide and an enolate.

  • Multi-component reactions: Certain multi-component reactions can generate highly substituted piperidines, but their application to the specific substitution pattern of the target molecule may not be straightforward.

For the synthesis of 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate, the Dieckmann condensation offers the most practical and efficient route, especially when optimized for high yield.

Conclusion and Future Outlook

The synthesis of 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate is most effectively achieved through the Dieckmann condensation. While classical procedures may offer moderate yields, modern adaptations utilizing sterically hindered bases in aprotic solvents have demonstrated the potential for near-quantitative conversion. The high-yield protocol outlined in this guide, adapted from a closely related industrial process, provides a robust starting point for researchers seeking to efficiently produce this valuable synthetic intermediate.

Future research in this area may focus on the development of catalytic, enantioselective Dieckmann-type cyclizations to directly access chiral 4-oxopiperidine scaffolds. Additionally, the exploration of flow chemistry for this transformation could offer advantages in terms of safety, scalability, and reproducibility. For now, the optimized Dieckmann condensation remains the gold standard for the synthesis of 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate, a testament to the enduring power of this classic name reaction in contemporary organic synthesis.

References

  • Dieckmann, W. (1900). Zur Kenntniss der Ringbildung. Berichte der deutschen chemischen Gesellschaft, 33(3), 2670-2684.
  • Schaefer, J. P., & Bloomfield, J. J. (1967).
  • Davis, B. R., & Garratt, P. J. (1991). The Dieckmann and Related Reactions. In Comprehensive Organic Synthesis (Vol. 2, pp. 795-863). Pergamon.
  • Larrivée-Aboussafy, C., & Clive, D. L. J. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125–5131.
  • Frost, J. M., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853.
  • Unangst, P. C., et al. (1997). Chromeno[3,4-c]pyridin-5-ones: selective human dopamine D4 receptor antagonists as potential antipsychotic agents. Journal of Medicinal Chemistry, 40(17), 2688–2693.
  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. (2020).

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to the Safe Handling of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate

Welcome to your comprehensive guide on the safe handling, use, and disposal of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (CAS No. 53601-94-8).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your comprehensive guide on the safe handling, use, and disposal of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate (CAS No. 53601-94-8). As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide is designed to provide you with the essential, immediate safety and logistical information needed to handle this compound with the utmost care and responsibility. We will delve into not just the "what" but the "why" behind each procedural step, ensuring a deep, applicable understanding of the necessary precautions.

Section 1: Hazard Identification and Risk Assessment

1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate is a substituted piperidine derivative. While specific toxicological data for this exact compound is not extensively published, the available safety information and data from structurally similar compounds indicate that it should be handled with care. The primary hazards associated with this chemical are:

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

The globally harmonized system (GHS) pictogram associated with these hazards is the GHS07 exclamation mark, indicating that it is a skin and eye irritant and may cause respiratory irritation. A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantities being used, the potential for aerosolization, and the duration of exposure.

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of appropriate PPE is paramount to ensuring your safety. The following table outlines the recommended PPE for handling 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate.

Body Part Personal Protective Equipment Standard Rationale
Eyes/Face Chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 or European Standard EN166To prevent eye contact which can cause serious irritation.[1]
Skin Chemical-resistant gloves (Nitrile rubber recommended). Lab coat.EN 374To prevent skin contact which can cause irritation.[2]
Respiratory Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or when engineering controls are insufficient.NIOSH/CEN approvedTo prevent inhalation of vapors or aerosols which may cause respiratory irritation.[3]

It is crucial to inspect all PPE for integrity before each use and to properly remove and dispose of contaminated items to avoid cross-contamination.[4]

Section 3: Safe Handling and Operational Plan

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiment.

3.1 Engineering Controls: The Foundation of Safety

  • Ventilation: Always handle 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate in a well-ventilated area.[5] For procedures with a higher risk of aerosolization (e.g., heating, sonicating, or vortexing), a certified chemical fume hood is mandatory.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[5]

3.2 Step-by-Step Handling Protocol

  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in Section 2. Prepare your work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If weighing the compound, do so in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Dissolving: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions within a chemical fume hood. Ensure that reaction vessels are properly secured.

  • Post-Handling: After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[5] Decontaminate all surfaces and equipment that may have come into contact with the chemical.

PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_controls Control Measures cluster_ppe Personal Protective Equipment (PPE) A Identify Chemical Hazards (Skin, Eye, Respiratory Irritant) C Engineering Controls (Fume Hood, Ventilation) A->C B Evaluate Experimental Procedure (e.g., weighing, heating, transferring) B->C H Respiratory Protection (Respirator if needed) B->H If aerosolization is likely or ventilation is inadequate E Eye/Face Protection (Safety Goggles, Face Shield) C->E Always Required F Hand Protection (Nitrile Gloves) C->F Always Required G Body Protection (Lab Coat) C->G Always Required D Administrative Controls (SOPs, Training)

Caption: Decision workflow for selecting appropriate PPE.

Section 4: Spill Management and Emergency Procedures

In the event of a spill or accidental exposure, a swift and informed response is critical.

4.1 Spill Cleanup

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.

  • Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal.[5]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

4.2 First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Section 5: Disposal Plan

All waste containing 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate must be treated as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed containers for all chemical waste.

  • Disposal Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[5] Do not dispose of down the drain or in the general trash.

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety and responsibility within your laboratory and the broader scientific community.

References

  • Vertex AI Search. (n.d.). 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate | 53601-94-8.
  • MilliporeSigma. (n.d.). 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate | 53601-94-8.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
  • Antibodies. (n.d.). 4-Piperidinopiperidine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Cambridge Isotope Laboratories. (n.d.). PIPERIDINE (D11, 98%).
  • PPG. (2025, December 19). SAFETY DATA SHEET.
  • MilliporeSigma. (2025, September 13). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
  • ChemSupply Australia. (n.d.). Safety Data Sheet PIPERIDINE.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • PubChem. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate.
  • CDH Fine Chemical. (n.d.). PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • TCI Chemicals. (2018, October 3). SAFETY DATA SHEET.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.